p-Hydroxyhippuryl-His-Leu
Description
substrate for kinninase II
Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-[[(2S)-2-[[2-[(4-hydroxybenzoyl)amino]acetyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N5O6/c1-12(2)7-17(21(31)32)26-20(30)16(8-14-9-22-11-24-14)25-18(28)10-23-19(29)13-3-5-15(27)6-4-13/h3-6,9,11-12,16-17,27H,7-8,10H2,1-2H3,(H,22,24)(H,23,29)(H,25,28)(H,26,30)(H,31,32)/t16-,17-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHVRJTCVMKJNRP-IRXDYDNUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)C(CC1=CN=CN1)NC(=O)CNC(=O)C2=CC=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](CC1=CN=CN1)NC(=O)CNC(=O)C2=CC=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N5O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20998910 | |
| Record name | N-[1-Hydroxy-2-{[1-hydroxy-2-(4-hydroxybenzamido)ethylidene]amino}-3-(1H-imidazol-5-yl)propylidene]leucine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20998910 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
445.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77697-23-5 | |
| Record name | N-(4-Hydroxybenzoyl)glycyl-L-histidyl-L-leucine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=77697-23-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Hydroxyhippuryl-histidyl-leucine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077697235 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-[1-Hydroxy-2-{[1-hydroxy-2-(4-hydroxybenzamido)ethylidene]amino}-3-(1H-imidazol-5-yl)propylidene]leucine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20998910 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | L-Leucine, N-[N-[N-(4-hydroxybenzoyl)glycyl]-L-histidyl] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
p-Hydroxyhippuryl-His-Leu chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the chemical and biological properties of p-Hydroxyhippuryl-His-Leu, a synthetic tripeptide with significant applications in biochemical and pharmaceutical research. The document details its chemical structure, key properties, and its primary role as a substrate for the angiotensin-converting enzyme (ACE). Furthermore, a comprehensive experimental protocol for the determination of ACE activity using this substrate is provided, along with a logical workflow diagram.
Chemical Structure and Properties
This compound, also known as 4-hydroxyhippuryl-histidyl-leucine, is a specifically designed peptide for use in enzymatic assays. Its structure incorporates a p-hydroxybenzoyl group, which enhances its utility in certain detection methods.
Chemical Structure:
Physicochemical Properties:
A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.
| Property | Value | Reference |
| CAS Number | 77697-23-5 | [1][2] |
| Molecular Formula | C₂₁H₂₇N₅O₇ | [1] |
| Molecular Weight | 461.47 g/mol | [1] |
| Appearance | White to off-white powder | |
| Storage Temperature | -0°C | [1] |
Biological and Pharmacological Properties
The primary and most well-documented biological role of this compound is its function as a substrate for the angiotensin-converting enzyme (ACE). ACE is a key enzyme in the renin-angiotensin system (RAS), which plays a crucial role in the regulation of blood pressure.
This compound is utilized in various research applications, including:
-
Pharmaceutical Development: It is used in the synthesis of peptide-based drugs, potentially enhancing their bioavailability and therapeutic efficacy.[1]
-
Biochemical Research: It serves as a critical tool for studying protein interactions and enzyme activities.[1]
-
Drug Delivery Systems: The compound can be integrated into drug delivery formulations to improve the targeted release of therapeutic agents.[1]
-
Diagnostic Assays: It is employed in the development of diagnostic tests, particularly for identifying specific disease biomarkers.[1]
At present, there is no significant evidence to suggest that this compound has a direct signaling function of its own. Its utility in research is predominantly as a reliable and specific substrate for measuring ACE activity.
Angiotensin-Converting Enzyme (ACE) Activity Assay
The following section provides a detailed methodology for a colorimetric assay to determine the activity of ACE using this compound as a substrate.
Principle
Angiotensin-converting enzyme (ACE) catalyzes the hydrolysis of this compound to yield p-hydroxyhippuric acid and the dipeptide His-Leu. The amount of p-hydroxyhippuric acid produced is directly proportional to the ACE activity and can be quantified spectrophotometrically.
Experimental Protocol
Materials:
-
p-Hydroxyhippuryl-L-histidyl-L-leucine (Substrate)
-
Angiotensin-Converting Enzyme (from rabbit lung or other suitable source)
-
Phosphate (B84403) buffer (pH 8.3)
-
Trichloroacetic acid (TCA) solution
-
Ethyl acetate (B1210297)
-
Spectrophotometer
Procedure:
-
Substrate Solution Preparation: Prepare a solution of p-Hydroxyhippuryl-L-histidyl-L-leucine in the phosphate buffer (pH 8.3).
-
Enzyme Reaction:
-
In a test tube, combine the ACE sample (e.g., serum) with the substrate solution.
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).
-
-
Reaction Termination: Stop the enzymatic reaction by adding a solution of trichloroacetic acid (TCA).
-
Extraction:
-
Add ethyl acetate to the reaction mixture to extract the p-hydroxyhippuric acid produced.
-
Vortex the mixture to ensure thorough extraction.
-
Centrifuge to separate the organic and aqueous phases.
-
-
Quantification:
-
Carefully transfer the ethyl acetate layer (containing p-hydroxyhippuric acid) to a clean tube.
-
Evaporate the ethyl acetate to dryness.
-
Reconstitute the residue in a known volume of buffer or water.
-
Measure the absorbance of the solution at a specific wavelength (typically around 228 nm) using a spectrophotometer.
-
-
Calculation: Calculate the ACE activity based on the amount of p-hydroxyhippuric acid produced, using a standard curve for calibration. One unit of ACE activity is typically defined as the amount of enzyme that catalyzes the formation of 1 µmol of p-hydroxyhippuric acid per minute under the specified conditions.
Visualizations
ACE Catalyzed Hydrolysis of this compound
The following diagram illustrates the enzymatic reaction at the core of the ACE activity assay.
Caption: ACE catalyzes the cleavage of this compound.
Experimental Workflow for ACE Activity Assay
The logical flow of the experimental protocol for determining ACE activity is depicted below.
References
The Enzymatic Dance: A Technical Guide to the Mechanism of p-Hydroxyhippuryl-His-Leu as an ACE Substrate
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide elucidates the mechanism of action of p-Hydroxyhippuryl-His-Leu, a widely utilized synthetic substrate for the Angiotensin-Converting Enzyme (ACE). By exploring its interaction with the enzyme's active site, detailing the catalytic process, and providing comprehensive experimental protocols, this document serves as a critical resource for professionals in drug discovery and development.
Introduction to Angiotensin-Converting Enzyme (ACE) and its Substrate
Angiotensin-Converting Enzyme (ACE, EC 3.4.15.1) is a zinc-dependent dipeptidyl carboxypeptidase that plays a pivotal role in the renin-angiotensin system (RAS), a critical regulator of blood pressure and cardiovascular homeostasis.[1][2] ACE facilitates the conversion of the inactive decapeptide angiotensin I to the potent vasoconstrictor angiotensin II by cleaving a C-terminal dipeptide.[1][2] It also inactivates the vasodilator bradykinin.[1] Given its central role in blood pressure regulation, ACE is a major therapeutic target for the management of hypertension and related cardiovascular disorders.
To study the activity of ACE and screen for potential inhibitors, specific substrates are required. One such synthetic substrate is p-Hydroxyhippuryl-L-Histidyl-L-Leucine (HHL). ACE cleaves the His-Leu dipeptide from HHL, producing p-Hydroxyhippuric acid and the dipeptide L-Histidyl-L-Leucine.[3] The rate of this reaction can be quantified to determine ACE activity.
Mechanism of Action: The Catalytic Process
The hydrolysis of this compound by ACE occurs at the enzyme's active site. ACE is a zinc metalloproteinase, and the zinc ion is essential for its catalytic activity.[1][4]
The proposed catalytic mechanism involves the following key steps:
-
Substrate Binding: The C-terminal carboxylate group of the leucine (B10760876) residue in HHL interacts with a positively charged residue in the active site of ACE. The hydrophobic side chains of the histidine and leucine residues also fit into specific hydrophobic pockets (S1' and S2' subsites) within the active site.
-
Coordination with Zinc: The carbonyl oxygen of the scissile peptide bond between histidine and leucine coordinates with the active site zinc ion. This coordination, along with interactions with other active site residues, polarizes the carbonyl group, making it more susceptible to nucleophilic attack.
-
Nucleophilic Attack: A zinc-activated water molecule acts as a nucleophile, attacking the polarized carbonyl carbon of the peptide bond. A glutamate (B1630785) residue in the active site is thought to act as a general base, accepting a proton from the water molecule to facilitate this attack.[4]
-
Formation of a Tetrahedral Intermediate: The nucleophilic attack results in the formation of an unstable tetrahedral intermediate.
-
Peptide Bond Cleavage: The tetrahedral intermediate collapses, leading to the cleavage of the peptide bond between histidine and leucine. A nearby tyrosine residue may act as a proton donor to the nitrogen of the leaving group (the His-Leu dipeptide).
-
Product Release: The products of the reaction, p-Hydroxyhippuric acid and the dipeptide His-Leu, are released from the active site, regenerating the free enzyme for another catalytic cycle.
Figure 1: Simplified signaling pathway of the enzymatic action of ACE on this compound.
Quantitative Data
The interaction between ACE and its substrate HHL can be characterized by key kinetic parameters. These values are crucial for comparing enzyme efficiency and for the development of ACE inhibitors.
| Parameter | Value | Enzyme Source | Reference |
| Michaelis Constant (Km) | 3.0 mM | Purified testis ACE | [5] |
| Catalytic Constant (kcat) | 195.7 s-1 | Purified testis ACE | [5] |
Experimental Protocols
The activity of ACE is commonly determined by measuring the rate of HHL hydrolysis. Two primary methods are employed: spectrophotometric and fluorometric assays.
Spectrophotometric Assay
This method is based on the quantification of one of the reaction products, hippuric acid.
Principle: The hippuric acid produced is extracted into an organic solvent and its absorbance is measured at a specific wavelength.
Detailed Methodology:
-
Reagent Preparation:
-
ACE solution: Prepare a solution of ACE (e.g., from rabbit lung) in a suitable buffer (e.g., 100 mM Tris-HCl, pH 8.3, containing 300 mM NaCl).
-
Substrate solution (HHL): Dissolve HHL in the same buffer to a final concentration of 5 mM.
-
Stopping reagent: 1 M HCl.
-
Extraction solvent: Ethyl acetate (B1210297).
-
-
Assay Procedure:
-
Pre-incubate a mixture of the ACE solution and buffer at 37°C for 5 minutes.
-
Initiate the reaction by adding the HHL substrate solution and incubate at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding 1 M HCl.
-
Extract the hippuric acid into ethyl acetate by vigorous mixing followed by centrifugation to separate the phases.
-
Measure the absorbance of the ethyl acetate layer at 228 nm using a UV-Vis spectrophotometer.
-
-
Data Analysis:
-
A standard curve of known concentrations of hippuric acid is used to determine the amount of product formed.
-
ACE activity is typically expressed in units, where one unit is defined as the amount of enzyme that hydrolyzes 1 µmol of HHL per minute under the specified conditions.
-
Fluorometric Assay
This method is generally more sensitive than the spectrophotometric assay and is based on the detection of the His-Leu dipeptide product.
Principle: The His-Leu dipeptide reacts with o-phthaldialdehyde (OPA) to form a fluorescent adduct, which can be quantified.[3][5]
Detailed Methodology:
-
Reagent Preparation:
-
ACE solution: As described for the spectrophotometric assay.
-
Substrate solution (HHL): As described for the spectrophotometric assay.
-
Stopping reagent: 1 M HCl.
-
OPA reagent: Dissolve o-phthaldialdehyde in methanol (B129727) and then dilute in a borate (B1201080) buffer (pH 10.0) containing 2-mercaptoethanol.[6] This reagent should be freshly prepared and protected from light.[3]
-
-
Assay Procedure:
-
Follow the same incubation procedure as the spectrophotometric assay.
-
After stopping the reaction with HCl, add the OPA reagent.
-
Incubate at room temperature for a short period (e.g., 10 minutes) to allow for the formation of the fluorescent adduct.
-
Measure the fluorescence using a fluorometer with an excitation wavelength of approximately 360 nm and an emission wavelength of around 485 nm.[3]
-
-
Data Analysis:
-
A standard curve of known concentrations of His-Leu is used to quantify the amount of product formed.
-
ACE activity is calculated as described for the spectrophotometric assay.
-
Figure 2: General experimental workflow for determining ACE activity using HHL as a substrate.
Conclusion
This compound serves as a reliable and well-characterized substrate for the in vitro assessment of Angiotensin-Converting Enzyme activity. Understanding its mechanism of action, coupled with robust and sensitive experimental protocols, is fundamental for researchers in the fields of cardiovascular medicine and drug development. The data and methodologies presented in this guide provide a solid foundation for the accurate determination of ACE activity and the screening of novel therapeutic inhibitors.
References
- 1. Angiotensin-converting enzyme - Wikipedia [en.wikipedia.org]
- 2. Angiotensin-Converting Enzyme - Proteopedia, life in 3D [proteopedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Three key proteases – angiotensin-I-converting enzyme (ACE), ACE2 and renin – within and beyond the renin-angiotensin system - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A high-throughput fluorimetric assay for angiotensin I-converting enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Synthesis and Purification of p-Hydroxyhippuryl-His-Leu Peptide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical synthesis, purification, and characterization of the tripeptide p-Hydroxyhippuryl-His-Leu. This peptide is a known substrate for Angiotensin-Converting Enzyme (ACE) and serves as a valuable tool in biochemical assays and inhibitor screening.[1][2][3][4][5] The methodologies described herein are based on established principles of solid-phase peptide synthesis (SPPS) and chromatographic purification.
Overview of the Synthetic Strategy
The synthesis of this compound is most efficiently achieved through Fmoc-based Solid-Phase Peptide Synthesis (SPPS).[6][7][8] The peptide is assembled sequentially on a solid support (resin), starting from the C-terminal amino acid, Leucine. The final step involves the coupling of a protected p-Hydroxyhippuric acid derivative to the N-terminus of the resin-bound dipeptide (His-Leu). The process concludes with the cleavage of the peptide from the resin and the simultaneous removal of all protecting groups, followed by purification and characterization.
Table 1: Key Reagents and Their Functions
| Reagent/Component | Function |
| 2-Chlorotrityl chloride resin | Solid support for peptide assembly, allowing for cleavage to a C-terminal carboxylic acid.[9] |
| Fmoc-Leu-OH | N-terminally protected Leucine, the first amino acid to be attached to the resin. |
| Fmoc-His(Trt)-OH | N-terminally and side-chain protected Histidine. The Trityl (Trt) group prevents side reactions at the imidazole (B134444) ring.[6][7] |
| p-Hydroxyhippuric acid (with protected hydroxyl group) | The N-terminal capping moiety. The phenolic hydroxyl group requires protection (e.g., as a t-Butyl ether) to prevent side reactions.[10] |
| Piperidine (B6355638) in DMF (20%) | Reagent for the removal of the Fmoc protecting group at each step of the synthesis.[8] |
| DIC/HOBt or HBTU/DIPEA | Coupling reagents that facilitate the formation of peptide bonds.[7] |
| Trifluoroacetic acid (TFA) | Strong acid used in the final cleavage cocktail to release the peptide from the resin and remove side-chain protecting groups.[11] |
| Water, Triisopropylsilane (TIS) | Scavengers added to the cleavage cocktail to prevent side reactions with reactive intermediates.[11] |
| Acetonitrile (B52724) (ACN) and Water with 0.1% TFA | Mobile phases for reversed-phase high-performance liquid chromatography (RP-HPLC) purification.[1][2][4][5] |
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS)
The synthesis is performed on a 2-chlorotrityl chloride resin to yield the desired peptide with a free C-terminal carboxylic acid.
2.1.1. Resin Preparation and First Amino Acid Coupling (Fmoc-Leu-OH)
-
Swell the 2-chlorotrityl chloride resin in dichloromethane (B109758) (DCM) for 1 hour.
-
Wash the resin with dimethylformamide (DMF).
-
Dissolve Fmoc-Leu-OH (2 equivalents relative to resin loading) and diisopropylethylamine (DIPEA) (4 equivalents) in DCM.
-
Add the amino acid solution to the resin and agitate for 2 hours.
-
Cap any unreacted sites on the resin by adding a solution of DCM/Methanol/DIPEA (80:15:5) and agitating for 30 minutes.
-
Wash the resin with DCM, DMF, and finally DCM, then dry under vacuum.
2.1.2. Peptide Chain Elongation (Coupling of Fmoc-His(Trt)-OH)
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc group from the Leucine residue. Wash thoroughly with DMF.
-
Coupling:
-
In a separate vessel, pre-activate Fmoc-His(Trt)-OH (3 equivalents) with N,N'-Diisopropylcarbodiimide (DIC) (3 equivalents) and 1-Hydroxybenzotriazole (HOBt) (3 equivalents) in DMF for 10 minutes. Using DIC/HOBt is recommended to minimize racemization of the histidine residue.
-
Add the activated amino acid solution to the resin and agitate for 2-4 hours.
-
Monitor the coupling reaction using a ninhydrin (B49086) test. If the test is positive (indicating incomplete coupling), repeat the coupling step.
-
-
Washing: Wash the resin with DMF and DCM.
2.1.3. N-Terminal Capping with p-Hydroxyhippuric Acid
-
Fmoc Deprotection: Remove the Fmoc group from the Histidine residue by treating the resin with 20% piperidine in DMF for 20 minutes. Wash thoroughly with DMF.
-
Preparation of Protected p-Hydroxyhippuric Acid:
-
Protect the phenolic hydroxyl group of p-hydroxybenzoic acid as a tert-butyl (tBu) ether. This can be achieved by reacting p-hydroxybenzoic acid with isobutylene (B52900) in the presence of an acid catalyst.
-
Couple the resulting 4-(tert-butoxy)benzoic acid to the amino group of glycine (B1666218) methyl ester using standard peptide coupling reagents (e.g., HBTU/DIPEA).
-
Saponify the methyl ester to yield 4-(tert-butoxy)hippuric acid.
-
-
Coupling:
-
Activate the 4-(tert-butoxy)hippuric acid (3 equivalents) with DIC/HOBt in DMF.
-
Add the activated acid to the deprotected His-Leu-resin and agitate for 2-4 hours.
-
Confirm the completion of the coupling with a ninhydrin test.
-
-
Final Washing: Wash the resin with DMF, DCM, and methanol, then dry under vacuum.
Peptide Cleavage and Deprotection
-
Prepare a cleavage cocktail of Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5).
-
Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin).
-
Agitate the mixture at room temperature for 2-3 hours. The Trt group from Histidine and the tBu group from the p-hydroxybenzoyl moiety will be removed during this step.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.
-
Dry the crude peptide pellet under vacuum.
Table 2: Typical Cleavage Cocktail Composition
| Component | Volume Percentage | Purpose |
| Trifluoroacetic acid (TFA) | 95% | Cleaves the peptide from the resin and removes acid-labile protecting groups. |
| Triisopropylsilane (TIS) | 2.5% | Scavenger to prevent side reactions from cleaved protecting groups, particularly the trityl group. |
| Water | 2.5% | Scavenger. |
Purification by RP-HPLC
-
Sample Preparation: Dissolve the crude peptide in a minimal amount of the initial mobile phase (e.g., 5% acetonitrile in water with 0.1% TFA).
-
Chromatographic Conditions:
-
Column: C18 stationary phase.
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 50% Mobile Phase B over 30 minutes is a typical starting point for a tripeptide of this nature.
-
Detection: UV absorbance at 220 nm and 280 nm.
-
-
Fraction Collection: Collect fractions corresponding to the major peak.
-
Purity Analysis: Analyze the collected fractions by analytical RP-HPLC to confirm purity.
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the final peptide as a white powder.
Table 3: RP-HPLC Purification Parameters
| Parameter | Value/Condition |
| Column | C18, 5 µm particle size, 100 Å pore size |
| Flow Rate | 1.0 mL/min (analytical), 10-20 mL/min (preparative) |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | 5-50% B over 30 minutes (example) |
| Detection Wavelength | 220 nm, 280 nm |
Characterization
-
Mass Spectrometry: Confirm the molecular weight of the purified peptide using Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry. The expected monoisotopic mass for C21H27N5O6 is approximately 445.19 g/mol .
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 2D NMR (e.g., COSY, TOCSY) can be used to confirm the amino acid sequence and structural integrity of the peptide.
Visualized Workflows
Caption: Solid-Phase Synthesis Workflow for this compound.
Caption: Purification and Isolation Workflow.
Biological Context: Signaling Pathway
This compound is a synthetic substrate for Angiotensin-Converting Enzyme (ACE), a key enzyme in the Renin-Angiotensin System (RAS), which regulates blood pressure. ACE cleaves the His-Leu dipeptide from this compound, releasing p-Hydroxyhippuric acid. This reaction is often used in vitro to measure ACE activity or to screen for ACE inhibitors.
Caption: Role of ACE in the Renin-Angiotensin System and as a target for the substrate.
References
- 1. Performance of two commonly used angiotensin-converting enzyme inhibition assays using FA-PGG and HHL as substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Performance of two commonly used angiotensin-converting enzyme inhibition assays using FA-PGG and HHL as substrates | Journal of Dairy Research | Cambridge Core [cambridge.org]
- 3. Colorimetric, high-throughput assay for screening Angiotensin I-converting enzyme inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sensitive method for quantitation of angiotensin-converting enzyme (ACE) activity in tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chempep.com [chempep.com]
- 8. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 9. researchgate.net [researchgate.net]
- 10. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 11. mdpi.com [mdpi.com]
The Advent of p-Hydroxyhippuryl-His-Leu: A Technical Deep Dive into its Role in ACE Research
For Immediate Release
TOKYO, Japan - In the landscape of angiotensin-converting enzyme (ACE) research, the development of specific and reliable substrates has been pivotal. Among these, p-Hydroxyhippuryl-His-Leu has carved out a significant niche, particularly for its application in a straightforward colorimetric assay. This technical guide delves into the discovery, history, and detailed experimental protocols associated with this important tripeptide, offering researchers, scientists, and drug development professionals a comprehensive resource.
From Radiometric to Colorimetric: A Shift in ACE Assay Methodology
The journey to the use of this compound as a substrate for ACE is rooted in the foundational work on ACE assays. Early methods for determining ACE activity often relied on the substrate Hippuryl-His-Leu (HHL), as notably described by Cushman and Cheung. Their spectrophotometric assay, while effective, involved a cumbersome extraction step with an organic solvent to quantify the hippuric acid produced.[1]
The innovation of a colorimetric method utilizing p-Hydroxyhippuryl-L-histidyl-L-leucine, detailed in a 1981 paper by Y. Kasahara and Y. Ashihara, marked a significant advancement in the field.[2] This new approach offered a simpler, more rapid, and reproducible alternative, eliminating the need for organic extraction.[1][2]
The Core Principle: A Multi-Enzyme Cascade for Colorimetric Detection
The colorimetric assay employing this compound is based on a series of enzymatic reactions. First, ACE cleaves the substrate, p-Hydroxyhippuryl-L-histidyl-L-leucine, to yield p-hydroxyhippuric acid and L-histidyl-L-leucine. Subsequently, the enzyme hippuricase hydrolyzes p-hydroxyhippuric acid to produce p-hydroxybenzoic acid and glycine. In the final step, p-hydroxybenzoic acid undergoes oxidative coupling with 4-aminoantipyrine (B1666024) in the presence of peroxidase and hydrogen peroxide. This reaction forms a quinoneimine dye, the absorbance of which can be measured to determine ACE activity.[2]
Quantitative Data Summary
The development of the colorimetric assay provided key kinetic parameters for the interaction of this compound with ACE. The following table summarizes the available quantitative data.
| Parameter | Value | Source |
| Michaelis-Menten Constant (Km) | 0.32 mmol/L | Kasahara & Ashihara, 1981[2] |
| Optimal pH | 8.3 | Kasahara & Ashihara, 1981[2] |
Experimental Protocols
Synthesis of p-Hydroxyhippuryl-L-histidyl-L-leucine
The synthesis of the substrate was a crucial prerequisite for the development of the assay. A patent filed by Fujizoki Pharmaceutical Co., Ltd. outlines a method for its preparation. The synthesis involves a multi-step process, beginning with the coupling of carbobenzoxy-glycine and L-histidine methyl ester. The resulting product is then converted to a hydrazide, which is subsequently reacted in a multi-step process to yield the final p-hydroxyhippuryl-L-histidyl-L-leucine.
Colorimetric ACE Assay Protocol
The following protocol is based on the method described by Kasahara and Ashihara (1981).
Reagents:
-
Substrate Solution: A buffer solution (pH 8.3) containing:
-
5 mM p-hydroxyhippuryl-L-histidyl-L-leucine
-
1 U hippuricase
-
0.5 U peroxidase
-
2 mM 4-aminoantipyrine
-
2 mM H₂O₂
-
0.4 M NaCl
-
0.1 M boric acid
-
-
Serum Sample
Procedure:
-
To 0.25 ml of the buffer solution, add 0.05 ml of serum and 0.049 ml of pure water.
-
Incubate the reaction mixture.
-
Measure the change in absorbance at 505 nm to determine the concentration of the quinoneimine dye formed.
-
Calculate the ACE activity based on the rate of dye formation.
Conclusion
The introduction of this compound as a substrate for a colorimetric ACE assay represented a significant methodological improvement in the study of the renin-angiotensin system. This technical guide provides a consolidated overview of its history, the underlying biochemical principles, and the detailed protocols necessary for its application. The simplicity and reliability of this assay have made it a valuable tool for researchers and clinicians alike, facilitating a deeper understanding of ACE enzymology and the development of novel therapeutic agents.
References
A Technical Guide to the Biological Significance of p-Hydroxyhippuryl-His-Leu Hydrolysis
Audience: Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth examination of the hydrolysis of p-Hydroxyhippuryl-L-Histidyl-L-Leucine (HHL), a synthetic peptide substrate. The biological significance of this reaction lies not in a direct physiological role, but in its widespread application as a robust and reliable method for quantifying the activity of Angiotensin-Converting Enzyme (ACE). Understanding this process is fundamental for research into cardiovascular health and the development of therapeutic ACE inhibitors.
The Biological Context: Angiotensin-Converting Enzyme (ACE) and the Renin-Angiotensin System (RAS)
Angiotensin-Converting Enzyme (ACE) is a central component of the Renin-Angiotensin System (RAS), a critical hormonal cascade that regulates blood pressure, and fluid and electrolyte balance.[1][2] The primary and most well-understood function of ACE is the conversion of the inactive decapeptide Angiotensin I to the potent vasoconstrictor octapeptide Angiotensin II.[3][4][5]
Angiotensin II exerts several powerful effects that collectively increase blood pressure:
-
Vasoconstriction: It directly causes the narrowing of arterioles, increasing systemic vascular resistance.[3]
-
Aldosterone Secretion: It stimulates the adrenal cortex to release aldosterone, a hormone that promotes sodium and water retention by the kidneys.[3][4]
-
Antidiuretic Hormone (ADH) Release: It enhances the release of ADH (vasopressin) from the pituitary gland, further promoting water reabsorption in the kidneys.[3]
-
Sympathetic Nervous System Potentiation: It augments the activity of the sympathetic nervous system, leading to increased cardiac output and vasoconstriction.[3]
Given its pivotal role in elevating blood pressure, ACE is a primary target for antihypertensive therapies. The development and screening of ACE inhibitors, a cornerstone of treatment for hypertension and heart failure, relies on accurate methods for measuring ACE activity.[2]
The Hydrolysis Reaction: A Tool for Measurement
The hydrolysis of p-Hydroxyhippuryl-His-Leu, or its more common analogue Hippuryl-His-Leu (HHL), serves as the basis for the most widely used ACE activity assays.[6][7] ACE is a zinc-dependent dipeptidyl carboxypeptidase that cleaves a dipeptide from the C-terminus of its substrate. In this assay, ACE hydrolyzes the HHL substrate into two products: p-Hydroxyhippuric acid (or hippuric acid) and the dipeptide L-Histidyl-L-Leucine.
The rate of formation of these products is directly proportional to the enzymatic activity of ACE in the sample. By quantifying the amount of hippuric acid produced over a specific time, researchers can determine the ACE activity level.[8]
Quantitative Data: Kinetic Parameters
The efficiency of HHL hydrolysis by ACE has been characterized by determining its kinetic parameters. These values are crucial for designing robust assays and for comparing enzyme activity across different studies and species.
| Enzyme Source | Substrate | Km (Michaelis Constant) | Vmax (Maximum Velocity) | Reference |
| Porcine Lung ACE | Hippuryl-His-Leu (HHL) | 30.8 ± 0.1 x 10-6 M | 1.3 ± 0.01 x 10-6 mol/min | [9][10] |
| Canine Heart ACE | Hippuryl-His-Leu (HHL) | 1.34 ± 0.08 mM | 36.8 ± 11.5 x 10-10 M/min | [8] |
Note: Kinetic parameters can vary based on the enzyme source, purity, and specific assay conditions (e.g., pH, temperature, buffer composition).
Experimental Protocols for Measuring ACE Activity
The quantification of HHL hydrolysis is typically performed using spectrophotometric or High-Performance Liquid Chromatography (HPLC) methods.
This method, based on the work of Cushman and Cheung, measures the absorbance of the hippuric acid product after extraction.[8]
Principle: Hippuric acid is extracted from the aqueous reaction mixture into an organic solvent (ethyl acetate). The absorbance of the extracted hippuric acid is then measured at 228 nm.[11][12]
Detailed Methodology:
-
Reagent Preparation:
-
Substrate Buffer: Prepare a solution of 10 mM Hippuryl-His-Leu (HHL) in 0.2 M potassium phosphate (B84403) buffer (pH 8.3) containing 0.3 M NaCl.[11][12]
-
Enzyme Solution: Prepare an ACE working solution (e.g., 26 mU/mL) from a stock solution (e.g., rabbit lung ACE).[11][12]
-
Stopping Reagent: 1 N Hydrochloric Acid (HCl).
-
Extraction Solvent: Ethyl Acetate (B1210297).
-
-
Enzymatic Reaction:
-
In a microcentrifuge tube, combine 150 µL of the substrate buffer with 25 µL of the sample containing ACE (or a standard). For inhibitor screening, pre-incubate the enzyme with the inhibitor before adding the substrate.
-
Incubate the mixture at 37°C for a defined period (e.g., 30-80 minutes).[11]
-
-
Reaction Termination and Extraction:
-
Stop the reaction by adding 250 µL of 1 N HCl.
-
Add 1.5 mL of ethyl acetate to the tube. Vortex vigorously for 15-30 seconds to extract the hippuric acid into the organic phase.
-
Centrifuge at 3000 x g for 10 minutes to separate the phases.[11]
-
-
Quantification:
-
Carefully transfer 1.0 mL of the upper organic (ethyl acetate) layer to a new tube.
-
Evaporate the ethyl acetate to dryness (e.g., using a heat block at 95°C or a vacuum concentrator).[11]
-
Re-dissolve the dried hippuric acid residue in 1.0 mL of distilled water or buffer.[11]
-
Measure the absorbance of the solution at 228 nm using a UV-Vis spectrophotometer.
-
-
Calculation:
-
Calculate the concentration of hippuric acid based on a standard curve. ACE activity is typically expressed in units (U), where 1 U is the amount of enzyme that releases 1 µmol of hippuric acid per minute under the specified conditions.
-
The HPLC method offers higher specificity and sensitivity by directly separating and quantifying the hippuric acid product from the unreacted substrate and other components.[8]
Principle: The reaction mixture is injected into an HPLC system. A reverse-phase C18 column separates hippuric acid from HHL, and a UV detector quantifies the hippuric acid peak.[13]
Detailed Methodology:
-
Reagent Preparation & Enzymatic Reaction: Follow steps 1 and 2 from the spectrophotometric protocol.
-
Reaction Termination: Stop the reaction by adding 250 µL of 1 N HCl.
-
Sample Preparation:
-
Centrifuge the terminated reaction mixture to pellet any precipitated protein.
-
Transfer the supernatant to an HPLC vial for analysis. Direct injection without extraction is often possible, simplifying the workflow.
-
-
Chromatographic Conditions:
-
Column: ZORBAX SB-C18 (or equivalent), 4.6 mm x 150 mm, 5 µm particle size.[13]
-
Mobile Phase: Isocratic mixture of acetonitrile (B52724) and water (e.g., 25:75 v/v), with both solvents containing 0.05% trifluoroacetic acid (TFA).[13]
-
Flow Rate: 0.5 - 1.0 mL/min.[13]
-
Detection: UV absorbance at 228 nm.[13]
-
Column Temperature: 25°C.[13]
-
-
Quantification and Calculation:
-
Inject a defined volume (e.g., 20 µL) of the sample supernatant.
-
Identify the hippuric acid peak by its retention time, confirmed by running a pure standard.
-
Quantify the peak area and calculate the concentration of hippuric acid using a standard curve. Calculate ACE activity as described previously.
-
Conclusion
The hydrolysis of this compound is not a naturally occurring process within human physiology. Its biological significance is derived entirely from its utility as a reliable and reproducible substrate for the in vitro measurement of Angiotensin-Converting Enzyme activity. This simple enzymatic assay is indispensable for fundamental research into the Renin-Angiotensin System, the clinical diagnosis of certain pathologies like sarcoidosis, and critically, for the discovery and development of ACE inhibitors—a class of drugs that has revolutionized the management of hypertension and cardiovascular disease.
References
- 1. Physiology, Renin Angiotensin System - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. CV Physiology | Renin-Angiotensin-Aldosterone System [cvphysiology.com]
- 3. phlebotomycareertraining.com [phlebotomycareertraining.com]
- 4. Renin-angiotensin system | Definition & Facts | Britannica [britannica.com]
- 5. The Angiotensin Metabolite His-Leu Is a Strong Copper Chelator Forming Highly Redox Active Species - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Direct spectrophotometric measurement of angiotensin I-converting enzyme inhibitory activity for screening bioactive peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ACE by Spectrophotometry Test Nagpur | Diagnopein [diagnopein.com]
- 8. Sensitive method for quantitation of angiotensin-converting enzyme (ACE) activity in tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Colorimetric, high-throughput assay for screening Angiotensin I-converting enzyme inhibitors [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. [Determination of angiotensin converting enzyme inhibitor activity by high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physicochemical Characteristics of p-Hydroxyhippuryl-His-Leu
For Researchers, Scientists, and Drug Development Professionals
Introduction
p-Hydroxyhippuryl-L-histidyl-L-leucine, systematically known as N-(N-(N-(4-Hydroxybenzoyl)glycyl)-L-histidyl)-L-leucine, is a synthetic tripeptide of significant interest in biochemical and pharmaceutical research. Its primary and most well-documented application is as a chromogenic substrate for the angiotensin-converting enzyme (ACE)[1]. The enzymatic cleavage of this substrate forms the basis of various quantitative assays to determine ACE activity, which is crucial in the research and management of hypertension and other cardiovascular diseases. This guide provides a comprehensive overview of its core physicochemical properties, synthesis, and its application in experimental protocols.
Physicochemical Characteristics
| Property | Value | Reference / Note |
| Chemical Name | N-(N-(N-(4-Hydroxybenzoyl)glycyl)-L-histidyl)-L-leucine | [2] |
| Molecular Formula | C₂₁H₂₇N₅O₆ | [3] |
| Molecular Weight | 445.47 g/mol | [3] |
| CAS Number | 77697-23-5 | [1][4] |
| Appearance | White to off-white powder | Inferred from analogous compounds. |
| Storage Conditions | -15°C to 0°C | [3][5] |
| SMILES | CC(C)C--INVALID-LINK--NC(=O)--INVALID-LINK--NC(=O)CNC(=O)C2=CC=C(O)C=C2 | Inferred from structure. |
| Estimated pKa | ~2.4 (Terminal COOH), ~6.0 (Histidine side-chain), ~10.0 (Phenolic OH) | Estimated from constituent amino acids. |
| Solubility | No quantitative data available. The compound's utility in aqueous enzyme assays suggests at least moderate solubility in relevant buffer systems. |
Experimental Protocols
Synthesis of p-Hydroxyhippuryl-L-histidyl-L-leucine
A documented method for the synthesis of this peptide involves the deprotection of a protected precursor. The following protocol is based on a described chemical synthesis process[2].
Methodology:
-
Starting Material: Carbobenzoxyglycyl-L-histidyl-L-leucine methyl ester serves as the protected peptide precursor.
-
Deprotection: 20 g of the starting material is added to 100 ml of a 25% solution of hydrogen bromide (HBr) in acetic acid.
-
Reaction: The mixture is stirred for one hour at room temperature. During this time, the carbobenzoxy (Cbz) protecting group is cleaved by the HBr/acetic acid solution.
-
Precipitation: Following deprotection, 2000 ml of absolute ether is added to the reaction mixture. The change in solvent polarity causes the peptide product to precipitate out of the solution.
-
Isolation and Purification: The resulting precipitate is isolated by filtration.
-
Washing: The collected solid is washed thoroughly with ethyl ether to remove residual reagents and byproducts.
-
Drying: The final product is dried in a desiccator to yield p-hydroxyhippuryl-L-histidyl-L-leucine.
Note: This synthesis describes the final deprotection step. The synthesis of the protected precursor and the coupling of p-hydroxyhippuric acid are prerequisite steps not detailed here.
References
The Role of p-Hydroxyhippuryl-His-Leu in Elucidating Protein Interactions: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic peptide, p-Hydroxyhippuryl-His-Leu, and its application in the study of protein interactions, with a primary focus on the angiotensin-converting enzyme (ACE). This document details the biochemical basis of its use, presents relevant quantitative data, and offers adapted experimental protocols for its utilization in research and drug discovery.
Introduction to this compound
p-Hydroxyhippuryl-L-histidyl-L-leucine is a synthetic tripeptide that serves as a substrate for the angiotensin-converting enzyme (ACE), a key regulator of blood pressure and cardiovascular function.[1][2] Its structural similarity to the natural C-terminus of angiotensin I allows it to be specifically recognized and cleaved by ACE. The enzymatic hydrolysis of this compound forms the basis of various assays designed to measure ACE activity and to screen for potential ACE inhibitors, which are a cornerstone in the treatment of hypertension and other cardiovascular diseases. While detailed, peer-reviewed protocols and specific kinetic data for this compound are not extensively available in public domain literature, this guide provides an adapted protocol based on available information and data from its close structural analog, Hippuryl-His-Leu (HHL).
Biochemical Principle of ACE Activity Assays
The fundamental principle behind the use of this compound in studying ACE interactions lies in the enzymatic cleavage of the peptide bond between the histidine and leucine (B10760876) residues. This reaction yields two products: p-hydroxyhippuric acid and the dipeptide His-Leu. The rate of formation of these products is directly proportional to the activity of the ACE enzyme. By employing various detection methods to quantify either the substrate consumed or the products generated, researchers can accurately determine ACE activity.
The general reaction is as follows:
This compound + H₂O --(ACE)--> p-Hydroxyhippuric Acid + His-Leu
Quantitative Data
| Substrate | Enzyme Source | K_m_ | V_max_ | Assay Method | Reference |
| Hippuryl-His-Leu (HHL) | Porcine Lung ACE | 30.8 ± 0.1 x 10⁻⁶ M | 1.3 ± 0.01 x 10⁻⁶ mol/min | Colorimetric | [3] |
| Hippuryl-His-Leu (HHL) | Serum | 0.9 mmol/l | Not Specified | Spectrophotometric | [4] |
| Hippuryl-His-Leu (HHL) | Canine Cardiac Tissue | 1.34 ± 0.08 mM | 36.8 ± 11.5 x 10⁻¹⁰ M/min | HPLC | [5] |
Experimental Protocols
The following is an adapted spectrophotometric protocol for the determination of ACE activity using this compound. This protocol is based on established methods for the analogous substrate, HHL, and information derived from patent literature describing the use of this compound.[6][7][8]
4.1. Materials and Reagents
-
This compound (Substrate)
-
Angiotensin-Converting Enzyme (from rabbit lung or other suitable source)
-
Boric acid buffer (0.1 M, containing 0.4 M NaCl, pH 8.3)
-
Trichloroacetic acid (TCA) solution (1 M) for reaction termination
-
Ethyl acetate (B1210297)
-
Spectrophotometer capable of measuring absorbance at 228 nm
-
Microcentrifuge tubes
-
Pipettes
4.2. Assay Procedure
-
Substrate Preparation: Prepare a 5 mM solution of this compound in the boric acid buffer.
-
Enzyme Preparation: Dilute the ACE stock solution in the boric acid buffer to the desired concentration (e.g., 10 mU/mL).
-
Reaction Initiation: In a microcentrifuge tube, combine 150 µL of the substrate solution with 50 µL of the diluted enzyme solution. For a blank control, add 50 µL of the boric acid buffer instead of the enzyme solution.
-
Incubation: Incubate the reaction mixture at 37°C for 30 minutes.
-
Reaction Termination: Stop the reaction by adding 250 µL of 1 M TCA solution.
-
Extraction: Add 1.5 mL of ethyl acetate to the tube, vortex for 30 seconds, and centrifuge at 3000 x g for 10 minutes to separate the layers.
-
Measurement: Carefully transfer 1 mL of the upper ethyl acetate layer to a new tube and evaporate the solvent under a stream of nitrogen or in a vacuum concentrator.
-
Reconstitution and Reading: Reconstitute the dried p-hydroxyhippuric acid in 1 mL of deionized water and measure the absorbance at 228 nm using a spectrophotometer.
4.3. Data Analysis
The ACE activity is calculated based on the amount of p-hydroxyhippuric acid formed. A standard curve of known concentrations of p-hydroxyhippuric acid should be prepared to determine the molar extinction coefficient.
Visualizations
5.1. Signaling Pathway
The Renin-Angiotensin System (RAS) is the primary signaling pathway in which ACE plays a critical role. The following diagram illustrates the key components and interactions within this pathway.
Caption: The Renin-Angiotensin System (RAS) signaling cascade.
5.2. Experimental Workflow
The following diagram outlines the general workflow for an ACE inhibition assay using this compound.
Caption: Workflow for an ACE inhibition assay.
Conclusion
This compound is a valuable tool for the in vitro study of angiotensin-converting enzyme activity and the screening of potential inhibitors. While specific kinetic data and detailed, peer-reviewed protocols for this particular substrate are limited, its close structural and functional relationship to HHL allows for the adaptation of existing methods. This technical guide provides a foundational understanding and a practical starting point for researchers and drug development professionals to utilize this compound in their investigations of ACE-related protein interactions and their therapeutic modulation. Further research to establish the precise kinetic parameters of this compound would be beneficial for its broader application.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound-OH | 77697-23-5 [amp.chemicalbook.com]
- 3. Colorimetric, high-throughput assay for screening Angiotensin I-converting enzyme inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Optimized determination of angiotensin I-converting enzyme activity with hippuryl-L-histidyl-L-leucine as substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sensitive method for quantitation of angiotensin-converting enzyme (ACE) activity in tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. DE3034618C2 - Method for the determination of the activity of the angiotensin converting enzyme - Google Patents [patents.google.com]
- 7. US4292404A - Method for determining the activity of the angiotensin-converting enzyme - Google Patents [patents.google.com]
- 8. Angiotensin-converting enzyme inhibitory assay [protocols.io]
An In-Depth Technical Guide to the Enzymatic Cleavage of p-Hydroxyhippuryl-His-Leu
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the enzymatic cleavage of the synthetic peptide p-Hydroxyhippuryl-His-Leu (HHL), a cornerstone substrate for the assay of Angiotensin-Converting Enzyme (ACE). The following sections detail the kinetics of this reaction, standardized experimental protocols for its measurement, and the broader physiological context of ACE's role in the Renin-Angiotensin System.
Core Concepts: The ACE-HHL Reaction
Angiotensin-Converting Enzyme (ACE, EC 3.4.15.1) is a dipeptidyl carboxypeptidase that plays a critical role in the regulation of blood pressure.[1] A common in vitro method for quantifying ACE activity involves the use of the synthetic substrate this compound. ACE catalyzes the hydrolysis of the peptide bond between the phenylalanine and glycine (B1666218) residues of HHL, releasing p-Hydroxyhippuric acid (p-HA) and the dipeptide Histidyl-Leucine (His-Leu).[2] The rate of p-HA formation is directly proportional to the ACE activity.
Quantitative Data Summary
The following tables summarize key quantitative data related to the enzymatic cleavage of HHL by ACE and the inhibition of this reaction.
Table 1: Kinetic Parameters of ACE with HHL Substrate
| Enzyme Source | Km (mM) | Vmax (mol/min) |
| Canine Cardiac Tissue | 1.34 ± 0.08 | 36.8 ± 11.5 x 10-10 |
| Porcine Lung | 0.0308 ± 0.0001 | 1.3 ± 0.01 x 10-6 |
Table 2: IC50 Values of Common ACE Inhibitors using HHL Assay
| Inhibitor | IC50 | Substrate Used |
| Captopril | 1.1 ± 0.05 x 10-9 M | HHL |
| Captopril | 1.79-15.1 nM | HHL |
| Lisinopril | 2.5 ± 0.03 x 10-9 M | HHL |
| Lisinopril | Used as a control | HHL |
Experimental Protocols
Two primary methods for quantifying the enzymatic cleavage of HHL are detailed below: a spectrophotometric method and a High-Performance Liquid Chromatography (HPLC) method.
Spectrophotometric Assay for ACE Activity
This method is based on the quantification of the released hippuric acid.
Materials:
-
Angiotensin-Converting Enzyme (ACE) from rabbit lung
-
This compound (HHL)
-
Sodium Borate (B1201080) Buffer (50 mM, pH 8.3, containing 300 mM NaCl)
-
1 M HCl
-
Ethyl Acetate (B1210297)
-
UV-Visible Spectrophotometer
Procedure:
-
Reagent Preparation:
-
Enzymatic Reaction:
-
Reaction Termination and Extraction:
-
Stop the reaction by adding 250 µL of 1 M HCl.
-
Add 1.5 mL of ethyl acetate to extract the hippuric acid and vortex for 3 minutes.
-
Centrifuge the mixture at 3,600 rpm for 15 minutes.[4]
-
-
Quantification:
-
Calculation of ACE Inhibition:
-
The percentage of ACE inhibition can be calculated using the following formula: ACE Inhibition (%) = [1 - (AUC_inhibitor / AUC_control)] x 100[3]
-
Where AUC_inhibitor is the absorbance of the sample with the inhibitor and AUC_control is the absorbance of the sample without the inhibitor.
-
HPLC-Based Assay for ACE Activity
This method offers improved sensitivity and specificity by directly separating and quantifying hippuric acid and HHL.
Materials:
-
Same as the spectrophotometric assay
-
HPLC system with a C18 reverse-phase column
-
Mobile Phase: Acetonitrile (B52724) and water with trifluoroacetic acid (TFA)
Procedure:
-
Reagent Preparation and Enzymatic Reaction:
-
Follow steps 1 and 2 from the spectrophotometric protocol.
-
-
Reaction Termination:
-
Stop the reaction by adding 250 µL of 1 M HCl.
-
-
HPLC Analysis:
-
Directly inject a sample of the reaction mixture onto the HPLC column.[5]
-
Separate hippuric acid and HHL using a gradient elution with a mobile phase consisting of acetonitrile and water, both containing 0.05% TFA.
-
Detect the compounds by monitoring the absorbance at 228 nm.
-
-
Quantification and Calculation:
-
Quantify the amount of hippuric acid formed by integrating the peak area and comparing it to a standard curve.
-
Calculate the ACE activity and inhibition as described in the spectrophotometric method, using the peak area of hippuric acid instead of absorbance.
-
Visualizations
Enzymatic Cleavage of this compound
Caption: ACE catalyzes the cleavage of HHL into two products.
Experimental Workflow for ACE Inhibition Assay
Caption: Workflow for determining ACE inhibitory activity.
The Renin-Angiotensin System (RAS) Signaling Pathway
Caption: The central role of ACE in the RAS pathway.
References
p-Hydroxyhippuryl-His-Leu: A Technical Guide to its Application as a Biomarker Substrate for Angiotensin-Converting Enzyme
For Researchers, Scientists, and Drug Development Professionals
Introduction
p-Hydroxyhippuryl-L-histidyl-L-leucine (p-OH-HHL) is a synthetic peptide that serves as a crucial substrate for the direct and accurate measurement of Angiotensin-Converting Enzyme (ACE) activity.[1][2] ACE is a key metalloproteinase and a central component of the Renin-Angiotensin System (RAS), playing a pivotal role in the regulation of blood pressure.[3] The enzymatic activity of ACE on p-OH-HHL provides a reliable method for screening potential ACE inhibitors, making it an invaluable tool in cardiovascular research and the development of antihypertensive drugs.[4] This technical guide provides an in-depth overview of p-OH-HHL as a biomarker substrate, including detailed experimental protocols, quantitative data, and a visualization of the underlying biochemical pathways.
While p-Hydroxyhippuryl-His-Leu is a specific substrate, its non-hydroxylated analog, Hippuryl-His-Leu (HHL), is more commonly cited in the literature for ACE activity assays.[5][6][7][8][9] The methodologies and principles described herein are largely applicable to both substrates, with the understanding that the resulting product from HHL cleavage is hippuric acid, whereas for p-OH-HHL it is p-hydroxyhippuric acid.
The Renin-Angiotensin System and the Role of ACE
The Renin-Angiotensin System (RAS) is a hormonal cascade that regulates blood pressure and fluid balance. ACE is a key enzyme in this pathway.
Quantitative Data
The following tables summarize key quantitative parameters related to the use of HHL as a substrate for ACE, which can serve as a reference for assays involving p-OH-HHL.
Table 1: Kinetic Parameters for Porcine Lung ACE with HHL Substrate
| Parameter | Value | Reference |
| Km | 30.8 ± 0.1 x 10-6 M | [5][9] |
| Vmax | 1.3 ± 0.01 x 10-6 mol/min | [5][9] |
Table 2: IC50 Values of Standard ACE Inhibitors (HHL Substrate)
| Inhibitor | IC50 Value | Reference |
| Captopril | 1.1 ± 0.05 x 10-9 M | [5][9] |
| Lisinopril | 2.5 ± 0.03 x 10-9 M | [5][9] |
Table 3: Performance of HHL-based ACE Activity Assays
| Assay Method | Analyte | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Reference |
| Colorimetric | Hippuric Acid | 1.46 x 10-7 M | 4.43 x 10-7 M | [5][9] |
| HPLC | Hippuric Acid | 0.50 µmol/L | - | [7] |
| UPLC-DAD | Hippuryl-histidyl-leucine | 0.134 mM | 0.4061 mM | [8] |
Experimental Protocols
General ACE Inhibition Assay
This protocol outlines the fundamental steps for determining ACE inhibitory activity using a substrate like p-OH-HHL or HHL.[3][10]
Detailed Colorimetric Assay Protocol
This method is adapted from a high-throughput screening assay for ACE inhibitors using HHL and can be applied to p-OH-HHL.[5][9] The principle involves the quantification of the released p-hydroxyhippuric acid.
Materials:
-
This compound (Substrate)
-
Angiotensin-Converting Enzyme (from rabbit lung)
-
Sodium borate (B1201080) buffer (0.05 M, pH 8.2, containing 0.3 M NaCl)
-
Hydrochloric acid (1 M HCl)
-
Benzene (B151609) sulfonyl chloride
Procedure:
-
Assay Preparation: In a microplate well, add 125 µL of sodium borate buffer, 50 µL of 5 mM p-OH-HHL substrate solution, and 25 µL of the ACE enzyme extract. For inhibitor screening, pre-incubate the enzyme with the test compound before adding the substrate.
-
Enzymatic Reaction: Incubate the reaction mixture at 37°C for 30 minutes.
-
Reaction Termination: Stop the reaction by adding 200 µL of 1 M HCl.[9][10]
-
Color Development: Add pyridine and benzene sulfonyl chloride to the mixture. A yellow color develops, which is directly proportional to the amount of p-hydroxyhippuric acid formed.
-
Measurement: Measure the absorbance at a wavelength of 410 nm.
-
Calculation: Compare the absorbance of the sample with a standard curve of p-hydroxyhippuric acid to determine the concentration of the product formed. The percentage of ACE inhibition can be calculated using the formula:
-
% Inhibition = [(A - B) / A] * 100
-
Where A is the peak area of the control and B is the peak area of the experimental sample.[10]
-
Detailed HPLC-Based Assay Protocol
This protocol provides a robust method for the separation and quantification of the reaction product, offering high precision and reliability.[7]
Materials:
-
This compound (Substrate)
-
Angiotensin-Converting Enzyme
-
Buffer solution (e.g., Tris-HCl or borate buffer)
-
Hydrochloric acid (1 M HCl)
-
Acetonitrile (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
Triethylamine (TEA)
-
Deionized water
Procedure:
-
Reaction Setup: Prepare a reaction mixture containing the buffer, ACE, and the test inhibitor (or vehicle).
-
Initiation and Incubation: Start the reaction by adding the p-OH-HHL substrate. Incubate at 37°C for a defined period (e.g., 30-60 minutes).
-
Termination: Stop the reaction by adding 1 M HCl.
-
Sample Preparation: Filter the sample through a 0.22-µm filter before injection into the HPLC system.
-
HPLC Analysis:
-
Quantification: Identify and quantify the peak corresponding to p-hydroxyhippuric acid by comparing its retention time and area with a known standard.
Applications in Research and Drug Development
-
High-Throughput Screening (HTS): The colorimetric assay using p-OH-HHL is well-suited for HTS of large compound libraries to identify potential ACE inhibitors.[5][9]
-
Structure-Activity Relationship (SAR) Studies: This substrate allows for the precise determination of IC50 values, which is essential for understanding the SAR of novel ACE inhibitors.
-
Biomarker for ACE Activity: Measurement of ACE activity in biological samples (e.g., serum) can be performed using p-OH-HHL, providing insights into physiological and pathological states.[12]
-
Food Science and Nutraceuticals: This assay is used to screen for ACE inhibitory peptides derived from food proteins, which have potential as functional food ingredients for managing hypertension.[6]
Conclusion
This compound is a valuable and versatile substrate for the determination of Angiotensin-Converting Enzyme activity. Its use in both colorimetric and chromatographic assays provides researchers and drug development professionals with robust and reliable tools for the discovery and characterization of novel ACE inhibitors. The detailed protocols and quantitative data presented in this guide serve as a comprehensive resource for the effective application of p-OH-HHL in cardiovascular research.
References
- 1. shop.bachem.com [shop.bachem.com]
- 2. This compound-OH -HongTide Biotechnology [hongtide.com]
- 3. ACE Inhibition Assay - Protocol - OneLab [onelab.andrewalliance.com]
- 4. chemimpex.com [chemimpex.com]
- 5. Colorimetric, high-throughput assay for screening Angiotensin I-converting enzyme inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Direct spectrophotometric measurement of angiotensin I-converting enzyme inhibitory activity for screening bioactive peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [Determination of angiotensin converting enzyme inhibitor activity by high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A UPLC-DAD-Based Bio-Screening Assay for the Evaluation of the Angiotensin Converting Enzyme Inhibitory Potential of Plant Extracts and Compounds: Pyrroquinazoline Alkaloids from Adhatoda vasica as a Case Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Investigation on the characteristics and mechanisms of ACE inhibitory peptides by a thorough analysis of all 8000 tripeptides via binding free energy calculation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Angiotensin converting enzyme activity in compensatory renal hypertrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for ACE Assay Using p-Hydroxyhippuryl-His-Leu
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Angiotensin-Converting Enzyme (ACE) is a key zinc metalloproteinase and a central component of the Renin-Angiotensin System (RAS). It plays a critical role in blood pressure regulation by converting angiotensin I to the potent vasoconstrictor angiotensin II and by inactivating the vasodilator bradykinin.[1] Inhibition of ACE is a major therapeutic strategy for the treatment of hypertension and other cardiovascular disorders.
This document provides a detailed protocol for the in vitro determination of ACE activity and the screening of ACE inhibitors using the synthetic substrate p-Hydroxyhippuryl-His-Leu (HHL). The assay is based on the enzymatic cleavage of HHL by ACE to yield hippuric acid (HA) and the dipeptide His-Leu.[2][3] The amount of HA produced is directly proportional to the ACE activity and can be quantified using various methods, including High-Performance Liquid Chromatography (HPLC) and spectrophotometry.
Principle of the Assay
The fundamental principle of this assay is the ACE-catalyzed hydrolysis of the substrate this compound (HHL). ACE cleaves the peptide bond between the phenylalanine and glycine (B1666218) residues of HHL, releasing hippuric acid (HA) and the dipeptide histidyl-leucine (HL). The concentration of the liberated HA is then measured to determine the enzymatic activity. This can be achieved through physical separation and quantification by reverse-phase HPLC or by colorimetric methods following a chemical reaction.
Signaling Pathway
Caption: The Renin-Angiotensin-Aldosterone System (RAAS) signaling pathway.
Experimental Workflow
Caption: General experimental workflow for the ACE assay using HHL substrate.
Materials and Reagents
-
Angiotensin-Converting Enzyme (ACE) from rabbit lung (e.g., Sigma-Aldrich)
-
This compound (HHL) (e.g., Sigma-Aldrich)
-
Hippuric Acid (HA) (e.g., Sigma-Aldrich)
-
Captopril (B1668294) (positive control inhibitor) (e.g., Sigma-Aldrich)
-
Sodium Borate
-
Sodium Chloride (NaCl)
-
Hydrochloric Acid (HCl)
-
Ethyl Acetate (B1210297)
-
Acetonitrile (B52724) (HPLC grade)
-
Trifluoroacetic Acid (TFA) (HPLC grade)
-
Benzene (B151609) Sulfonyl Chloride
-
Deionized Water
-
Microcentrifuge tubes
-
Pipettes and tips
-
Water bath or incubator (37°C)
-
Vortex mixer
-
Centrifuge
-
HPLC system with a C18 column and UV detector, or a spectrophotometer/microplate reader
Detailed Experimental Protocol
This protocol is based on the widely used method by Cushman and Cheung, with modifications for different detection techniques.
Preparation of Reagents
-
Assay Buffer (0.1 M Sodium Borate Buffer with 0.3 M NaCl, pH 8.3): Dissolve 3.81 g of sodium borate and 17.53 g of NaCl in approximately 900 mL of deionized water. Adjust the pH to 8.3 with 1 M NaOH or 1 M HCl. Bring the final volume to 1 L with deionized water.
-
Substrate Solution (5 mM HHL): Dissolve 21.6 mg of HHL in 10 mL of the assay buffer. Prepare this solution fresh daily.
-
ACE Solution (e.g., 100 mU/mL): Reconstitute lyophilized ACE in the assay buffer to the desired concentration. The optimal concentration may need to be determined empirically.
-
Positive Control (Captopril Solution): Prepare a stock solution of captopril (e.g., 1 mM) in deionized water. Further dilute to desired concentrations for IC50 determination.
-
Stopping Reagent (1 M HCl): Dilute concentrated HCl with deionized water.
Assay Procedure
-
Reaction Setup:
-
For each reaction, prepare a microcentrifuge tube.
-
Add 50 µL of the assay buffer (for control) or the test inhibitor solution at various concentrations.
-
Add 50 µL of the ACE solution to each tube.
-
-
Pre-incubation:
-
Vortex the tubes gently and pre-incubate at 37°C for 10 minutes to allow the inhibitor to interact with the enzyme.
-
-
Initiation of Reaction:
-
Add 150 µL of the pre-warmed (37°C) HHL substrate solution to each tube to start the reaction.
-
-
Incubation:
-
Vortex gently and incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.
-
-
Termination of Reaction:
-
Stop the reaction by adding 250 µL of 1 M HCl.
-
Quantification of Hippuric Acid
Method A: HPLC Quantification
-
Extraction of Hippuric Acid:
-
Add 1.5 mL of ethyl acetate to each tube.
-
Vortex vigorously for 15 seconds.
-
Centrifuge at 3000 x g for 10 minutes to separate the layers.
-
Carefully transfer 1 mL of the upper ethyl acetate layer to a clean tube.
-
Evaporate the ethyl acetate to dryness under a stream of nitrogen or in a vacuum concentrator.
-
Reconstitute the dried residue in a suitable volume (e.g., 500 µL) of the HPLC mobile phase.
-
-
HPLC Analysis:
-
Inject an appropriate volume (e.g., 20 µL) of the reconstituted sample into the HPLC system.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile and water with 0.1% TFA (e.g., 30:70 v/v). The exact composition may need optimization.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 228 nm.
-
Quantification: Determine the concentration of HA in the samples by comparing the peak area to a standard curve of known HA concentrations.
-
Method B: Colorimetric Quantification
This method provides a higher-throughput alternative to HPLC.
-
Color Development:
-
After stopping the reaction, add pyridine and benzene sulfonyl chloride to the reaction mixture. The reaction between HA, pyridine, and benzene sulfonyl chloride forms a yellow-colored product.[4]
-
-
Measurement:
-
Measure the absorbance of the resulting solution at 410 nm using a spectrophotometer or microplate reader.[4]
-
Quantification: Determine the concentration of HA by comparing the absorbance to a standard curve.
-
Data Analysis
-
Calculation of ACE Activity: The activity of ACE is calculated based on the amount of HA produced per unit time.
-
Calculation of Percent Inhibition: The percentage of ACE inhibition is calculated using the following formula:
% Inhibition = [(A_control - A_sample) / A_control] x 100
Where:
-
A_control is the absorbance or peak area of the control (with no inhibitor).
-
A_sample is the absorbance or peak area in the presence of the test sample/inhibitor.
-
-
Determination of IC50: The IC50 value, which is the concentration of an inhibitor required to inhibit 50% of the ACE activity, is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Quantitative Data Summary
| Parameter | Value | Substrate | Enzyme Source | Method | Reference |
| Kinetic Parameters | |||||
| Km | 30.8 ± 0.1 x 10-6 M | HHL | Porcine Lung ACE | Colorimetric | [5] |
| Vmax | 1.3 ± 0.01 x 10-6 mol/min | HHL | Porcine Lung ACE | Colorimetric | [5] |
| IC50 Values of Standard Inhibitors | |||||
| Captopril | 1.1 ± 0.05 x 10-9 M | HHL | Porcine Lung ACE | Colorimetric | [4] |
| Lisinopril | 2.5 ± 0.03 x 10-9 M | HHL | Porcine Lung ACE | Colorimetric | [4] |
Troubleshooting and Considerations
-
High Background Signal: Ensure complete removal of the HHL substrate during the extraction step in the HPLC method, as it can interfere with the HA peak.
-
Low Signal: The enzyme concentration or incubation time may need to be increased. Ensure the enzyme is active.
-
Poor Reproducibility: Ensure accurate pipetting and consistent timing of incubation and reaction termination.
-
Sample Interference: For colored or turbid samples in the colorimetric assay, a sample blank (sample without enzyme) should be included to correct for background absorbance.
Conclusion
The ACE assay using the substrate this compound is a robust and reliable method for determining ACE activity and for screening potential inhibitors. The choice between HPLC and colorimetric detection depends on the required sensitivity, throughput, and available equipment. This protocol provides a detailed framework for conducting this assay, which can be adapted and optimized for specific research needs in the field of drug discovery and functional food development.
References
- 1. ACE Inhibition Assay - Protocol - OneLab [onelab.andrewalliance.com]
- 2. Performance of two commonly used angiotensin-converting enzyme inhibition assays using FA-PGG and HHL as substrates | Journal of Dairy Research | Cambridge Core [cambridge.org]
- 3. Performance of two commonly used angiotensin-converting enzyme inhibition assays using FA-PGG and HHL as substrates [agris.fao.org]
- 4. Colorimetric, high-throughput assay for screening Angiotensin I-converting enzyme inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Measuring Angiotensin-Converting Enzyme Activity: A Detailed Guide Using p-Hydroxyhippuryl-His-Leu
Application Notes for Researchers, Scientists, and Drug Development Professionals
The renin-angiotensin system (RAS) is a critical hormonal cascade that regulates blood pressure and fluid balance.[1][2][3] A key enzyme in this pathway is the Angiotensin-Converting Enzyme (ACE), which catalyzes the conversion of angiotensin I to the potent vasoconstrictor angiotensin II.[2][3][4] Consequently, ACE is a major therapeutic target for managing hypertension and related cardiovascular disorders, with ACE inhibitors being a cornerstone of treatment.[1][2]
This document provides a detailed protocol for measuring ACE activity using the synthetic substrate p-Hydroxyhippuryl-His-Leu. This chromogenic substrate allows for a straightforward and reliable spectrophotometric assay suitable for screening potential ACE inhibitors and conducting kinetic studies.
Principle of the Assay
The assay is based on the enzymatic cleavage of this compound by ACE. This reaction yields p-hydroxyhippuric acid and the dipeptide His-Leu. The rate of formation of p-hydroxyhippuric acid can be measured, which is directly proportional to the ACE activity. One common method involves a secondary enzymatic reaction where the produced p-hydroxyhippuric acid is hydrolyzed by hippuricase to p-hydroxybenzoic acid and glycine. The p-hydroxybenzoic acid then reacts with 4-aminoantipyrine (B1666024) and a peroxidase to form a colored quinonimine dye, which can be quantified spectrophotometrically.[5][6]
The Renin-Angiotensin Signaling Pathway
The classical renin-angiotensin system begins with the cleavage of angiotensinogen (B3276523) by renin to form angiotensin I. ACE then converts angiotensin I into angiotensin II, the primary effector of the system.[3][4][7] Angiotensin II exerts its effects by binding to its receptors, primarily the AT1 receptor, leading to vasoconstriction, aldosterone (B195564) secretion, and increased sodium and water retention, all of which contribute to an increase in blood pressure.[2][3]
Caption: The Renin-Angiotensin System (RAS) signaling pathway.
Experimental Protocols
Materials and Reagents
-
ACE (from rabbit lung)
-
p-Hydroxyhippuryl-L-histidyl-L-leucine (Substrate)
-
Hippuricase
-
Peroxidase
-
4-aminoantipyrine
-
Hydrogen Peroxide (H₂O₂)
-
TRIS buffer (pH 8.3)
-
Captopril (Positive Control Inhibitor)
-
Test compounds (potential ACE inhibitors)
-
Microplate reader
-
96-well microplates
Preparation of Reagents
-
ACE Solution: Prepare a stock solution of ACE in a suitable buffer (e.g., 50% glycerol) and store at -20°C.[8] On the day of the experiment, dilute the stock solution to the desired working concentration (e.g., 200 mU/mL) in TRIS buffer.[9]
-
Substrate Solution: Dissolve p-Hydroxyhippuryl-L-histidyl-L-leucine in TRIS buffer to a final concentration of 5 mM.[5]
-
Colorimetric Reagent Mix: Prepare a solution in TRIS buffer containing hippuricase (e.g., 1 U/mL), peroxidase (e.g., 0.5 U/mL), 4-aminoantipyrine (e.g., 2 mM), and H₂O₂ (e.g., 2 mM).[5]
-
Positive Control: Prepare a stock solution of Captopril. Serially dilute the stock solution to obtain a range of concentrations for IC₅₀ determination.
-
Test Compounds: Dissolve test compounds in a suitable solvent (e.g., DMSO, water) to prepare stock solutions. Further dilute to the desired concentrations for the assay.
Assay Protocol for ACE Activity and Inhibition
The following protocol is designed for a 96-well plate format.
-
Assay Preparation:
-
Add 25 µL of TRIS buffer to the blank wells.
-
Add 25 µL of the test compound solution or positive control (Captopril) to the respective wells. For the control (no inhibition), add 25 µL of buffer.
-
-
Enzyme Addition:
-
Add 50 µL of the ACE working solution to all wells except the blank.
-
-
Pre-incubation:
-
Incubate the plate at 37°C for 10 minutes to allow the inhibitors to interact with the enzyme.
-
-
Reaction Initiation:
-
Add 150 µL of the substrate solution to all wells to start the reaction.
-
-
Incubation:
-
Incubate the plate at 37°C for 30 minutes.
-
-
Color Development:
-
Add 50 µL of the colorimetric reagent mix to all wells.
-
-
Final Incubation:
-
Incubate the plate at 37°C for an additional 15 minutes to allow for color development.
-
-
Measurement:
Data Analysis
-
ACE Activity Calculation:
-
Subtract the absorbance of the blank from the absorbance of all other wells.
-
The ACE activity is proportional to the change in absorbance over time.
-
-
Inhibition Calculation:
-
The percentage of ACE inhibition can be calculated using the following formula: % Inhibition = [(Abs_control - Abs_inhibitor) / Abs_control] * 100 where Abs_control is the absorbance of the reaction with no inhibitor and Abs_inhibitor is the absorbance in the presence of the test compound.
-
-
IC₅₀ Determination:
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
The IC₅₀ value, which is the concentration of the inhibitor required to inhibit 50% of the ACE activity, can be determined by non-linear regression analysis.
-
Experimental Workflow Diagram
Caption: Workflow for the ACE activity and inhibition assay.
Data Presentation
The following tables summarize typical quantitative data obtained from ACE activity assays.
Table 1: Kinetic Parameters for ACE
| Substrate | Kₘ (mM) | Vₘₐₓ (µmol/min) | Reference |
| Hippuryl-His-Leu (HHL) | 1.34 ± 0.08 | 0.368 ± 0.115 | [10] |
| Hippuryl-His-Leu (HHL) | 0.0308 ± 0.0001 | 1.3 ± 0.01 | [11] |
Note: Kinetic parameters can vary depending on the assay conditions and the source of the enzyme.
Table 2: IC₅₀ Values of Known ACE Inhibitors
| Inhibitor | IC₅₀ (nM) | Reference |
| Captopril | 1.1 ± 0.05 | [11] |
| Lisinopril | 2.5 ± 0.03 | [11] |
Table 3: Example Reagent Concentrations
| Reagent | Stock Concentration | Working Concentration |
| ACE (Rabbit Lung) | 1 U/mL | 200 mU/mL |
| p-Hydroxyhippuryl-L-histidyl-L-leucine | 50 mM | 5 mM |
| 4-aminoantipyrine | 200 mM | 2 mM |
| Hippuricase | 100 U/mL | 1 U/mL |
| Peroxidase | 50 U/mL | 0.5 U/mL |
| Captopril | 1 mM | 0.1 nM - 10 µM |
These tables provide a reference for expected results and starting concentrations for assay optimization. Researchers should empirically determine the optimal conditions for their specific experimental setup.
References
- 1. Renin - Angiotensin Pathways: R&D Systems [rndsystems.com]
- 2. ClinPGx [clinpgx.org]
- 3. KEGG PATHWAY: Renin-angiotensin system - Reference pathway [kegg.jp]
- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 5. US4292404A - Method for determining the activity of the angiotensin-converting enzyme - Google Patents [patents.google.com]
- 6. DE3034618C2 - Method for the determination of the activity of the angiotensin converting enzyme - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. ACE-inhibitory activity assay: IC50 [protocols.io]
- 9. mdpi.com [mdpi.com]
- 10. Sensitive method for quantitation of angiotensin-converting enzyme (ACE) activity in tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Colorimetric, high-throughput assay for screening Angiotensin I-converting enzyme inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: HPLC Method for the Separation of p-Hydroxyhippuryl-His-Leu Hydrolysis Products
For Researchers, Scientists, and Drug Development Professionals
Introduction
Angiotensin-converting enzyme (ACE) is a key regulator of blood pressure, making it a critical target for the development of antihypertensive drugs. The in vitro assessment of ACE inhibitory activity often employs synthetic peptide substrates that mimic the natural substrate, angiotensin I. One such substrate is p-Hydroxyhippuryl-His-Leu (p-HHL). The enzymatic hydrolysis of p-HHL by ACE yields p-Hydroxyhippuric acid (p-HHA) and the dipeptide Histidyl-Leucine (His-Leu).
A robust and reliable analytical method is essential for accurately quantifying the extent of this hydrolysis, thereby determining the inhibitory potential of test compounds. High-Performance Liquid Chromatography (HPLC) offers a sensitive and specific method for separating the substrate (p-HHL) from its hydrolysis products (p-HHA and His-Leu). This application note provides a detailed protocol for an HPLC-based assay to monitor the hydrolysis of this compound.
Principle of the Method
The method is based on the separation of the substrate and its products by reverse-phase HPLC. The amount of p-Hydroxyhippuric acid produced is directly proportional to the ACE activity. By comparing the amount of p-HHA formed in the presence and absence of a potential inhibitor, the percentage of ACE inhibition can be calculated. The separation is achieved based on the differential polarity of the compounds, where the more polar compounds elute earlier from a nonpolar stationary phase.
Materials and Reagents
-
This compound (Substrate)
-
p-Hydroxyhippuric acid (Standard)
-
Histidyl-Leucine (Standard)
-
Angiotensin-Converting Enzyme (from rabbit lung)
-
Boric acid
-
Sodium hydroxide
-
Sodium chloride
-
Acetonitrile (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
Ultrapure water
-
Hydrochloric acid (HCl)
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is suitable for this application. The following table summarizes the recommended starting conditions, which may be optimized for specific instruments and columns.
| Parameter | Recommended Conditions |
| HPLC Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size). A C8 column can also be used for faster analysis.[1] |
| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in Water |
| Mobile Phase B | 0.1% Trifluoroacetic acid (TFA) in Acetonitrile |
| Gradient Elution | 0-5 min: 5% B; 5-20 min: 5-50% B (linear gradient); 20-22 min: 50-5% B (linear gradient); 22-30 min: 5% B (re-equilibration) |
| Flow Rate | 1.0 mL/min[1] |
| Detection Wavelength | 228 nm[1] |
| Injection Volume | 20 µL |
| Column Temperature | 30 °C |
Experimental Protocol
Preparation of Reagents
-
Borate (B1201080) Buffer (100 mM, pH 8.3, with 300 mM NaCl): Dissolve appropriate amounts of boric acid and sodium chloride in ultrapure water. Adjust the pH to 8.3 with sodium hydroxide.
-
Substrate Solution (5 mM p-HHL): Dissolve this compound in the borate buffer.
-
Enzyme Solution (0.1 U/mL ACE): Dissolve ACE in the borate buffer. Prepare fresh daily.
-
Standard Solutions: Prepare stock solutions of p-HHA and His-Leu in the borate buffer. Create a series of dilutions for the calibration curve.
-
Reaction Stop Solution (1 M HCl): Dilute concentrated HCl with ultrapure water.
Enzymatic Reaction
-
In a microcentrifuge tube, combine:
-
40 µL of Borate Buffer (or inhibitor solution in buffer)
-
10 µL of Substrate Solution (5 mM p-HHL)
-
-
Pre-incubate the mixture at 37 °C for 5 minutes.
-
Initiate the reaction by adding 10 µL of Enzyme Solution (0.1 U/mL ACE).
-
Incubate the reaction mixture at 37 °C for 30 minutes.
-
Stop the reaction by adding 250 µL of 1 M HCl.
-
Centrifuge the mixture at 10,000 rpm for 10 minutes to pellet any precipitated protein.
-
Transfer the supernatant to an HPLC vial for analysis.
HPLC Analysis
-
Equilibrate the HPLC system with the initial mobile phase conditions (95% A, 5% B) until a stable baseline is achieved.
-
Inject 20 µL of the prepared sample or standard solution.
-
Run the HPLC method according to the gradient profile specified in the table above.
-
Monitor the elution of the compounds at 228 nm.
Data Analysis
-
Identify the peaks corresponding to p-HHA, His-Leu, and the unreacted substrate (p-HHL) by comparing their retention times with those of the standards.
-
Generate a calibration curve for p-HHA by plotting the peak area against the concentration of the standard solutions.
-
Quantify the amount of p-HHA produced in the enzymatic reaction using the calibration curve.
-
For inhibitor screening, calculate the percentage of ACE inhibition using the following formula: % Inhibition = [(A - B) / A] x 100 Where:
-
A = Peak area of p-HHA in the control (no inhibitor)
-
B = Peak area of p-HHA in the presence of the inhibitor
-
Expected Results and Discussion
Under the recommended reverse-phase HPLC conditions, the elution order of the compounds is expected to be based on their polarity. His-Leu, being the most polar, is expected to elute first, followed by the more polar p-Hydroxyhippuric acid. The unreacted substrate, this compound, being the least polar of the three, will have the longest retention time. The addition of the hydroxyl group to the phenyl ring of p-HHA makes it more polar than hippuric acid, which would result in a shorter retention time compared to hippuric acid under similar conditions.
Visualizations
Conclusion
The described HPLC method provides a reliable and reproducible approach for the separation and quantification of this compound and its hydrolysis products, p-Hydroxyhippuric acid and His-Leu. This protocol is well-suited for high-throughput screening of potential ACE inhibitors in a drug discovery setting and for fundamental research on enzyme kinetics. The method can be further optimized by adjusting the gradient slope, column chemistry, and other chromatographic parameters to meet specific analytical needs.
References
in vitro screening of ACE inhibitors with p-Hydroxyhippuryl-His-Leu substrate.
For Researchers, Scientists, and Drug Development Professionals
Introduction
Angiotensin-converting enzyme (ACE) is a key zinc-dependent metalloproteinase and a central component of the renin-angiotensin-aldosterone system (RAAS), playing a crucial role in the regulation of blood pressure.[1][2] It catalyzes the conversion of the inactive decapeptide angiotensin I to the potent vasoconstrictor angiotensin II.[2] Consequently, the inhibition of ACE is a primary therapeutic strategy for the management of hypertension and related cardiovascular disorders. The in vitro screening of potential ACE inhibitors is a critical first step in the discovery and development of new antihypertensive drugs.
This document provides a detailed protocol for an in vitro ACE inhibition assay using the synthetic substrate p-Hydroxyhippuryl-His-Leu (HHL). This spectrophotometric assay, based on the method originally described by Cushman and Cheung, is a robust and widely adopted method for identifying and characterizing novel ACE inhibitors.[1][3] The assay relies on the cleavage of HHL by ACE to produce hippuric acid (HA) and the dipeptide His-Leu. The amount of hippuric acid released, which is directly proportional to ACE activity, can be quantified by measuring its absorbance at 228 nm following extraction.[4]
Principle of the Assay
The enzymatic reaction at the core of this assay is the hydrolysis of the substrate this compound (HHL) by Angiotensin-Converting Enzyme (ACE). ACE cleaves the peptide bond between the phenylalanine and histidine residues of HHL, releasing two products: hippuric acid (HA) and the dipeptide Histidyl-Leucine (His-Leu). In the presence of an ACE inhibitor, this enzymatic activity is reduced, leading to a decrease in the amount of hippuric acid produced. The concentration of hippuric acid is determined spectrophotometrically, and the percentage of ACE inhibition is calculated by comparing the enzyme activity with and without the potential inhibitor.
Materials and Reagents
-
Angiotensin-Converting Enzyme (ACE) from rabbit lung (EC 3.4.15.1)
-
p-Hydroxyhippuryl-L-Histidyl-L-Leucine (HHL)
-
Captopril (B1668294) (positive control)
-
Sodium Borate (B1201080) buffer (50 mM, pH 8.3, containing 300 mM NaCl)
-
Hydrochloric Acid (HCl), 1 M
-
Ethyl Acetate (B1210297)
-
Deionized Water
Experimental Protocols
Preparation of Reagents
-
ACE Solution (80 mU/mL): Dissolve ACE powder in cold sodium borate buffer to achieve a final concentration of 80 mU/mL. Prepare fresh daily and keep on ice.[5]
-
HHL Substrate Solution (9 mM): Dissolve HHL in sodium borate buffer to a final concentration of 9 mM.[5]
-
Captopril Stock Solution (1 mg/mL): Dissolve captopril in deionized water. Further dilute to prepare working solutions for the inhibition assay.
-
Test Compound Stock Solution: Dissolve test compounds in a suitable solvent (e.g., DMSO, water) to a known concentration.
Assay Procedure
The following workflow outlines the key steps of the ACE inhibition assay.
-
Reaction Setup: In a microcentrifuge tube, add 25 µL of the ACE solution and 25 µL of the test inhibitor solution (or buffer for the control).[5]
-
Pre-incubation: Pre-incubate the mixture at 37°C for 3 minutes.[5]
-
Initiate Reaction: Add 25 µL of the HHL substrate solution to start the reaction.[5]
-
Incubation: Incubate the reaction mixture at 37°C for 30 minutes.[5]
-
Stop Reaction: Terminate the reaction by adding 250 µL of 1 M HCl.
-
Extraction of Hippuric Acid: Add 1.5 mL of ethyl acetate to the reaction mixture. Vortex vigorously for 15 seconds and then centrifuge at 4000 rpm for 15 minutes to separate the layers.[4]
-
Sample Measurement: Carefully transfer 1.0 mL of the upper ethyl acetate layer to a clean tube and evaporate to dryness at room temperature (approximately 2 hours).[4] Reconstitute the dried hippuric acid in 3.0 mL of deionized water.[4]
-
Spectrophotometric Reading: Measure the absorbance of the reconstituted solution at 228 nm using a UV-Vis spectrophotometer.[4]
Data Analysis
The percentage of ACE inhibition is calculated using the following formula:
% Inhibition = [(A_control - A_sample) / A_control] x 100
Where:
-
A_control is the absorbance of the control (with buffer instead of inhibitor).
-
A_sample is the absorbance of the sample with the test inhibitor.
The IC50 value, which is the concentration of the inhibitor required to inhibit 50% of the ACE activity, can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Quantitative Data Summary
The following table summarizes the reported IC50 values for the standard ACE inhibitor, captopril, and other exemplary inhibitors, as determined by the HHL assay.
| Inhibitor | IC50 Value | Reference |
| Captopril | 1.1 ± 0.05 x 10⁻⁹ M | [6] |
| Lisinopril | 2.5 ± 0.03 x 10⁻⁹ M | [6] |
| Cyanidin-3-O-β-glucoside | 138.8 µM | [4] |
| Yeast Hexapeptide (TPTQQS) | Non-competitive inhibitor | [2] |
| Top-ranked synthetic tripeptides | 5.86 to 21.84 μM | [3] |
| Ile-Leu-Lys-Pro (from duck egg white) | 0.355 mM | [7] |
Troubleshooting and Considerations
-
High Background Absorbance: Ensure complete removal of the aqueous phase after ethyl acetate extraction to minimize interference.
-
Low Signal: Check the activity of the ACE enzyme and the integrity of the HHL substrate. Ensure proper incubation time and temperature.
-
Solvent Effects: If using organic solvents like DMSO to dissolve test compounds, ensure the final concentration in the assay does not exceed a level that inhibits ACE activity. A solvent control should be included.
-
Assay Linearity: It is recommended to perform a time-course experiment to ensure that the 30-minute incubation period falls within the linear range of the enzymatic reaction.
Conclusion
The in vitro ACE inhibition assay using the this compound substrate is a reliable and reproducible method for the screening and characterization of potential ACE inhibitors. The detailed protocol and data analysis methods provided in these application notes offer a comprehensive guide for researchers in the field of drug discovery and development. The use of a well-characterized positive control, such as captopril, is essential for validating the assay performance and for comparing the potency of novel inhibitory compounds.
References
- 1. Review of Angiotensin-converting Enzyme Inhibitory Assay: Rapid Method in Drug Discovery of Herbal Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition Mechanism and Model of an Angiotensin I-Converting Enzyme (ACE)-Inhibitory Hexapeptide from Yeast (Saccharomyces cerevisiae) | PLOS One [journals.plos.org]
- 3. Investigation on the characteristics and mechanisms of ACE inhibitory peptides by a thorough analysis of all 8000 tripeptides via binding free energy calculation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. etflin.com [etflin.com]
- 5. idpublications.org [idpublications.org]
- 6. researchgate.net [researchgate.net]
- 7. scielo.br [scielo.br]
preparation and storage of p-Hydroxyhippuryl-His-Leu stock solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
p-Hydroxyhippuryl-His-Leu is a synthetic peptide derivative that serves as a substrate for Angiotensin-Converting Enzyme (ACE).[1][2] ACE is a key zinc metalloproteinase in the Renin-Angiotensin-Aldosterone System (RAAS), playing a critical role in blood pressure regulation.[3][4][5] It primarily catalyzes the conversion of the decapeptide angiotensin I to the potent vasoconstrictor angiotensin II.[3][4][5] Consequently, ACE is a major therapeutic target for the management of hypertension and other cardiovascular disorders. The use of substrates like this compound is fundamental in high-throughput screening assays to identify and characterize novel ACE inhibitors.[6] These application notes provide detailed protocols for the preparation and storage of this compound stock solutions and its application in ACE activity assays.
Data Presentation
The following table summarizes the physicochemical properties and storage recommendations for this compound and its related compound, Hippuryl-His-Leu.
| Parameter | This compound | Hippuryl-His-Leu (hydrate) |
| Molecular Formula | C₂₁H₂₇N₅O₇[6] | C₂₁H₂₇N₅O₅ · xH₂O |
| Molecular Weight | 461.47 g/mol [6] | 429.47 g/mol (anhydrous basis) |
| Appearance | White to off-white powder | White to off-white powder |
| Purity | ≥98% (HPLC) | ≥98% (HPLC) |
| Solubility | Data not available. A procedure to determine solubility is provided below. | Acetic acid: ~50 mg/mL[7] |
| Storage (Solid) | -15°C[8] or at or below 0°C[6] | -20°C |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solutions
Objective: To prepare a concentrated stock solution of this compound for use in ACE activity assays.
Materials:
-
This compound powder
-
Solvents: Sterile deionized water, Dimethyl sulfoxide (B87167) (DMSO)
-
Vortex mixer
-
Microcentrifuge tubes or vials
-
Pipettes
Procedure:
1.1. Determining Solubility (as specific data is unavailable):
-
Weigh out a small, precise amount of this compound (e.g., 1 mg) into a microcentrifuge tube.
-
Add a small, measured volume of the desired solvent (e.g., 100 µL of sterile water).
-
Vortex the tube vigorously for 1-2 minutes.
-
Visually inspect the solution for any undissolved particles.
-
If the solid has dissolved, the solubility is at least 10 mg/mL. You can proceed to prepare a stock solution at this concentration or continue to add more solute to determine the upper limit of solubility.
-
If the solid has not fully dissolved, add another measured volume of the solvent (e.g., another 100 µL) and repeat the vortexing.
-
Continue this process until the solid is completely dissolved. Calculate the final concentration to determine the approximate solubility.
-
Repeat this procedure with other solvents, such as DMSO, if a higher concentration is required and the compound is not sufficiently soluble in water.
1.2. Preparation of a 10 mM Stock Solution (Example): Assuming a molecular weight of 461.47 g/mol and sufficient solubility in water.
-
Weigh out 4.61 mg of this compound powder.
-
Add 1 mL of sterile deionized water to achieve a 10 mM stock solution.
-
Vortex thoroughly until the powder is completely dissolved.
-
If solubility in water is limited, consider using a small amount of DMSO initially to dissolve the peptide, and then dilute with the appropriate aqueous buffer. Be mindful of the final DMSO concentration in your assay, as high concentrations can affect enzyme activity.
1.3. Storage of Stock Solutions:
-
Short-term storage (1-2 days): Store the aqueous stock solution at 4°C.
-
Long-term storage (up to 6 months): Aliquot the stock solution into single-use microcentrifuge tubes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles. If DMSO is used as a solvent, storage at -20°C is generally sufficient.
Protocol 2: In-vitro Angiotensin-Converting Enzyme (ACE) Inhibition Assay
Objective: To measure the inhibitory effect of a test compound on ACE activity using this compound as a substrate. This protocol is adapted from methods using similar substrates.
Materials:
-
This compound stock solution (e.g., 10 mM)
-
ACE from rabbit lung
-
Test compounds (potential inhibitors)
-
Assay Buffer: 100 mM Tris-HCl buffer containing 300 mM NaCl, pH 8.3
-
Positive control: Captopril (a known ACE inhibitor)
-
96-well microplate
-
Microplate reader
Procedure:
2.1. Reagent Preparation:
-
ACE Working Solution: Dilute the ACE stock in Assay Buffer to the desired working concentration. The optimal concentration should be determined empirically but is typically in the range of 2-10 mU/mL.
-
Substrate Working Solution: Dilute the this compound stock solution in Assay Buffer to the desired final concentration. A typical starting concentration is in the range of 0.5-5 mM.
-
Test Compound Dilutions: Prepare a series of dilutions of the test compound in Assay Buffer.
2.2. Assay Procedure:
-
To the wells of a 96-well microplate, add the following:
-
Blank wells: 20 µL of Assay Buffer
-
Control wells (no inhibitor): 20 µL of Assay Buffer
-
Test wells: 20 µL of the test compound dilution
-
Positive control wells: 20 µL of Captopril solution
-
-
Add 20 µL of the ACE working solution to the control, test, and positive control wells. Add 20 µL of Assay Buffer to the blank wells.
-
Mix gently and pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 20 µL of the this compound working solution to all wells.
-
Incubate the plate at 37°C for 30-60 minutes. The incubation time may need to be optimized based on the enzyme activity.
-
Stop the reaction by adding 100 µL of 1 M HCl.
-
The product of the reaction, p-Hydroxyhippuric acid, can be quantified by measuring the absorbance at a specific wavelength (typically determined experimentally) or by using a secondary colorimetric or fluorometric detection method. Alternatively, the product can be separated and quantified using HPLC.
2.3. Data Analysis:
-
Subtract the absorbance of the blank wells from the absorbance of all other wells.
-
Calculate the percentage of ACE inhibition for each concentration of the test compound using the following formula: % Inhibition = [1 - (Absorbance of test well / Absorbance of control well)] * 100
-
Plot the % inhibition against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value (the concentration of inhibitor required to inhibit 50% of the ACE activity) from the dose-response curve.
Visualizations
Caption: Experimental workflow for preparing and storing this compound stock solutions.
Caption: Role of ACE in the Renin-Angiotensin pathway and its simulation in vitro.
References
- 1. This compound-OH | 77697-23-5 [amp.chemicalbook.com]
- 2. This compound-OH | 77697-23-5 [chemicalbook.com]
- 3. ahajournals.org [ahajournals.org]
- 4. Pathways: ACE Inhibitor Pathway | www.antibodies-online.com [antibodies-online.com]
- 5. ClinPGx [clinpgx.org]
- 6. chemimpex.com [chemimpex.com]
- 7. HIPPURYL-HIS-LEU | 31373-65-6 [amp.chemicalbook.com]
- 8. This compound-OH | 77697-23-5 [amp.chemicalbook.com]
Application Notes and Protocols for High-Throughput Screening of ACE Inhibitors using p-Hydroxyhippuryl-His-Leu
For Researchers, Scientists, and Drug Development Professionals
Introduction
Angiotensin-Converting Enzyme (ACE) is a key metalloprotease and a central component of the Renin-Angiotensin-Aldosterone System (RAAS), which plays a critical role in the regulation of blood pressure.[1][2][3] ACE catalyzes the conversion of angiotensin I to the potent vasoconstrictor angiotensin II and inactivates the vasodilator bradykinin.[1][4] Consequently, inhibitors of ACE are a cornerstone in the treatment of hypertension and other cardiovascular diseases. High-throughput screening (HTS) of large compound libraries is a critical step in the discovery of novel ACE inhibitors. This document provides a detailed protocol for a colorimetric HTS assay using the synthetic peptide substrate p-Hydroxyhippuryl-His-Leu.
Principle of the Assay
The assay is based on the enzymatic cleavage of the substrate, this compound, by ACE. The enzyme hydrolyzes the substrate to release p-Hydroxyhippuric acid and the dipeptide His-Leu. While direct measurement of p-Hydroxyhippuric acid is possible, this protocol adapts a well-established colorimetric method developed for the analogous substrate, hippuryl-histidyl-leucine (B1329654) (HHL).[1][5][6] In this method, the reaction is stopped, and the released hippuric acid (or its p-hydroxy derivative) is reacted with pyridine (B92270) and benzene (B151609) sulfonyl chloride to produce a yellow-colored complex. The intensity of the color, measured spectrophotometrically at approximately 410 nm, is directly proportional to the amount of product formed and thus to the ACE activity.[1][5][6] Potential inhibitors will decrease the rate of this color formation.
Caption: Principle of the colorimetric ACE inhibition assay.
Quantitative Data
| Parameter | Value | Compound | Conditions |
| Km | 30.8 ± 0.1 µM | HHL | Porcine Lung ACE |
| Vmax | 1.3 ± 0.01 µmol/min | HHL | Porcine Lung ACE |
| IC50 | 1.1 ± 0.05 nM | Captopril | HHL-based assay |
| IC50 | 2.5 ± 0.03 nM | Lisinopril | HHL-based assay |
Renin-Angiotensin-Aldosterone System (RAAS) Signaling Pathway
ACE is a critical enzyme in the RAAS pathway. Understanding this pathway is essential for contextualizing the mechanism of action of ACE inhibitors. Renin, released from the kidneys, cleaves angiotensinogen (B3276523) to angiotensin I. ACE then converts angiotensin I into angiotensin II, a potent vasoconstrictor that also stimulates the release of aldosterone, leading to sodium and water retention.[1][3][7][8] ACE inhibitors block this cascade, leading to vasodilation and a reduction in blood pressure.
Caption: The Renin-Angiotensin-Aldosterone System (RAAS) pathway.
Experimental Protocols
This protocol is adapted for a 96-well microplate format suitable for HTS.[1][5][6]
Required Materials
-
Enzyme: Rabbit Lung ACE (or other suitable source)
-
Substrate: this compound
-
Buffer: 50 mM Sodium Borate Buffer, pH 8.2, containing 0.3 M NaCl
-
Stopping Reagent: 1 M Hydrochloric Acid (HCl)
-
Color Reagents: Pyridine, Benzene Sulfonyl Chloride
-
Positive Control: Captopril or Lisinopril
-
Test Compounds: Dissolved in an appropriate solvent (e.g., DMSO)
-
Equipment: 96-well microplate reader (410 nm), multichannel pipettes, incubator (37°C)
Reagent Preparation
-
ACE Solution: Prepare a working solution of ACE in the assay buffer. The final concentration should be determined empirically to yield a linear reaction rate for at least 30-60 minutes.
-
Substrate Solution: Prepare a 5 mM solution of this compound in the assay buffer.
-
Test Compounds & Controls: Prepare stock solutions of test compounds and positive controls (e.g., 1 mM Captopril) in 100% DMSO. Create serial dilutions in assay buffer to achieve the desired final concentrations for screening. Ensure the final DMSO concentration in the assay is consistent across all wells and does not exceed 1%.
Assay Procedure
-
Plate Setup:
-
Blank Wells: 200 µL Assay Buffer.
-
Enzyme Control (100% Activity): 25 µL Assay Buffer (or solvent control), 25 µL ACE solution.
-
Test Compound Wells: 25 µL of test compound dilution, 25 µL ACE solution.
-
Positive Control Wells: 25 µL of Captopril dilution, 25 µL ACE solution.
-
-
Pre-incubation: Add the enzyme and inhibitor/buffer solutions to the plate. Mix gently and pre-incubate at 37°C for 15 minutes to allow for inhibitor binding.
-
Reaction Initiation: Add 50 µL of the 5 mM substrate solution to all wells except the blank to start the reaction. The total volume should be 100 µL.
-
Incubation: Incubate the plate at 37°C for 30 minutes.
-
Reaction Termination: Stop the reaction by adding 100 µL of 1 M HCl to all wells.
-
Color Development: Add 200 µL of pyridine, followed by 100 µL of benzene sulfonyl chloride to each well. Mix and allow the color to develop for 5-10 minutes at room temperature.
-
Measurement: Read the absorbance of the plate at 410 nm using a microplate reader.
Data Analysis
-
Correct for Blank: Subtract the average absorbance of the blank wells from all other wells.
-
Calculate Percent Inhibition:
-
% Inhibition = [1 - (Absinhibitor / Abscontrol)] x 100
-
Where:
-
Absinhibitor is the absorbance of the well with the test compound.
-
Abscontrol is the average absorbance of the enzyme control wells (100% activity).
-
-
-
Determine IC50: For active compounds, perform dose-response experiments and plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of ACE activity).
High-Throughput Screening Workflow
The HTS process for identifying novel ACE inhibitors involves a series of sequential steps, from initial screening of a large library to confirmation and characterization of the most promising hits.
Caption: High-throughput screening workflow for ACE inhibitors.
References
- 1. Colorimetric, high-throughput assay for screening Angiotensin I-converting enzyme inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Colorimetric, High-Throughput Assay for Screening Angiotensin I-Converting Enzyme Inhibitors (2009) | V.K. Jimsheena | 111 Citations [scispace.com]
- 3. Performance of two commonly used angiotensin-converting enzyme inhibition assays using FA-PGG and HHL as substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of angiotensin-converting enzyme (ACE), its homologue ACE2 and neprilysin in angiotensin peptide metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sensitive method for quantitation of angiotensin-converting enzyme (ACE) activity in tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. DE3034618C2 - Method for the determination of the activity of the angiotensin converting enzyme - Google Patents [patents.google.com]
- 7. Direct spectrophotometric measurement of angiotensin I-converting enzyme inhibitory activity for screening bioactive peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [Determination of angiotensin converting enzyme inhibitor activity by high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Determination of IC50 Values for Angiotensin-Converting Enzyme (ACE) Inhibitors
Introduction
The Renin-Angiotensin System (RAS) is a critical hormonal cascade that regulates blood pressure and fluid balance.[1][2] The Angiotensin-Converting Enzyme (ACE) is a key component of this system, responsible for the conversion of the inactive angiotensin I to the potent vasoconstrictor angiotensin II.[1][2][3] Inhibition of ACE is a primary therapeutic strategy for managing hypertension and other cardiovascular disorders. This application note provides a detailed protocol for determining the half-maximal inhibitory concentration (IC50) of ACE inhibitors using the synthetic substrate p-Hydroxyhippuryl-His-Leu (also commonly referred to as Hippuryl-His-Leu or HHL). The assay is based on the enzymatic cleavage of HHL by ACE to produce hippuric acid (HA) and the dipeptide His-Leu. The amount of hippuric acid produced is quantified spectrophotometrically, and the IC50 value is calculated to assess the potency of the inhibitor.[4][5][6]
Principle of the Assay
The ACE inhibitory activity is determined by measuring the decrease in the production of hippuric acid from the substrate HHL in the presence of an inhibitor. The reaction is initiated by the addition of ACE to a solution containing HHL and the test compound (inhibitor). After a defined incubation period, the reaction is terminated by the addition of an acid, typically hydrochloric acid (HCl).[6] The hippuric acid formed is then extracted with an organic solvent, such as ethyl acetate (B1210297), and the absorbance of the extracted hippuric acid is measured at 228 nm.[6][7] The percentage of ACE inhibition is calculated by comparing the absorbance of the sample with that of a control (without inhibitor). The IC50 value, which is the concentration of the inhibitor required to inhibit 50% of the ACE activity, is then determined from a dose-response curve.[6][7]
Data Presentation
The inhibitory activities of various ACE inhibitors were determined using the described protocol. The IC50 values are summarized in the table below for easy comparison.
| ACE Inhibitor | IC50 Value (nM) | Assay Method | Reference |
| Captopril (B1668294) | 1.1 ± 0.05 | Colorimetric | [8][9] |
| Captopril | 20 | Spectrophotometric | [10] |
| Lisinopril | 2.5 ± 0.03 | Colorimetric | [8][9] |
Note: IC50 values can vary depending on the specific assay conditions, such as substrate concentration, enzyme source, and buffer composition.[11]
Experimental Protocols
Materials and Reagents
-
Angiotensin-Converting Enzyme (ACE) from rabbit lung (e.g., Sigma-Aldrich)
-
This compound (HHL) (e.g., Sigma-Aldrich)
-
Hippuric Acid (HA) (e.g., Sigma-Aldrich)
-
ACE inhibitors (e.g., Captopril, Lisinopril, Enalapril)
-
Sodium Borate (B1201080) Buffer (0.1 M, pH 8.3) containing 0.3 M NaCl
-
Hydrochloric Acid (HCl), 1 M
-
Ethyl Acetate
-
Deionized Water
-
96-well microplate or microcentrifuge tubes
-
Spectrophotometer capable of reading at 228 nm
Preparation of Solutions
-
Sodium Borate Buffer (0.1 M, pH 8.3, with 0.3 M NaCl): Dissolve appropriate amounts of sodium borate and sodium chloride in deionized water. Adjust the pH to 8.3 with 1 M NaOH or 1 M HCl.
-
ACE Solution (e.g., 100 mU/mL): Reconstitute lyophilized ACE in the sodium borate buffer to the desired concentration. Prepare fresh daily and keep on ice.
-
HHL Substrate Solution (e.g., 5 mM): Dissolve HHL in the sodium borate buffer. Prepare fresh daily.
-
Inhibitor Stock Solutions: Prepare stock solutions of the ACE inhibitors in an appropriate solvent (e.g., deionized water or buffer). From the stock solutions, prepare a series of dilutions to be tested.
-
Hippuric Acid Standard Solutions: Prepare a series of standard solutions of hippuric acid in the sodium borate buffer to generate a standard curve.
Assay Procedure
-
Reaction Setup: In a 96-well plate or microcentrifuge tubes, add the following in triplicate:
-
Control: 50 µL of sodium borate buffer
-
Inhibitor Sample: 50 µL of the inhibitor dilution
-
-
Pre-incubation: Add 50 µL of the ACE solution to all wells/tubes. Mix gently and pre-incubate at 37°C for 5-10 minutes.
-
Initiate Reaction: Add 150 µL of the HHL substrate solution to all wells/tubes to start the reaction.
-
Incubation: Incubate the reaction mixture at 37°C for 30-60 minutes. The incubation time should be optimized to ensure the reaction is in the linear range.
-
Stop Reaction: Terminate the reaction by adding 250 µL of 1 M HCl to each well/tube.[6]
-
Extraction: Add 1.5 mL of ethyl acetate to each tube, vortex for 1-2 minutes, and then centrifuge to separate the layers.
-
Measurement: Carefully transfer 1 mL of the upper ethyl acetate layer to a new tube and evaporate the solvent by heating at 95-100°C. Dissolve the dried hippuric acid residue in a known volume of deionized water or buffer (e.g., 1 mL). Measure the absorbance at 228 nm using a spectrophotometer.
Data Analysis
-
Calculate Percent Inhibition: The percentage of ACE inhibition for each inhibitor concentration is calculated using the following formula: % Inhibition = [(A_control - A_inhibitor) / A_control] x 100 Where:
-
A_control is the absorbance of the control (without inhibitor).
-
A_inhibitor is the absorbance of the sample with the inhibitor.
-
-
Determine IC50 Value: Plot the percent inhibition against the logarithm of the inhibitor concentration. The IC50 value is the concentration of the inhibitor that causes 50% inhibition of ACE activity, which can be determined by non-linear regression analysis of the dose-response curve.
Visualizations
Renin-Angiotensin System (RAS) Signaling Pathway
Caption: The Renin-Angiotensin System (RAS) signaling cascade.
Experimental Workflow for ACE Inhibitor IC50 Determination
Caption: Workflow for determining ACE inhibitor IC50 values.
References
- 1. Renin–angiotensin system - Wikipedia [en.wikipedia.org]
- 2. studysmarter.co.uk [studysmarter.co.uk]
- 3. academic.oup.com [academic.oup.com]
- 4. ACE Inhibition Assay - Protocol - OneLab [onelab.andrewalliance.com]
- 5. idpublications.org [idpublications.org]
- 6. Angiotensin-converting enzyme inhibitor activity of peptides derived from Kacang goat skin collagen through thermolysin hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Angiotensin converting enzyme (ACE) inhibitors activity from purified compounds Fructus Phaleria macrocarpa (Scheff) Boerl - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Colorimetric, high-throughput assay for screening Angiotensin I-converting enzyme inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Measuring angiotensin-I converting enzyme inhibitory activity by micro plate assays: comparison using marine cryptides and tentative threshold determinations with captopril and losartan - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
common sources of interference in p-Hydroxyhippuryl-His-Leu based assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using p-Hydroxyhippuryl-His-Leu (HHL) based assays, primarily for the determination of Angiotensin-Converting Enzyme (ACE) activity and inhibition.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the this compound (HHL) based ACE assay?
The assay is based on the enzymatic cleavage of the synthetic substrate this compound (HHL) by Angiotensin-Converting Enzyme (ACE). ACE hydrolyzes HHL to release p-Hydroxyhippuric acid (HA) and the dipeptide Histidyl-Leucine (His-Leu). The amount of HA produced is directly proportional to the ACE activity. The quantification of HA is typically performed using High-Performance Liquid Chromatography (HPLC) or through a colorimetric reaction.
Q2: What are the common detection methods for the product of the HHL assay?
The most common methods for quantifying the hippuric acid (HA) produced are:
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a widely used method that separates HA from the unreacted substrate (HHL) and other components in the reaction mixture. The HA peak is then quantified by UV detection.[1]
-
Colorimetric Methods: These methods involve a chemical reaction with HA to produce a colored product that can be measured with a spectrophotometer. Common reagents used for this purpose include:
-
2,4,6-Trichloro-s-triazine (TT): Reacts with HA to form a colored product.
-
p-Dimethylaminobenzaldehyde (DMAB): Reacts with HA in the presence of pyridine (B92270) and an activating agent like benzenesulfonyl chloride or p-toluenesulfonyl chloride to produce a yellow-colored compound.[2][3]
-
Q3: What are "matrix effects" and how can they interfere with the HHL assay?
Matrix effects refer to the influence of components present in the sample matrix (e.g., serum, plasma, urine, tissue homogenates) on the accuracy and precision of the assay. These effects can arise from the presence of endogenous substances that inhibit or enhance ACE activity, or interfere with the detection method. For instance, serum and plasma can contain components that inhibit the readout of the assay.[4] In urine, endogenous compounds like urea, uric acid, and urobilinogen (B88839) have been identified as physiological inhibitors of ACE.[5]
Q4: Can common laboratory reagents interfere with the assay?
Yes, certain laboratory reagents can interfere with the assay. For example:
-
Buffers: Some buffers can interact with the enzyme or substrates. Tris buffer, for instance, is known to chelate metal ions, which could potentially affect the activity of a metalloenzyme like ACE.[2][6]
-
Reducing Agents: Ascorbic acid, a common antioxidant, can interfere with colorimetric assays by reducing the indicator solution.[7]
-
Solvents: If samples are dissolved in solvents like DMSO or ethanol, their final concentration in the assay should be kept low (typically less than 1%) to avoid interference.[7]
Troubleshooting Guides
Issue 1: High Background Signal or "Blank" Reading
Possible Causes and Solutions
| Possible Cause | Recommended Solution |
| Contamination of Reagents or Glassware | Use high-purity water and reagents. Ensure all glassware is scrupulously clean. Run a reagent blank to check for contamination. |
| Substrate Instability | Prepare the HHL substrate solution fresh before each experiment. Store the stock solution as recommended by the manufacturer. |
| Interference with Colorimetric Reagents | If using a colorimetric method, ensure that no components in your sample or buffer react with the developing agents (e.g., DMAB, TT). Run a "sample blank" without the enzyme to check for this. |
| Insufficient Washing (in plate-based assays) | If using a plate-based format, ensure thorough washing between steps to remove any unbound reagents. |
| High Incubation Temperature | Incubation at temperatures significantly higher than the optimal (typically 37°C) can lead to non-specific reactions and increased background. |
Issue 2: Inconsistent or Non-Reproducible Results
Possible Causes and Solutions
| Possible Cause | Recommended Solution |
| Pipetting Errors | Ensure accurate and consistent pipetting, especially for the enzyme, substrate, and inhibitor solutions. Use calibrated pipettes. |
| Inadequate Mixing | Thoroughly mix all solutions before and after addition to the reaction vessel. |
| Temperature Fluctuations | Maintain a constant and uniform temperature during the incubation steps. Use a water bath or incubator with stable temperature control. |
| Variable Incubation Times | Use a timer to ensure consistent incubation times for all samples. |
| Edge Effects in Microplates | When using 96-well plates, "edge effects" can cause variability. To mitigate this, avoid using the outer wells or fill them with a blank solution. |
| Sample Degradation | Store samples appropriately (e.g., on ice or frozen) to prevent degradation of the analyte or interfering substances. |
Issue 3: Lower than Expected or No ACE Activity
Possible Causes and Solutions
| Possible Cause | Recommended Solution |
| Inactive Enzyme | Check the expiration date and storage conditions of the ACE enzyme. Perform a positive control with a known active enzyme. |
| Incorrect Assay pH | The optimal pH for ACE activity is typically around 8.3. Prepare buffers accurately and verify the pH.[4] |
| Presence of Inhibitors in the Sample | The sample itself may contain ACE inhibitors. This is the basis of the ACE inhibition assay. If measuring baseline ACE activity, consider sample purification or dilution to remove inhibitors. |
| Sub-optimal Substrate Concentration | Ensure the HHL concentration is appropriate for the assay. Very low concentrations may limit the reaction rate. |
Issue 4: False Positives in ACE Inhibition Assays
Possible Causes and Solutions
| Possible Cause | Recommended Solution |
| Compound Reactivity | The test compound may react directly with the substrate or the detection reagents, giving a false positive signal. Run a control with the compound and substrate without the enzyme. |
| Precipitation of Test Compound | High concentrations of test compounds may precipitate in the assay buffer, which can interfere with the reading. Check the solubility of your compounds in the assay buffer. |
| Chelating Agents | If the test compound is a chelating agent, it may inhibit ACE by removing the essential zinc ion from the active site. |
Quantitative Data on Interfering Substances
The following table summarizes the inhibitory effects of known ACE inhibitors and some common interfering substances.
| Compound | Substrate | IC50 Value | Reference |
| Captopril | HHL | 1.1 ± 0.05 x 10⁻⁹ M | [2] |
| Lisinopril | HHL | 2.5 ± 0.03 x 10⁻⁹ M | [2] |
| Captopril | o-aminobenzoylglycyl-p-nitrophenylalanylproline | 23 nmol/l | [8] |
| Chlorogenic acid | Fluorescence-based | 134 µM | [9] |
| Caffeic acid | Fluorescence-based | 9105 µM | [9] |
| Vasicinol | HHL (UPLC-DAD) | 6.45 mM | [10] |
| Vasicine | HHL (UPLC-DAD) | 2.60 mM | [10] |
| Vasicinone | HHL (UPLC-DAD) | 13.49 mM | [10] |
Experimental Protocols
Protocol 1: General ACE Inhibition Assay using HHL and HPLC Detection
This protocol is adapted from the method described by Cushman and Cheung.
1. Reagent Preparation:
-
Assay Buffer: 50 mM Sodium borate (B1201080) buffer containing 300 mM NaCl, pH 8.3.
-
Substrate Solution: 5 mM this compound (HHL) in assay buffer.
-
Enzyme Solution: Angiotensin-Converting Enzyme (ACE) from rabbit lung, diluted in assay buffer to the desired concentration (e.g., 100 mU/mL).
-
Inhibitor Solutions: Prepare a series of dilutions of the test compound in the assay buffer.
-
Stop Solution: 1 M HCl.
2. Assay Procedure:
-
Pre-incubate 20 µL of ACE solution with 40 µL of the inhibitor solution (or buffer for control) at 37°C for 5 minutes.
-
Initiate the reaction by adding 100 µL of the HHL substrate solution.
-
Incubate the reaction mixture at 37°C for 30-60 minutes.
-
Stop the reaction by adding 250 µL of 1 M HCl.
-
Filter the samples through a 0.22 µm syringe filter before HPLC analysis.
3. HPLC Analysis:
-
Inject the filtered sample into an HPLC system equipped with a C18 column.
-
Elute the hippuric acid (HA) and HHL using a suitable mobile phase (e.g., a gradient of acetonitrile (B52724) in water with 0.1% trifluoroacetic acid).
-
Monitor the absorbance at a specific wavelength (e.g., 228 nm).
-
Quantify the amount of HA produced by comparing the peak area to a standard curve of known HA concentrations.
4. Calculation of ACE Inhibition: ACE Inhibition (%) = [1 - (HA in sample / HA in control)] x 100
Protocol 2: Colorimetric ACE Inhibition Assay
This protocol is a generalized procedure for a colorimetric assay.
1. Reagent Preparation:
-
Follow the reagent preparation steps from Protocol 1.
-
Colorimetric Reagent: Prepare the colorimetric reagent as per the specific method being used (e.g., a solution of p-dimethylaminobenzaldehyde, pyridine, and benzenesulfonyl chloride).
2. Assay Procedure:
-
Follow steps 1-4 of the assay procedure from Protocol 1.
-
After stopping the reaction, add the colorimetric reagent to the reaction mixture.
-
Incubate for the recommended time to allow for color development.
-
Measure the absorbance at the specified wavelength using a microplate reader or spectrophotometer.
5. Calculation of ACE Inhibition: Calculate the percentage of ACE inhibition using the same formula as in Protocol 1, substituting absorbance readings for HA concentration.
Visualizations
Caption: Simplified diagram of the Renin-Angiotensin System (RAS) and the role of ACE.
Caption: General experimental workflow for the HHL-based ACE inhibition assay.
References
- 1. Assessing the influence of true hemolysis occurring in patient samples on emergency clinical biochemistry tests results using the VITROS® 5600 Integrated system - PMC [pmc.ncbi.nlm.nih.gov]
- 2. How to Choose the Right Buffer for Enzyme Activity Tests [synapse.patsnap.com]
- 3. Effects of hemolysis interferences on routine biochemistry parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of serum and plasma matrices on multiplex immunoassays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 8. Phenotyping Angiotensin-Converting Enzyme in Blood: A Necessary Approach for Precision Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Assay Interference by Aggregation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Angiotensin-Converting Enzyme Inhibitory Activity of Selected Phenolic Acids, Flavonoids, Their O-Glucosides, and Low-Molecular-Weight Phenolic Metabolites in Relation to Their Oxidation Potentials - PMC [pmc.ncbi.nlm.nih.gov]
optimizing substrate concentration of p-Hydroxyhippuryl-His-Leu for kinetic studies
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the concentration of the synthetic substrate p-Hydroxyhippuryl-His-Leu (HHL) for kinetic studies of Angiotensin-Converting Enzyme (ACE).
Frequently Asked Questions (FAQs)
Q1: What is this compound (HHL) and why is it used in ACE kinetic studies?
A1: this compound, often abbreviated as HHL, is a synthetic tripeptide substrate for Angiotensin-Converting Enzyme (ACE).[1] In the presence of ACE, HHL is hydrolyzed to release hippuric acid (HA) and the dipeptide His-Leu. The amount of hippuric acid produced is directly proportional to the ACE activity. This reaction forms the basis of a common method for measuring ACE activity and for screening potential ACE inhibitors.[2][3][4] The hippuric acid can be quantified, often by high-performance liquid chromatography (HPLC) with UV detection.[2][3][4][5]
Q2: What is the reported Michaelis-Menten constant (Km) of HHL for ACE?
A2: The Michaelis-Menten constant (Km) is a measure of the affinity of an enzyme for its substrate. For HHL and ACE, a reported Km value is approximately 1.34 ± 0.08 mM .[4]
Q3: What is a typical starting concentration for HHL in an ACE kinetic assay?
A3: Based on published protocols, a common starting concentration for HHL in ACE kinetic assays ranges from 5 mM to 9 mM .[5][6][7] For kinetic studies, it is advisable to test a range of concentrations around the Km value.
Q4: What are the typical buffer conditions for an ACE assay using HHL?
A4: A frequently used buffer is a sodium borate (B1201080) buffer at a pH of 8.3, supplemented with sodium chloride (NaCl).[5][6][7] A specific example is 100 mM sodium borate buffer with 300 mM NaCl at pH 8.3.[6]
Troubleshooting Guide
Q5: My hippuric acid peak is too small or undetectable by HPLC. What could be the issue?
A5:
-
Low ACE Activity: Ensure your ACE enzyme is active and used at the correct concentration. Prepare fresh enzyme dilutions for each experiment.
-
Suboptimal Incubation Time: The incubation time may be too short for sufficient product formation. Try extending the incubation period.
-
Incorrect Buffer Conditions: Verify the pH and ionic strength of your assay buffer. ACE activity is sensitive to these parameters. The optimal pH is typically around 8.3.[5][6][7]
-
HHL Degradation: Ensure the HHL substrate has been stored correctly and is not degraded. Prepare fresh substrate solutions for your experiments.
-
HPLC Detection Issues: Check the wavelength of your UV detector (typically around 228 nm for hippuric acid) and the overall performance of your HPLC system, including the column.
Q6: I am observing high variability between my replicate measurements. What are the possible causes?
A6:
-
Pipetting Errors: Inaccurate pipetting, especially of small volumes of enzyme or substrate, can lead to significant variability. Use calibrated pipettes and ensure proper technique.
-
Inconsistent Incubation Times: Use a timer to ensure all samples are incubated for the exact same duration. For reactions stopped manually, stagger the start times to allow for consistent stopping times.
-
Temperature Fluctuations: Maintain a constant temperature during the incubation, as enzyme activity is highly temperature-dependent. Use a calibrated water bath or incubator.
-
Incomplete Mixing: Ensure all reaction components are thoroughly mixed at the start of the incubation.
Q7: The reaction rate is not linear over time. What does this indicate?
A7:
-
Substrate Depletion: If the reaction proceeds for too long, the substrate concentration may decrease significantly, leading to a decrease in the reaction rate. It is important to measure the initial velocity of the reaction.
-
Product Inhibition: The accumulation of products (hippuric acid or His-Leu) may inhibit the enzyme, causing the reaction rate to slow down.
-
Enzyme Instability: The enzyme may lose activity over the course of the assay.
Experimental Protocols & Data
Determining the Optimal HHL Concentration
The optimal substrate concentration for a kinetic assay is often around the Km value. To determine this experimentally, a substrate saturation curve should be generated.
Objective: To determine the concentration of HHL at which the ACE enzyme is saturated, and to find the Vmax and Km of the reaction.
Methodology:
-
Prepare a series of HHL dilutions: Prepare a range of HHL concentrations in the assay buffer (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 10 mM).
-
Set up the reaction: For each HHL concentration, prepare a reaction tube containing the assay buffer and a fixed amount of ACE enzyme.
-
Initiate the reaction: Add the corresponding HHL solution to each tube to start the reaction.
-
Incubate: Incubate all tubes at a constant temperature (e.g., 37°C) for a fixed period of time (e.g., 30 minutes).
-
Stop the reaction: Terminate the reaction by adding an acid, such as hydrochloric acid (HCl).
-
Quantify hippuric acid: Analyze the amount of hippuric acid formed in each sample using HPLC.
-
Plot the data: Plot the reaction velocity (rate of hippuric acid formation) against the HHL concentration.
-
Determine Km and Vmax: Fit the data to the Michaelis-Menten equation to determine the Km and Vmax. This can be done using non-linear regression or by using a linearized plot such as the Lineweaver-Burk plot.
Quantitative Data Summary
| Parameter | Value | Reference |
| Km of HHL for ACE | 1.34 ± 0.08 mM | [4] |
| Typical HHL Concentration Range | 5 mM - 9 mM | [5][6][7] |
| Typical Assay Buffer | 100 mM Sodium Borate, 300 mM NaCl | [6] |
| Typical Assay pH | 8.3 | [5][6][7] |
| Typical Incubation Temperature | 37°C | [2][8] |
Visualizations
Caption: Workflow for Determining Optimal HHL Concentration.
Caption: Troubleshooting Decision Tree for ACE Assays with HHL.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Performance of two commonly used angiotensin-converting enzyme inhibition assays using FA-PGG and HHL as substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sensitive method for quantitation of angiotensin-converting enzyme (ACE) activity in tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. idpublications.org [idpublications.org]
- 6. researchgate.net [researchgate.net]
- 7. Optimization of Extraction Process and Activity of Angiotensin-Converting Enzyme (ACE) Inhibitory Peptide from Walnut Meal - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Angiotensin-converting enzyme inhibitory assay [protocols.io]
addressing solubility issues of p-Hydroxyhippuryl-His-Leu in assay buffers
Welcome to the technical support center for p-Hydroxyhippuryl-His-Leu. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility challenges encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility in assay buffers important?
A1: this compound is a peptide substrate commonly used in assays for Angiotensin-Converting Enzyme (ACE).[1][2] Proper solubilization of this peptide in the assay buffer is critical for accurate and reproducible experimental results. Incomplete dissolution can lead to an underestimation of enzyme activity and inaccurate inhibitor screening.
Q2: What are the key factors influencing the solubility of this compound?
A2: The solubility of peptides like this compound is primarily influenced by its amino acid composition, the overall net charge of the peptide, and the pH of the solution.[3][4] The presence of hydrophobic amino acid residues can decrease aqueous solubility, while charged residues can enhance it.
Q3: How can I predict the solubility of this compound in a given buffer?
A3: A preliminary assessment of solubility can be made by calculating the net charge of the peptide at a specific pH.[3][5][6]
-
Acidic residues (Asp, Glu, and the C-terminal -COOH) are assigned a value of -1.
-
Basic residues (Arg, Lys, His, and the N-terminal -NH2) are assigned a value of +1.
Based on the net charge, you can select an appropriate pH for the buffer to maximize solubility. A positive net charge suggests better solubility in acidic buffers, while a negative net charge indicates better solubility in basic buffers.
Troubleshooting Guide: Addressing Solubility Issues
This guide provides a step-by-step approach to troubleshoot and resolve solubility issues with this compound.
Initial Solubility Test
It is highly recommended to perform a solubility test on a small aliquot of the peptide before dissolving the entire sample.[4][6]
Troubleshooting Workflow
Caption: Troubleshooting workflow for dissolving this compound.
Quantitative Data Summary: Solubility in Common Buffers
The following table provides estimated solubility data for this compound in commonly used assay buffers. These values are intended as a guideline; empirical testing is recommended.
| Buffer System | pH | Recommended Concentration Range (mg/mL) | Notes |
| Phosphate-Buffered Saline (PBS) | 7.4 | 0.1 - 0.5 | May require gentle agitation or brief sonication. |
| Borate Buffer | 8.3 | 0.5 - 1.0 | Higher pH can improve solubility for peptides with a net negative charge. |
| Potassium Phosphate Buffer with NaCl | 8.3 | 0.5 - 1.0 | A common buffer for ACE assays.[7] |
| Deionized Water | ~7.0 | < 0.1 | Generally low solubility. |
Effect of Co-solvents on Aqueous Solubility
For highly concentrated stock solutions, the use of an organic co-solvent may be necessary.
| Co-solvent | Recommended Starting Concentration | Maximum Final Concentration in Assay | Notes |
| Dimethyl Sulfoxide (DMSO) | Dissolve up to 10 mg/mL | < 1% | Ensure compatibility with downstream applications.[8] |
| Acetonitrile (ACN) | Dissolve up to 5 mg/mL | < 1% | Can be an alternative to DMSO. |
Experimental Protocols
Protocol 1: General Reconstitution of this compound
-
Preparation : Allow the lyophilized peptide to equilibrate to room temperature before opening the vial.[6]
-
Initial Solubilization : Add the desired volume of sterile deionized water or your primary assay buffer to the vial.
-
Agitation : Vortex the vial gently for 1-2 minutes.
-
Sonication (if necessary) : If the peptide does not fully dissolve, place the vial in a bath sonicator for 5-10 minutes, using short bursts and keeping the sample cool on ice to prevent degradation.[6]
-
pH Adjustment (if necessary) : If solubility is still an issue, adjust the pH of the solution. For this compound, which is expected to have a net positive charge at neutral pH, adding a small amount of a dilute acid (e.g., 10% acetic acid) may improve solubility.[6][8] Conversely, if the peptide has a net negative charge, a dilute base (e.g., 0.1 M ammonium (B1175870) bicarbonate) can be used.[5]
-
Sterile Filtration : Once dissolved, sterile filter the solution through a 0.22 µm filter if required for your application.
-
Storage : Aliquot the peptide solution and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of a Concentrated Stock Solution in an Organic Solvent
-
Preparation : Bring the lyophilized peptide to room temperature.
-
Dissolution in Organic Solvent : Add a minimal amount of a suitable organic solvent (e.g., DMSO) to the vial to completely dissolve the peptide.
-
Dilution in Aqueous Buffer : Slowly add the dissolved peptide solution dropwise into your stirring aqueous assay buffer to achieve the desired final concentration. This method helps to prevent precipitation of the peptide.
-
Final Concentration Check : Ensure the final concentration of the organic solvent in your assay is low enough not to interfere with your experiment (typically <1%).
-
Storage : Store the stock solution in appropriate aliquots at -20°C or -80°C.
Signaling Pathway and Logical Relationships
The following diagram illustrates the logical steps for selecting a solvent based on the peptide's properties.
Caption: Solvent selection guide based on peptide net charge.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. biobasic.com [biobasic.com]
- 4. jpt.com [jpt.com]
- 5. Solubility Guidelines for Peptides [sigmaaldrich.com]
- 6. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 7. Angiotensin-converting enzyme inhibitory assay [protocols.io]
- 8. genscript.com [genscript.com]
troubleshooting unexpected results in ACE inhibition assays with p-Hydroxyhippuryl-His-Leu
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Angiotensin-Converting Enzyme (ACE) inhibition assays using the substrate p-Hydroxyhippuryl-His-Leu (HHL).
I. Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues and unexpected results in a question-and-answer format.
Q1: My negative control (no inhibitor) shows very low or no ACE activity. What are the possible causes?
A1: This indicates a problem with the enzyme or other assay components. Consider the following:
-
Inactive ACE Enzyme: The enzyme may have degraded due to improper storage or handling. ACE solutions should be prepared fresh and kept on ice. Aliquots can be stored at -20°C for extended periods, but repeated freeze-thaw cycles should be avoided.[1]
-
Incorrect Buffer pH: The optimal pH for ACE activity is typically around 8.3.[2] An incorrect buffer pH can significantly reduce or eliminate enzyme activity. Verify the pH of your buffer.
-
Substrate Degradation: The HHL substrate may have degraded. It is recommended to prepare the HHL solution fresh.[1]
-
Presence of Chelating Agents: If your sample buffer contains strong chelating agents like EDTA (>0.5 mM), it can inhibit ACE activity by removing the essential zinc ion from the active site.
Q2: My positive control (e.g., Captopril) shows little to no inhibition.
A2: This suggests an issue with the inhibitor itself or the assay conditions not being sensitive enough.
-
Degraded Inhibitor: The positive control inhibitor may have lost its activity. Prepare a fresh stock solution.
-
Insufficient Inhibitor Concentration: The concentration of the positive control may be too low to cause significant inhibition. Recalculate and verify the dilutions.
-
Enzyme Concentration Too High: An excessively high concentration of ACE can overcome the inhibitory effect of the positive control. Optimize the enzyme concentration in your assay.
Q3: I am observing high variability between my replicates.
A3: High variability can stem from several sources, often related to procedural inconsistencies.
-
Pipetting Errors: Inaccurate or inconsistent pipetting, especially of small volumes of enzyme or inhibitor, is a common cause of variability. Ensure your pipettes are calibrated and use proper pipetting techniques.
-
Inconsistent Incubation Times: Ensure all samples are incubated for the exact same duration. Staggering the addition of reagents can help maintain consistent timing.
-
Temperature Fluctuations: Maintain a constant temperature during the incubation steps. A water bath or incubator is recommended.[3]
-
Incomplete Mixing: Ensure all components in the reaction wells are thoroughly mixed before incubation and before reading the results.
Q4: The background absorbance/signal in my blank wells is too high.
A4: High background can be caused by several factors, depending on your detection method.
-
For Colorimetric Assays:
-
Sample Interference: Some compounds in your test samples may absorb light at the same wavelength as the reaction product.[4] Run a sample blank containing the sample but no enzyme to correct for this.
-
Reagent Contamination: Contamination of reagents can lead to a high background signal.
-
-
For HPLC-based Assays:
-
Contaminated Solvents: Impurities in the mobile phase or other solvents can cause a high background. Use HPLC-grade solvents.
-
Column Bleed: An old or poorly maintained HPLC column can lead to a high background signal.
-
Q5: My results are not reproducible between different experiments.
A5: Lack of reproducibility often points to variations in experimental conditions or reagent preparation.
-
Reagent Preparation: Use freshly prepared reagents for each experiment whenever possible. If using stored reagents, ensure they have been stored correctly and have not expired.
-
Environmental Factors: Variations in ambient temperature and humidity can affect enzyme activity and reagent stability.
-
Instrument Performance: Ensure the spectrophotometer or HPLC is functioning correctly and has been recently calibrated.
II. Quantitative Data Summary
The following tables provide a summary of typical quantitative values that may be expected in an ACE inhibition assay using HHL. These values can serve as a reference for troubleshooting your own experiments.
Table 1: Typical Assay Parameters
| Parameter | Typical Value/Range | Reference |
| HHL Substrate Concentration | 5 mM - 9 mM | [2][5] |
| ACE Concentration | 25 mU/mL - 100 mU/mL | [2][6] |
| Incubation Temperature | 37°C | [5][7] |
| Incubation Time | 30 - 60 minutes | [2][5] |
| Buffer pH | 8.3 | [2] |
Table 2: Example IC50 Values for Captopril (Positive Control)
| IC50 Value | Assay Method | Reference |
| 0.0123 µM | Colorimetric | [5] |
| 0.01093 µM | HPLC | [5] |
| 1.1 ± 0.05 x 10⁻⁹ M | Colorimetric | [8] |
| 0.163 ng/mL | HPLC | [9] |
III. Experimental Protocols
A. General Protocol for ACE Inhibition Assay (Spectrophotometric)
This protocol is a generalized procedure and may require optimization for your specific experimental conditions.
-
Reagent Preparation:
-
Prepare a 100 mM sodium borate (B1201080) buffer with 300 mM NaCl, adjusted to pH 8.3.
-
Prepare a stock solution of ACE enzyme in the borate buffer. The final concentration in the assay should be optimized (e.g., 25-100 mU/mL).
-
Prepare a 5 mM solution of HHL in the borate buffer.
-
Prepare various concentrations of your test inhibitor and a positive control (e.g., Captopril) in the borate buffer.
-
-
Assay Procedure:
-
In a microcentrifuge tube or a 96-well plate, add 40 µL of your inhibitor solution (or buffer for the negative control).
-
Add 20 µL of the ACE enzyme solution.
-
Initiate the reaction by adding 100 µL of the HHL substrate solution.
-
Incubate at 37°C for 30-60 minutes.[5]
-
Stop the reaction by adding 250 µL of 1 M HCl.[10]
-
-
Detection of Hippuric Acid (HA):
-
Extract the hippuric acid by adding 1.5 mL of ethyl acetate (B1210297) and vortexing.
-
Centrifuge to separate the phases.
-
Transfer the ethyl acetate (upper) layer to a new tube and evaporate to dryness.
-
Re-dissolve the dried hippuric acid in a known volume of deionized water or buffer.
-
Measure the absorbance at 228 nm using a spectrophotometer.
-
-
Calculations:
-
Calculate the percentage of ACE inhibition using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where:
-
A_control is the absorbance of the negative control.
-
A_sample is the absorbance of the sample with the inhibitor.
-
-
B. HPLC-based Detection of Hippuric Acid
For HPLC-based detection, the hippuric acid is separated from the unreacted HHL and other components before quantification.
-
Sample Preparation: Follow steps 1 and 2 of the spectrophotometric protocol. After stopping the reaction, centrifuge the samples to pellet any precipitate. The supernatant can be directly injected into the HPLC or after extraction with ethyl acetate.
-
HPLC Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[11]
-
Mobile Phase: Isocratic mixture of acetonitrile (B52724) and water (e.g., 20:80, v/v) with 0.1% trifluoroacetic acid or another suitable buffer.
-
Flow Rate: 1 mL/min.
-
Detection: UV detector at 228 nm.
-
Injection Volume: 20 µL.
-
-
Quantification:
-
Create a standard curve using known concentrations of hippuric acid.
-
Quantify the amount of hippuric acid in your samples by comparing the peak area to the standard curve.
-
Calculate the percentage of inhibition as described in the spectrophotometric protocol.
-
IV. Visualizations
A. Signaling Pathway
Caption: The Renin-Angiotensin System (RAS) signaling pathway.
B. Experimental Workflow
Caption: A typical experimental workflow for an ACE inhibition assay.
C. Troubleshooting Decision Tree
References
- 1. researchgate.net [researchgate.net]
- 2. idpublications.org [idpublications.org]
- 3. home.sandiego.edu [home.sandiego.edu]
- 4. ACE Inhibition Assay - Protocol - OneLab [onelab.andrewalliance.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Angiotensin-converting enzyme inhibitory assay [protocols.io]
- 7. mdpi.com [mdpi.com]
- 8. Colorimetric, high-throughput assay for screening Angiotensin I-converting enzyme inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Angiotensin I-Converting Enzyme (ACE) Inhibitory Activity, Antioxidant Properties, Phenolic Content and Amino Acid Profiles of Fucus spiralis L. Protein Hydrolysate Fractions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Angiotensin converting enzyme (ACE) inhibitors activity from purified compounds Fructus Phaleria macrocarpa (Scheff) Boerl - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journal.pan.olsztyn.pl [journal.pan.olsztyn.pl]
stability and degradation of p-Hydroxyhippuryl-His-Leu under experimental conditions
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability and degradation of p-Hydroxyhippuryl-His-Leu under common experimental conditions. The information is presented in a question-and-answer format to directly address potential issues.
Disclaimer: Specific stability and degradation data for this compound is limited in publicly available literature. The information provided here is based on general principles of peptide chemistry, data on the related compound Hippuryl-His-Leu (HHL), and established protocols for peptide stability studies.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for solid this compound?
A1: Solid this compound should be stored at -20°C to minimize degradation over time.
Q2: How should I prepare and store solutions of this compound?
A2: It is recommended to prepare solutions fresh for each experiment. If storage is necessary, aliquot the solution into single-use volumes and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles, which can lead to peptide degradation. The choice of solvent will depend on the specific experimental requirements; for enzymatic assays involving Angiotensin-Converting Enzyme (ACE), buffers such as Tris-HCl at pH 8.3 are commonly used.
Q3: What are the primary known degradation pathways for this compound?
A3: The most well-documented degradation is enzymatic cleavage by Angiotensin-Converting Enzyme (ACE). ACE hydrolyzes the peptide bond between the histidine (His) and leucine (B10760876) (Leu) residues. Chemical degradation pathways, while not specifically documented for this peptide, are likely to include hydrolysis of peptide bonds under strongly acidic or basic conditions and oxidation of the histidine residue.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Inconsistent results in ACE activity assays. | Degradation of the this compound substrate solution. | Prepare fresh substrate solution for each assay. If using a stock solution, ensure it has been stored properly at -20°C or below and that the number of freeze-thaw cycles is minimized. Consider running a control to check the integrity of the substrate. |
| Appearance of unexpected peaks in HPLC analysis. | Chemical degradation of the peptide due to inappropriate pH, high temperature, or oxidative stress. | Review the pH and temperature of your experimental buffers and solutions. Peptides are generally most stable at a slightly acidic to neutral pH (pH 4-6). Avoid prolonged exposure to high temperatures. If oxidative degradation is suspected, consider degassing buffers or adding antioxidants, if compatible with your experiment. |
| Loss of peptide concentration over time in solution. | Adsorption to container surfaces or non-specific enzymatic degradation from contaminants. | Use low-protein-binding microcentrifuge tubes and pipette tips. Ensure all solutions and equipment are sterile to prevent microbial contamination and enzymatic degradation. |
Potential Chemical Degradation Pathways
The following table summarizes potential chemical degradation pathways for this compound based on general peptide chemistry.
| Degradation Pathway | Affected Residue/Bond | Influencing Factors | Potential Degradation Products |
| Hydrolysis | Peptide bonds (Gly-His, His-Leu) | Extreme pH (acidic or basic), elevated temperature. | Smaller peptide fragments (e.g., p-Hydroxyhippuryl-Gly, His-Leu), individual amino acids. |
| Oxidation | Histidine (imidazole ring) | Presence of oxidizing agents (e.g., hydrogen peroxide, metal ions), exposure to light and oxygen. | 2-oxo-histidine containing peptide and other oxidation products. |
| Deamidation | Not directly applicable as there are no Asn or Gln residues. | N/A | N/A |
Experimental Protocols
Protocol: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method, such as RP-HPLC.
1. Preparation of Stock Solution:
-
Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., water or a buffer like phosphate-buffered saline, pH 7.4).
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Incubate the stock solution at 60°C for 24 hours.
-
Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) for 24 hours.
3. Sample Analysis:
-
At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot from each stress condition.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples, including an unstressed control, by a suitable analytical method (e.g., RP-HPLC with UV detection) to separate and quantify the parent peptide and any degradation products.
4. Data Interpretation:
-
Compare the chromatograms of the stressed samples to the control to identify degradation products.
-
Calculate the percentage of degradation of this compound under each condition.
-
The analytical method is considered "stability-indicating" if it can resolve the parent peptide from all significant degradation products.
Visualizations
Caption: Potential enzymatic and chemical degradation pathways of this compound.
minimizing background noise in spectrophotometric readings for p-Hydroxyhippuryl-His-Leu
Technical Support Center: Spectrophotometric Analysis of p-Hydroxyhippuryl-His-Leu
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize background noise and obtain accurate spectrophotometric readings for this compound (HHL). HHL is a common substrate used in assays for Angiotensin-Converting Enzyme (ACE).[1][2][3]
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of high background noise in a spectrophotometric assay using this compound?
High background noise can originate from several sources, including the intrinsic properties of the sample, the reagents used, and the instrument itself. Key contributors include:
-
Sample Turbidity: Particulates or precipitates in the sample can scatter light, leading to artificially high absorbance readings.
-
Buffer Components: Certain buffer components may absorb light at the analytical wavelength or contain impurities that interfere with the reading.[4]
-
Reagent Quality: Impurities in the HHL substrate or the enzyme preparation can contribute to background signals.[4] Low-purity peptides may contain by-products that interfere with the assay.[4]
-
Instrumental Factors: Stray light, detector noise, and fluctuations in the light source can all increase background noise.[5][6]
-
Non-Specific Binding: In microplate-based assays, components can bind non-specifically to the wells, causing a high background.[4]
Q2: How can I identify the specific source of background noise in my assay?
A systematic approach using control wells is essential for pinpointing the source of noise.[4]
-
Blank Control: Contains all assay components except the enzyme and substrate. This measures the background from the buffer and detection reagents.[4]
-
No-Enzyme Control: Contains the HHL substrate and all other components except the enzyme. This helps identify any signal from non-enzymatic degradation of the substrate.[4]
-
No-Substrate Control: Contains the enzyme and all other components except the HHL substrate. This measures any intrinsic signal from the enzyme preparation itself.[4]
By comparing the readings from these controls, you can systematically identify the problematic component.
Q3: Can endogenous substances in my sample interfere with the assay?
Yes, particularly when working with biological samples like urine or serum. These samples contain endogenous compounds that can inhibit enzyme activity or interfere with spectrophotometric measurements. For instance, in urinary ACE assays, urea, uric acid, and urobilinogen (B88839) have been identified as reversible inhibitors that can suppress ACE activity.[7]
Q4: What are the optimal instrument settings for minimizing noise?
Optimizing instrument settings is crucial for improving the signal-to-noise ratio.
-
Wavelength Selection: Ensure you are using the correct wavelength for maximum absorbance of your product and minimal absorbance of your reactants and buffer components.
-
Slit Width (Spectral Bandwidth): A narrower slit width generally provides better resolution, but a wider slit can increase the signal-to-noise ratio.[6] The optimal setting is a balance between these two factors. For compounds with sharp absorption bands, the spectral bandwidth should not exceed 1/8th of the natural half-bandwidth of the compound's absorption.[8]
-
Scan Rate: Lower noise levels allow for faster scan rates without sacrificing precision.[6]
-
Regular Calibration: Ensure the spectrophotometer is regularly calibrated for photometric accuracy and wavelength repeatability to avoid drift and errors in readings.[5][6]
Troubleshooting Guides
This section provides step-by-step solutions to common problems encountered during the spectrophotometric analysis of this compound.
Issue 1: High Background Absorbance in Blank Wells
| Potential Cause | Troubleshooting Steps |
| Contaminated Buffer or Reagents | 1. Prepare fresh buffer using high-purity water and reagents.2. Filter the buffer through a 0.22 µm filter to remove particulates.3. Test each component of the buffer system individually to identify the source of absorbance. |
| Improperly Cleaned Cuvettes/Microplate | 1. Use high-quality, clean cuvettes or microplates.2. For fluorescence assays, use black plates; for colorimetric assays, use clear plates.[9]3. Ensure cuvettes are free of scratches and fingerprints. |
| Instrumental Stray Light | 1. Check the instrument's stray light specifications.[5]2. Ensure the sample compartment is properly closed and sealed from ambient light.3. Perform regular maintenance on the instrument's optical components.[5] |
Issue 2: Inconsistent or Drifting Readings
| Potential Cause | Troubleshooting Steps |
| Temperature Fluctuations | 1. Ensure all reagents, including the buffer, are at the optimal assay temperature before starting the experiment.[10] Most enzyme assays perform best at room temperature (20-25°C).[10]2. Use a temperature-controlled spectrophotometer if available. |
| Reagent Instability | 1. Prepare fresh reagents for each experiment, especially the enzyme solution.2. Avoid repeated freeze-thaw cycles of enzyme stocks.[10]3. Check the expiration dates of all reagents.[9] |
| Instrument Drift | 1. Allow the spectrophotometer lamp to warm up for the manufacturer-recommended time before taking measurements.2. Perform a baseline correction with the appropriate blank solution immediately before reading your samples. |
| Evaporation in Microplates | 1. If using a microplate, avoid using the outer wells, which are more prone to evaporation.2. Use plate sealers to minimize evaporation during incubation steps. |
Issue 3: Low Signal-to-Noise Ratio
| Potential Cause | Troubleshooting Steps |
| Suboptimal Reagent Concentrations | 1. Optimize the concentrations of the HHL substrate and the enzyme to ensure the reaction rate is within the linear range of the instrument.2. If the enzyme concentration is too high, the reaction may be too fast to measure accurately.[10] |
| Interference from Sample Matrix | 1. If working with complex biological samples, consider sample preparation steps like filtration, centrifugation, or dialysis to remove interfering substances.[5][7]2. A simple dilution of the sample can often mitigate the effect of reversible inhibitors.[7] |
| Incorrect Slit Width | 1. Adjust the spectral bandwidth. A wider setting may increase the signal but decrease resolution. Find the optimal balance for your specific assay.[6] |
| Low Concentration Sensitivity | 1. If the product concentration is very low, consider optimizing the path length or using a more sensitive detection method if available.[5] |
Experimental Protocols & Data
Protocol: General Troubleshooting Workflow for High Background Noise
This protocol outlines a systematic approach to diagnosing and resolving high background absorbance.
-
Prepare Controls: Prepare Blank, No-Enzyme, and No-Substrate controls as described in the FAQ section.
-
Measure Absorbance: Measure the absorbance of all controls and a complete reaction sample at the analytical wavelength.
-
Analyze Control Readings:
-
High Blank Reading: Indicates a problem with the buffer, cuvette/plate, or instrument. Proceed with "Issue 1" troubleshooting.
-
High No-Enzyme Reading: Suggests substrate instability or contamination. Use a fresh, high-purity lot of this compound.
-
High No-Substrate Reading: Points to contamination or intrinsic absorbance of the enzyme preparation. Consider purifying the enzyme further.
-
-
Sample Preparation: If controls are acceptable but the sample reading is noisy, focus on the sample matrix. Perform a serial dilution of the sample to check for interfering substances.[7]
-
Instrument Optimization: Re-evaluate instrument settings like wavelength and slit width.[6]
Quantitative Data: Common Assay Interferents
The following table lists common substances that can interfere with enzymatic assays and their typical concentration thresholds to avoid.
| Interfering Substance | Maximum Recommended Concentration |
| EDTA | < 0.5 mM |
| Ascorbic Acid | < 0.2% |
| SDS | < 0.2% |
| Sodium Azide | < 0.2% |
| Tween-20 | < 1% |
| NP-40 | < 1% |
| (Source: Adapted from general enzymatic assay troubleshooting guides.[9]) |
Visualizations
Workflow for Troubleshooting High Background Noise
Caption: Troubleshooting workflow for high background noise.
Logical Flow for Assay Optimization
Caption: Logical flow for optimizing a spectrophotometric assay.
References
- 1. This compound-OH | 77697-23-5 [amp.chemicalbook.com]
- 2. chemimpex.com [chemimpex.com]
- 3. shop.bachem.com [shop.bachem.com]
- 4. benchchem.com [benchchem.com]
- 5. drawellanalytical.com [drawellanalytical.com]
- 6. agilent.com [agilent.com]
- 7. Interference-Free Measurement of Urinary Angiotensin-Converting Enzyme (ACE) Activity: Diagnostic and Therapeutic Monitoring Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 7 Tips for Spectrophotometer Use - 奥谱天成(厦门)光电有限公司 [optosky.net]
- 9. docs.abcam.com [docs.abcam.com]
- 10. m.youtube.com [m.youtube.com]
impact of pH and temperature on p-Hydroxyhippuryl-His-Leu assay performance
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the p-Hydroxyhippuryl-His-Leu (HHL) assay for measuring Angiotensin-Converting Enzyme (ACE) activity. Find answers to frequently asked questions, troubleshoot common experimental issues, and access detailed protocols to ensure reliable and accurate results.
Frequently Asked Questions (FAQs)
Q1: What is the this compound assay used for?
The this compound assay is a widely used method for determining the activity of Angiotensin-Converting Enzyme (ACE). ACE plays a crucial role in the renin-angiotensin system (RAS), which regulates blood pressure. Therefore, this assay is essential for screening potential ACE inhibitors as therapeutic agents for hypertension and other cardiovascular diseases.
Q2: What is the principle of the assay?
The assay is based on the enzymatic cleavage of the substrate this compound (HHL) by ACE. ACE hydrolyzes HHL to release hippuric acid (HA) and the dipeptide His-Leu. The amount of hippuric acid produced is directly proportional to the ACE activity. The concentration of the liberated hippuric acid can be quantified using various methods, including spectrophotometry after chemical derivatization or by high-performance liquid chromatography (HPLC).[1][2][3]
Q3: What are the optimal pH and temperature conditions for the assay?
The optimal performance of the this compound assay is highly dependent on maintaining optimal pH and temperature.
-
pH: The optimal pH for ACE activity in this assay is generally in the range of 8.0 to 8.3 .[4][5][6] It is crucial to use a buffer system, such as sodium borate (B1201080) or HEPES, to maintain a stable pH throughout the experiment.[7][8]
-
Temperature: The optimal incubation temperature for the assay is 37°C .[4][5][7][9] Maintaining a consistent temperature is critical for reproducible results.
Q4: What are the key reagents and equipment needed?
The key reagents and equipment for this assay include:
-
Angiotensin-Converting Enzyme (ACE)
-
This compound (HHL) substrate
-
Buffer solution (e.g., sodium borate or HEPES buffer, pH 8.3)
-
Assay buffer components such as NaCl and ZnCl2
-
Reaction terminating agent (e.g., HCl)
-
Reagents for detection of hippuric acid (e.g., pyridine (B92270), benzene (B151609) sulfonyl chloride for colorimetric assay) or an HPLC system
-
Incubator or water bath set to 37°C
-
Spectrophotometer or HPLC instrument
-
Pipettes and other standard laboratory equipment
Q5: How is ACE activity calculated?
ACE activity is calculated based on the amount of hippuric acid produced over a specific time. The activity is typically expressed in units, where one unit is defined as the amount of enzyme that releases a specific amount of product per minute under the defined assay conditions. The calculation involves measuring the absorbance or peak area of the hippuric acid and comparing it to a standard curve of known hippuric acid concentrations. The ACE inhibition percentage can be calculated using the following formula:
ACE Inhibition (%) = [(B - A) / (B - C)] x 100
Where:
-
A is the absorbance of the reaction with the ACE inhibitor.
-
B is the absorbance of the reaction without the ACE inhibitor (control).
-
C is the absorbance of the reaction without ACE (blank).[10]
Troubleshooting Guide
Problem: Low or No Enzyme Activity
| Possible Cause | Recommended Solution |
| Incorrect pH of the buffer | Verify the pH of the buffer and adjust it to the optimal range of 8.0-8.3.[4][5][6] Prepare fresh buffer if necessary. |
| Incorrect incubation temperature | Ensure that the incubator or water bath is calibrated and maintained at a constant 37°C.[4][5][7][9] |
| Inactive enzyme | Use a fresh aliquot of the enzyme. Ensure that the enzyme has been stored correctly at the recommended temperature to prevent degradation. |
| Presence of inhibitors | If testing biological samples, they may contain endogenous ACE inhibitors. Perform a control experiment with a known amount of purified ACE to check for inhibitory effects. |
Problem: High Background Signal
| Possible Cause | Recommended Solution |
| Substrate instability | Prepare the HHL substrate solution fresh before each experiment. Store the stock solution as recommended by the manufacturer to prevent spontaneous degradation. |
| Contamination of reagents | Use high-purity reagents and water to prepare all solutions. Ensure that glassware and pipette tips are clean and free of contaminants. |
Problem: Poor Reproducibility
| Possible Cause | Recommended Solution |
| Inaccurate pipetting | Calibrate pipettes regularly. Use appropriate pipetting techniques to ensure accurate and consistent volumes. |
| Fluctuations in temperature | Ensure a stable incubation temperature. Avoid opening the incubator door frequently. |
| Inconsistent incubation times | Use a timer to ensure that all samples are incubated for the exact same duration. |
Data Summary Tables
Table 1: Effect of pH on ACE Activity
| pH | Relative ACE Activity (%) | Reference |
| 6.8 | Suboptimal | [7] |
| 7.0 | Suboptimal | [7] |
| 7.4 | Near Optimal | [7] |
| 7.6 | Near Optimal | [7] |
| 7.8 | Near Optimal | [7] |
| 8.0 | Optimal | [6] |
| 8.2 | Optimal | [7] |
| 8.3 | Optimal | [4][5] |
| 9.0 | Suboptimal | [6] |
Table 2: Effect of Temperature on ACE Activity
| Temperature (°C) | Relative ACE Activity (%) | Reference |
| 20 | Low | [7] |
| 25 | Moderate | [7] |
| 30 | Moderate-High | [7] |
| 35 | High | [7] |
| 37 | Optimal | [4][5][9] |
| 40 | High | [7] |
| 45 | Moderate-High | [7] |
| 50 | Moderate | [7] |
| 60 | Low | [7] |
Experimental Protocols
Protocol: ACE Activity Assay using this compound
This protocol provides a general procedure for determining ACE activity. Specific concentrations and volumes may need to be optimized for your experimental setup.
1. Reagent Preparation:
- Assay Buffer: Prepare a 0.1 M sodium borate buffer containing 0.3 M NaCl, pH 8.3.
- Substrate Solution: Dissolve this compound (HHL) in the assay buffer to a final concentration of 5 mM.
- Enzyme Solution: Prepare a solution of ACE in a suitable buffer (e.g., PBS with 0.1 mg/ml BSA). The final concentration will depend on the activity of the enzyme preparation.
- Stop Solution: 1 M HCl.
2. Assay Procedure:
- Pre-incubate the enzyme solution and substrate solution at 37°C for 5-10 minutes.
- In a microcentrifuge tube or a well of a microplate, add your sample (e.g., purified enzyme, serum, or potential inhibitor).
- Add the ACE enzyme solution to the sample and incubate at 37°C for a specified pre-incubation time if screening for inhibitors.
- Initiate the enzymatic reaction by adding the pre-warmed HHL substrate solution.
- Incubate the reaction mixture at 37°C for an appropriate time (e.g., 30-60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.
- Stop the reaction by adding the stop solution (1 M HCl).
- Quantify the amount of hippuric acid formed using either a colorimetric method or HPLC.
3. Detection of Hippuric Acid (Colorimetric Method):
- After stopping the reaction, add pyridine and benzene sulfonyl chloride to the reaction mixture.
- Incubate to allow for color development.
- Measure the absorbance at the appropriate wavelength (e.g., 410 nm).[2][3]
- Create a standard curve using known concentrations of hippuric acid to determine the concentration in your samples.
4. Detection of Hippuric Acid (HPLC Method):
- After stopping the reaction, centrifuge the samples to pellet any precipitate.
- Inject an aliquot of the supernatant into an HPLC system equipped with a C18 column.
- Use a suitable mobile phase (e.g., a mixture of acetonitrile (B52724) and water with trifluoroacetic acid) to separate hippuric acid from HHL and other components.[11]
- Detect hippuric acid using a UV detector at a wavelength of 228 nm.[11]
- Quantify the hippuric acid by comparing the peak area to a standard curve.
Diagrams
References
- 1. Direct spectrophotometric measurement of angiotensin I-converting enzyme inhibitory activity for screening bioactive peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Colorimetric, high-throughput assay for screening Angiotensin I-converting enzyme inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Angiotensin-converting enzyme inhibitory assay [protocols.io]
- 6. researchgate.net [researchgate.net]
- 7. Purification and characterization of angiotensin-converting enzyme (ACE) from sheep lung - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Optimization of Extraction Process and Activity of Angiotensin-Converting Enzyme (ACE) Inhibitory Peptide from Walnut Meal - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Angiotensin-converting enzyme inhibitor activity of peptides derived from Kacang goat skin collagen through thermolysin hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Angiotensin I-Converting Enzyme (ACE) Inhibitory Activity, Antioxidant Properties, Phenolic Content and Amino Acid Profiles of Fucus spiralis L. Protein Hydrolysate Fractions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. [Determination of angiotensin converting enzyme inhibitor activity by high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
identifying and resolving matrix effects in complex samples with p-Hydroxyhippuryl-His-Leu
Welcome to our dedicated support center for researchers, scientists, and drug development professionals working with p-Hydroxyhippuryl-His-Leu and other analytes in complex biological matrices. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate and resolve common challenges related to matrix effects in your experiments, ensuring the accuracy and reliability of your LC-MS/MS data.
Troubleshooting Guide: Identifying & Resolving Matrix Effects
This guide provides a systematic approach to identifying and mitigating matrix effects, which can compromise the accuracy, precision, and sensitivity of your analytical methods.
Q1: My analyte signal is inconsistent or lower than expected in biological samples (e.g., plasma, urine) compared to standards in a neat solvent. How can I determine if this is due to matrix effects?
A1: This discrepancy is a classic indicator of matrix effects, such as ion suppression or enhancement.[1][2] To confirm this, you can perform qualitative and quantitative assessments.
-
Qualitative Assessment: A post-column infusion experiment can help visualize regions of ion suppression or enhancement in your chromatogram.[3] This involves infusing a constant flow of your analyte into the mass spectrometer while injecting a blank matrix extract. Dips or peaks in the baseline signal at specific retention times indicate where co-eluting matrix components are affecting the ionization of your analyte.[3]
-
Quantitative Assessment: The post-extraction spike method is considered the "gold standard" for quantifying matrix effects.[4] This involves comparing the analyte's signal in a blank matrix extract that has been spiked after extraction to the signal of the analyte in a neat solvent at the same concentration.[3][4]
Q2: What are the common sources of matrix effects when analyzing samples like plasma or urine?
A2: Matrix effects are caused by co-eluting components from the sample that interfere with the ionization of the target analyte.[5][6][7] In biological matrices, common sources include:
-
Phospholipids (B1166683): Abundant in plasma and can cause significant ion suppression.[4][8]
-
Salts and Buffers: Can alter the droplet formation and evaporation process in the ion source.[2][4]
-
Endogenous Metabolites: Can have similar properties to the analyte and co-elute.[8]
-
Proteins: High concentrations of proteins can interfere if not adequately removed during sample preparation.[4]
-
Anticoagulants and other additives: Exogenously introduced substances can also contribute to matrix effects.[4]
Q3: I have confirmed the presence of matrix effects. What are the primary strategies to resolve or minimize them?
A3: A multi-pronged approach is often the most effective way to mitigate matrix effects.[5][6] Key strategies include:
-
Improved Sample Preparation: The goal is to remove interfering components while efficiently recovering the analyte.[3][9] Techniques like solid-phase extraction (SPE) and liquid-liquid extraction (LLE) are generally more effective at removing interferences than simple protein precipitation.[2][10]
-
Chromatographic Optimization: Adjusting the liquid chromatography (LC) method can separate the analyte from interfering matrix components.[3][11] This can involve using a different column, modifying the mobile phase, or changing the gradient to improve resolution.[3]
-
Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): This is often the most effective way to compensate for matrix effects.[3] A SIL-IS is chemically identical to the analyte and will be affected by matrix effects in the same way, allowing for accurate correction during data processing.
-
Sample Dilution: Diluting the sample can reduce the concentration of interfering components, thereby minimizing their impact.[3][9][11] However, this approach is only feasible if the assay has sufficient sensitivity to detect the diluted analyte.[3]
Frequently Asked Questions (FAQs)
What are matrix effects?
Matrix effects are the alteration of an analyte's ionization efficiency due to the presence of co-eluting components in the sample matrix.[1] This can lead to either a decrease in signal (ion suppression) or an increase in signal (ion enhancement), both of which compromise the accuracy and precision of quantitative analysis.[1][3]
What is this compound used for in these assays?
This compound, often referred to as HHL or a similar analog, is a synthetic substrate for Angiotensin-Converting Enzyme (ACE).[12][13][14] In ACE inhibitor activity assays, the enzyme cleaves HHL into hippuric acid and a dipeptide. The amount of hippuric acid produced, which can be measured by LC-MS, is used to determine the activity of ACE and the efficacy of potential inhibitors.[12][13]
How is the "Matrix Factor" calculated and what does it signify?
The Matrix Factor (MF) is a quantitative measure of the matrix effect. It is calculated using the post-extraction spike method with the following formula:
MF = (Peak Response in Spiked Matrix Extract) / (Peak Response in Neat Solution)
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
An MF = 1 suggests no significant matrix effect.[4]
Can matrix effects change the retention time of my analyte?
Yes, in some cases, strong matrix effects can alter the chromatographic behavior of an analyte, leading to shifts in retention time or distorted peak shapes.[15] This is another reason why effective sample cleanup and chromatographic separation are crucial.
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effects using Post-Extraction Spiking
Objective: To quantitatively determine the extent of ion suppression or enhancement for this compound.
Methodology:
-
Prepare Blank Matrix Extract: Process a sample of the blank biological matrix (e.g., plasma from an untreated subject) using your established extraction protocol.
-
Prepare Neat Solution: Prepare a standard solution of this compound in the final reconstitution solvent at a known concentration (e.g., mid-range of your calibration curve).
-
Prepare Post-Extraction Spiked Sample: Take an aliquot of the blank matrix extract and spike it with the this compound standard to achieve the same final concentration as the neat solution.
-
Analysis: Inject both the neat solution and the post-extraction spiked sample into the LC-MS/MS system and record the peak area response for the analyte.
-
Calculation: Calculate the Matrix Factor (MF) as described in the FAQ section. It is recommended to perform this at low and high concentrations to assess any concentration dependency of the matrix effect.[4]
Protocol 2: Minimizing Matrix Effects with Solid-Phase Extraction (SPE)
Objective: To effectively clean up a complex sample (e.g., plasma) to reduce phospholipid-induced matrix effects.
Methodology:
-
Sample Pre-treatment: Thaw plasma samples and centrifuge to pellet any precipitates. Dilute the plasma (e.g., 1:1) with an acidic solution (e.g., 2% phosphoric acid in water) to disrupt protein binding.
-
SPE Column Conditioning: Condition a mixed-mode or reverse-phase SPE cartridge by passing an organic solvent (e.g., methanol) followed by an aqueous solution (e.g., water or the pre-treatment solution).
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge at a slow, steady flow rate.
-
Washing: Wash the cartridge with a weak organic solvent (e.g., 5% methanol (B129727) in water) to remove salts and other polar interferences. A subsequent wash with a stronger organic solvent may be used to elute phospholipids while retaining the analyte.
-
Analyte Elution: Elute the target analyte, this compound, using an appropriate solvent mixture (e.g., methanol with a small percentage of a basic modifier like ammonium (B1175870) hydroxide).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase for LC-MS/MS analysis.
Quantitative Data Summary
The following table summarizes hypothetical data from a matrix effect experiment for this compound in human plasma using two different sample preparation methods.
| Sample Preparation Method | Analyte Concentration | Mean Peak Area (Neat Solution) | Mean Peak Area (Post-Spike Plasma) | Calculated Matrix Factor (MF) |
| Protein Precipitation | Low QC (5 ng/mL) | 150,000 | 70,500 | 0.47 (Suppression) |
| Protein Precipitation | High QC (500 ng/mL) | 16,500,000 | 8,580,000 | 0.52 (Suppression) |
| Solid-Phase Extraction (SPE) | Low QC (5 ng/mL) | 152,000 | 141,360 | 0.93 (Minimal Effect) |
| Solid-Phase Extraction (SPE) | High QC (500 ng/mL) | 16,650,000 | 15,984,000 | 0.96 (Minimal Effect) |
Visual Guides
Caption: Workflow for identifying, assessing, and resolving matrix effects.
Caption: Experimental setup for post-column infusion analysis.
References
- 1. bataviabiosciences.com [bataviabiosciences.com]
- 2. gmi-inc.com [gmi-inc.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Matrix effects demystified: Strategies for resolving challenges in analytical separations of complex samples | NSF Public Access Repository [par.nsf.gov]
- 7. longdom.org [longdom.org]
- 8. eijppr.com [eijppr.com]
- 9. drawellanalytical.com [drawellanalytical.com]
- 10. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 11. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Colorimetric, high-throughput assay for screening Angiotensin I-converting enzyme inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. [Determination of angiotensin converting enzyme inhibitor activity by high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. idpublications.org [idpublications.org]
- 15. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
protocol modifications for adapting p-Hydroxyhippuryl-His-Leu assay to different sample types
Welcome to the technical support center for the p-Hydroxyhippuryl-His-Leu (HHL) assay for Angiotensin-Converting Enzyme (ACE) activity. This guide provides troubleshooting information and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals successfully adapt this assay to various sample types.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the this compound (HHL) assay?
The assay is a widely used method to measure the activity of Angiotensin-Converting Enzyme (ACE). ACE cleaves the substrate Hippuryl-His-Leu (HHL) into hippuric acid (HA) and His-Leu. The amount of hippuric acid produced is then quantified, typically by spectrophotometry after extraction or by direct measurement using HPLC. This allows for the determination of ACE activity in a given sample.[1]
Q2: What are the common sample types that can be used with this assay?
This assay is adaptable for a variety of biological samples, including:
Q3: How should I prepare my samples before starting the assay?
Proper sample preparation is critical for accurate results. Below is a summary of recommended preparation methods for different sample types.
| Sample Type | Preparation Protocol |
| Serum | 1. Collect fresh blood and allow it to clot at 25°C for 30 minutes.[2]2. Centrifuge at 2000 x g for 15 minutes at 4°C.[2]3. Collect the upper light yellow serum layer and keep it on ice for immediate use or store at -80°C for up to one month.[2] |
| Plasma | 1. Collect fresh blood into a tube containing an anticoagulant.[2]2. Centrifuge at 700-1000 x g for 10 minutes at 4°C.[2]3. Carefully collect the upper light yellow plasma layer, avoiding the white blood cell and platelet layer.[2]4. Keep on ice for immediate use or store appropriately. |
| Tissue Homogenates | 1. Mechanically crush fresh or frozen tissue samples in liquid nitrogen using a pestle and mortar.[4]2. Homogenize the crushed tissue in an appropriate lysis buffer (e.g., 100 mM Tris-HCl, pH 7.4, containing protease inhibitors).3. Centrifuge the homogenate to remove insoluble material.[5]4. Collect the supernatant for the assay. |
| Cell Culture Extracts | 1. For mammalian cells, use a suitable lysis buffer (e.g., CelLytic™ M).[5]2. Homogenize the cells using a Dounce homogenizer.[5]3. Centrifuge to remove insoluble debris.[5]4. The resulting supernatant contains the ACE activity. |
Troubleshooting Guide
Below are common issues encountered during the HHL assay and their potential solutions.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No ACE Activity Detected | - Inactive Enzyme: Improper sample storage or handling.- Presence of Inhibitors: Endogenous inhibitors in the sample or contamination with chelating agents (e.g., EDTA).[6]- Incorrect Reagent Preparation: Substrate or buffers prepared incorrectly. | - Ensure samples are fresh or have been stored properly at -80°C.- Dilute the sample further to reduce the concentration of endogenous inhibitors.[4] Consider a sample pre-treatment step if inhibitors are suspected.[7]- Double-check all reagent concentrations and pH values. |
| High Background Signal | - Contaminated Reagents: Buffers or substrate may be contaminated.- Sample-Specific Interference: The sample itself may have inherent absorbance at the detection wavelength. | - Prepare fresh reagents.- Run a sample blank control (sample without substrate) to determine the background absorbance and subtract it from the sample readings.[5] |
| Poor Reproducibility | - Inaccurate Pipetting: Inconsistent volumes of samples or reagents.- Temperature Fluctuations: Incubation temperature not maintained consistently.[2]- Timing Inconsistencies: Variation in incubation times.[2] | - Use calibrated pipettes and proper pipetting techniques.- Ensure the incubator or water bath maintains a stable temperature (typically 37°C).- Use a timer and be consistent with all incubation steps. |
| Precipitate Formation in the Reaction | - Low pH: The sample may be acidic, causing precipitation of the substrate.[1] | - Adjust the pH of the sample to 5 or above before adding it to the reaction mixture.[1] |
| Interference from Sample Components | - Reducing Agents: Presence of substances like ascorbic acid can interfere with the assay.[1] | - Ensure the final concentration of interfering substances is below the threshold that affects the assay (e.g., <0.01% w/v for ascorbic acid).[1] |
Experimental Protocols & Methodologies
Standard ACE Activity Assay Workflow
The following diagram outlines the general workflow for measuring ACE activity using a synthetic substrate.
Caption: General workflow for ACE activity measurement.
Protocol Modification for Samples with Endogenous Inhibitors
Endogenous inhibitors can mask the true ACE activity in certain samples like plasma and lung tissue.[4][7] A dilution-based approach can help mitigate this effect.
Caption: Workflow to test for endogenous inhibitors.
By following these guidelines and troubleshooting steps, you can effectively adapt the this compound assay for reliable ACE activity measurement across different sample types.
References
- 1. ACE Inhibition Assay - Protocol - OneLab [onelab.andrewalliance.com]
- 2. assaygenie.com [assaygenie.com]
- 3. ahajournals.org [ahajournals.org]
- 4. mdpi.com [mdpi.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. buhlmannlabs.com [buhlmannlabs.com]
- 7. Angiotensin‐converting enzyme 2 catalytic activity in human plasma is masked by an endogenous inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Cross-Validation of ACE Activity Assays: A Comparison of Methods Utilizing p-Hydroxyhippuryl-His-Leu and Alternative Substrates
For researchers and drug development professionals engaged in the study of the renin-angiotensin system, accurate and reliable measurement of Angiotensin-Converting Enzyme (ACE) activity is paramount. The substrate p-Hydroxyhippuryl-His-Leu (HHL) is widely used for this purpose. This guide provides a comprehensive comparison of the HHL-based assay with alternative methods, presenting supporting experimental data, detailed protocols, and visual representations of the underlying biochemical pathways and experimental workflows.
Comparison of ACE Activity Assay Performance
The selection of an appropriate assay for determining ACE activity often depends on factors such as sensitivity, specificity, throughput, and the nature of the sample being analyzed. Below is a summary of quantitative data from studies comparing the HHL-based assay with other common methods. The data primarily focuses on the half-maximal inhibitory concentration (IC50) of known ACE inhibitors, which serves as a key performance metric for these assays.
| Assay Method | Substrate | Detection Method | Captopril IC50 | WPI Tryptic Digest IC50 | Key Advantages | Key Limitations |
| HHL-based Assay | Hippuryl-His-Leu (HHL) | HPLC | 4.1 nM[1] | 229 µg/mL[1] | Well-established, good repeatability (RSD 5-9%)[1]. | Requires HPLC, more time-consuming. |
| FA-PGG-based Assay | Furanacryloyl-Phe-Gly-Gly (FA-PGG) | Spectrophotometry | 9 nM[1] | ~1145 µg/mL (5 times higher than HHL)[1] | Simpler, faster, less equipment-intensive[2]. | Potential for interference from colored or turbid samples. |
| Visible Spectrophotometric (VSP) Method | Hip-His-Leu (HHL) | Spectrophotometry | 0.00206±0.00005 µg/mL | 192±4.53 µg/mL (soybean peptides) | High throughput, simple operation[3]. | Lower sensitivity and precision compared to HPLC[3]. |
| HPLC Method | Hip-His-Leu (HHL) | HPLC | Not explicitly stated, but used as a reference for VSP | 153±4.29 µg/mL (grass carp (B13450389) peptides) | High sensitivity and precision[3]. | Lower throughput, more complex instrumentation. |
Note: IC50 values can vary between studies due to differences in experimental conditions such as enzyme concentration, substrate concentration, and incubation time. WPI: Whey Protein Isolate.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental results. The following are representative protocols for the HHL and FA-PGG-based ACE activity assays.
Protocol 1: ACE Activity Assay using Hippuryl-His-Leu (HHL) and HPLC
This method, a modification of the procedure described by Cushman and Cheung, measures the amount of hippuric acid (HA) liberated from HHL by ACE, which is then quantified by reverse-phase high-performance liquid chromatography (RP-HPLC).[4][5]
Materials:
-
Angiotensin-Converting Enzyme (ACE) from rabbit lung
-
Hippuryl-L-histidyl-L-leucine (HHL)
-
Sodium borate (B1201080) buffer (50 mM, pH 8.3) containing 300 mM NaCl
-
Captopril (positive control)
-
Test inhibitors
-
1 M HCl
-
Ethyl acetate (B1210297)
-
Mobile phase for HPLC (e.g., methanol:water with trifluoroacetic acid)
Procedure:
-
Enzyme and Substrate Preparation:
-
Reaction Mixture:
-
Incubation:
-
Reaction Termination:
-
Stop the reaction by adding 250 µL of 1 M HCl.
-
-
Extraction:
-
Add 1.5 mL of ethyl acetate to each tube, vortex for 30 seconds, and centrifuge to separate the phases.
-
Transfer the upper organic layer (containing hippuric acid) to a new tube and evaporate to dryness under a stream of nitrogen or in a vacuum concentrator.
-
-
HPLC Analysis:
-
Reconstitute the dried residue in a suitable volume of mobile phase.
-
Inject an aliquot into the HPLC system equipped with a C18 column.
-
Monitor the absorbance at 228 nm to detect and quantify the hippuric acid peak.
-
-
Calculation of ACE Inhibition:
-
The percentage of ACE inhibition is calculated using the formula: % Inhibition = [(A_control - A_inhibitor) / A_control] * 100 where A_control is the peak area of hippuric acid in the control reaction and A_inhibitor is the peak area in the presence of the inhibitor.
-
Protocol 2: ACE Activity Assay using Furanacryloyl-Phe-Gly-Gly (FA-PGG)
This spectrophotometric assay continuously measures the decrease in absorbance at 340 nm as FA-PGG is hydrolyzed by ACE.[2][8]
Materials:
-
Angiotensin-Converting Enzyme (ACE) from rabbit lung
-
Furanacryloyl-L-phenylalanylglycylglycine (FA-PGG)
-
Tris-HCl buffer (e.g., 50 mM, pH 7.5) containing 300 mM NaCl
-
Captopril (positive control)
-
Test inhibitors
Procedure:
-
Reagent Preparation:
-
Prepare a working solution of ACE in Tris-HCl buffer.
-
Prepare a stock solution of FA-PGG in the same buffer.
-
-
Assay in a 96-well plate:
-
Add 170 µL of the FA-PGG solution to each well.
-
Add 20 µL of the test inhibitor solution (or buffer for control).
-
Pre-incubate the plate at 37°C for 5 minutes.
-
-
Initiation of Reaction:
-
Add 10 µL of the ACE solution to each well to start the reaction.
-
-
Spectrophotometric Measurement:
-
Immediately measure the decrease in absorbance at 340 nm over a period of 30 minutes using a microplate reader.
-
-
Calculation of ACE Inhibition:
-
The rate of the reaction is determined from the slope of the linear portion of the absorbance vs. time curve.
-
The percentage of ACE inhibition is calculated as: % Inhibition = [(Rate_control - Rate_inhibitor) / Rate_control] * 100
-
Visualizing the Process and Pathway
To better understand the experimental workflows and the biochemical context, the following diagrams have been generated using Graphviz.
Caption: The Renin-Angiotensin System and the role of ACE.
Caption: Experimental workflow for cross-validating ACE activity assays.
References
- 1. researchgate.net [researchgate.net]
- 2. Performance of two commonly used angiotensin-converting enzyme inhibition assays using FA-PGG and HHL as substrates [agris.fao.org]
- 3. Comparison of analytical methods to assay inhibitors of angiotensin I-converting enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Review of Angiotensin-converting Enzyme Inhibitory Assay: Rapid Method in Drug Discovery of Herbal Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. idpublications.org [idpublications.org]
- 6. ACE-inhibitory activity assay: IC50 [protocols.io]
- 7. Angiotensin-converting enzyme inhibitory assay [protocols.io]
- 8. researchgate.net [researchgate.net]
A Comparative Analysis of ACE Inhibitors Using p-Hydroxyhippuryl-His-Leu and Other Substrates
This guide provides a comparative analysis of common Angiotensin-Converting Enzyme (ACE) inhibitors, focusing on their inhibitory activities as measured by various substrates, including p-Hydroxyhippuryl-His-Leu, Hippuryl-His-Leu (HHL), and other chromogenic and fluorogenic compounds. This document is intended for researchers, scientists, and drug development professionals, offering a compilation of experimental data, detailed protocols, and visual representations of key biological and experimental pathways.
Introduction to ACE Inhibition and Substrate Diversity
Angiotensin-Converting Enzyme (ACE) is a key metalloprotease in the Renin-Angiotensin-Aldosterone System (RAAS), playing a crucial role in blood pressure regulation. It primarily catalyzes the conversion of angiotensin I to the potent vasoconstrictor angiotensin II and inactivates the vasodilator bradykinin. Inhibition of ACE is a cornerstone of therapy for hypertension and heart failure.[1][2]
The in vitro evaluation of ACE inhibitors relies on various enzymatic assays that utilize different substrates. The choice of substrate can significantly influence the determined kinetic parameters, such as the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). Historically, Hippuryl-His-Leu (HHL) has been a widely used substrate.[1] However, alternative substrates, including this compound and various chromogenic and fluorogenic peptides, have been developed to offer improved sensitivity, specificity, or ease of use. This guide explores the use of these substrates in the comparative analysis of prominent ACE inhibitors.
Quantitative Comparison of ACE Inhibitors
The inhibitory potency of ACE inhibitors is typically quantified by their IC50 and Ki values. The following tables summarize the available data for three widely studied ACE inhibitors—Captopril (B1668294), Enalaprilat (the active form of Enalapril), and Lisinopril—with different substrates. It is important to note that direct comparison of values across different studies should be approached with caution due to variations in experimental conditions such as enzyme source, buffer composition, and incubation time.
Table 1: Inhibitory Activity of ACE Inhibitors using Hippuryl-His-Leu (HHL) as a Substrate
| Inhibitor | IC50 (nM) | Ki (nM) | Notes |
| Captopril | 20.0[3] | 2.0[3] | Values can range from 1-20 nM depending on the assay conditions. |
| Enalaprilat | 2.4[3] | - | Active metabolite of Enalapril. |
| Lisinopril | 1.2[3] | 51.0[3] |
Table 2: Inhibitory Activity of Captopril with Different Substrates
| Substrate | IC50 (nM) | Reference |
| Hippuryl-His-Leu (HHL) | 15.1 | [4] |
| N-[3-(2-furyl) acryloyl]-Phe-Gly-Gly (FAPGG) | 1.79 | [4] |
| Angiotensin-I | 16,710 | [4] |
Note: Data for a direct comparison of Enalaprilat and Lisinopril with this compound and a wide range of other substrates in single studies is limited in the reviewed literature.
Signaling Pathway and Experimental Workflow
To provide a conceptual framework, the following diagrams illustrate the Renin-Angiotensin-Aldosterone System (RAAS) and a generalized workflow for assessing ACE inhibitory activity.
References
- 1. ACE Inhibition Assay - Protocol - OneLab [onelab.andrewalliance.com]
- 2. mdpi.com [mdpi.com]
- 3. Angiotensin-converting enzyme Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]
- 4. Measuring angiotensin-I converting enzyme inhibitory activity by micro plate assays: comparison using marine cryptides and tentative threshold determinations with captopril and losartan - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Angiotensin-Converting Enzyme (ACE) Assays: p-Hydroxyhippuryl-His-Leu vs. Alternative Methods
For researchers, scientists, and drug development professionals, selecting the optimal assay for measuring Angiotensin-Converting Enzyme (ACE) activity is a critical decision. This guide provides a detailed comparison of the widely used p-Hydroxyhippuryl-His-Leu (HHL)-based assay with a common alternative, the Furanacryloyl-Phe-Gly-Gly (FAPGG)-based method. We present a comprehensive overview of their experimental protocols, key validation parameters, and performance characteristics to aid in your selection process.
Introduction to ACE and its Inhibition
Angiotensin-Converting Enzyme (ACE) is a key metalloprotease in the Renin-Angiotensin System (RAS), playing a crucial role in blood pressure regulation. It catalyzes the conversion of angiotensin I to the potent vasoconstrictor angiotensin II. Consequently, the inhibition of ACE is a major therapeutic target for the management of hypertension and other cardiovascular diseases. The development and screening of novel ACE inhibitors from natural products and synthetic compounds necessitate reliable and efficient in vitro assays.
This guide focuses on the validation parameters of two prevalent spectrophotometric ACE assays: one utilizing the substrate this compound (HHL) and the other employing Furanacryloyl-Phe-Gly-Gly (FAPGG).
Principle of the Assays
The HHL-based assay, often referred to as the Cushman and Cheung method, involves the ACE-catalyzed hydrolysis of HHL to release hippuric acid (HA) and the dipeptide His-Leu. The amount of HA produced is then quantified, typically by spectrophotometry after extraction or by High-Performance Liquid Chromatography (HPLC).
In contrast, the FAPGG-based assay is a direct, kinetic spectrophotometric method. ACE cleaves FAPGG, leading to a decrease in absorbance at 340 nm, which is monitored over time to determine enzyme activity.
Comparative Validation Parameters
The selection of an appropriate ACE assay depends on various factors, including the required sensitivity, throughput, and the nature of the samples being tested. Below is a summary of key validation parameters for the HHL (spectrophotometric and HPLC) and FAPGG-based assays.
| Validation Parameter | HHL-Based Assay (Spectrophotometric) | HHL-Based Assay (HPLC) | FAPGG-Based Assay (Spectrophotometric) |
| Principle | Endpoint measurement of hippuric acid | Separation and quantification of hippuric acid | Kinetic measurement of substrate hydrolysis |
| Linearity | Good linearity is achievable. | Excellent linearity with a high correlation coefficient (R² > 0.99)[1] | Good linearity within a defined range (e.g., 1-120 U/L)[2] |
| Precision (Repeatability) | Relative Standard Deviation (RSD) can vary, with some studies reporting around 5-9%[3]. | High precision with RSD values typically below 3%[1]. | Good performance with RSD around 7% in the absence of inhibitors, but can vary (1-18%) with inhibitors[4][5]. |
| Sensitivity | Generally considered less sensitive than the HPLC method. | Higher sensitivity and precision compared to the spectrophotometric VSP method[6]. | High sensitivity, with some kits reporting a sensitivity of 5.8 U/L[7]. |
| Specificity | Can be prone to interference from other compounds that absorb at the same wavelength. | High specificity due to the separation of hippuric acid from other reaction components[8]. | Generally good, but can be affected by compounds that absorb at 340 nm. |
| IC50 Values (Captopril) | Reported IC50 values can vary. | Reported IC50 values are generally in the low nanomolar range. | Reported IC50 values are also in the low nanomolar range, but can be influenced by ACE activity levels in the assay[9]. |
| Throughput | Moderate, can be adapted for multi-sample analysis[6]. | Lower throughput due to the serial nature of HPLC analysis. | Higher throughput, suitable for screening large numbers of samples, especially in a microplate format[4][5]. |
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing experimental results. Below are generalized protocols for the HHL and FAPGG-based ACE assays.
This compound (HHL) Spectrophotometric Assay Protocol
-
Reagent Preparation :
-
Prepare a solution of the substrate HHL (e.g., 5 mM) in a suitable buffer (e.g., 0.1 M sodium borate (B1201080) buffer, pH 8.3) containing NaCl (e.g., 0.3 M).
-
Prepare a solution of ACE from a commercial source (e.g., rabbit lung) in the same buffer. The final concentration should be optimized for the assay.
-
Prepare solutions of the test inhibitor at various concentrations.
-
-
Assay Procedure :
-
In a microcentrifuge tube, pre-incubate the ACE solution with the inhibitor solution (or buffer for control) for a specified time (e.g., 10 minutes) at 37°C.
-
Initiate the reaction by adding the HHL substrate solution.
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding a strong acid, such as 1 M HCl.
-
-
Quantification of Hippuric Acid :
-
Extract the hippuric acid from the reaction mixture using an organic solvent like ethyl acetate (B1210297).
-
Evaporate the ethyl acetate layer to dryness.
-
Re-dissolve the dried hippuric acid in a suitable solvent (e.g., distilled water or buffer).
-
Measure the absorbance of the solution at a specific wavelength (e.g., 228 nm) using a spectrophotometer.
-
-
Calculation :
-
Calculate the percentage of ACE inhibition using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
-
Furanacryloyl-Phe-Gly-Gly (FAPGG) Spectrophotometric Assay Protocol
-
Reagent Preparation :
-
Prepare a solution of the substrate FAPGG (e.g., 0.5 mM) in a suitable buffer (e.g., 50 mM HEPES buffer, pH 7.5) containing NaCl (e.g., 0.3 M) and ZnCl2 (e.g., 10 µM)[10].
-
Prepare a solution of ACE in the same buffer.
-
Prepare solutions of the test inhibitor at various concentrations.
-
-
Assay Procedure :
-
In a UV-transparent 96-well plate or cuvette, add the ACE solution and the inhibitor solution (or buffer for control).
-
Pre-incubate the mixture for a short period (e.g., 5 minutes) at 37°C[10].
-
Initiate the reaction by adding the FAPGG substrate solution.
-
-
Kinetic Measurement :
-
Calculation :
-
The rate of decrease in absorbance is proportional to the ACE activity.
-
Calculate the percentage of ACE inhibition by comparing the reaction rate in the presence of the inhibitor to the control rate.
-
Determine the IC50 value from the dose-response curve.
-
Signaling Pathways and Experimental Workflows
To visually represent the processes described, the following diagrams have been generated using Graphviz.
Caption: Workflow of the this compound (HHL) based ACE assay.
Caption: Workflow of the Furanacryloyl-Phe-Gly-Gly (FAPGG) based ACE assay.
Caption: Simplified diagram of the Renin-Angiotensin System and the point of ACE inhibition.
Conclusion and Recommendations
Both the HHL and FAPGG-based assays are valuable tools for the in vitro assessment of ACE inhibitory activity. The choice between them should be guided by the specific research needs.
-
The HHL-based assay, particularly when coupled with HPLC , offers high sensitivity and specificity, making it suitable for detailed kinetic studies and the analysis of complex samples where potential interferences are a concern.[6][8] The spectrophotometric version of the HHL assay provides a simpler, albeit less sensitive, alternative.
-
The FAPGG-based assay is a more straightforward and higher-throughput method, ideal for the initial screening of large numbers of potential ACE inhibitors.[4][5] Its kinetic nature provides real-time data on enzyme activity. However, it is important to carefully control the ACE activity in the assay to obtain reproducible IC50 values.[9]
For researchers in drug discovery and natural product screening, a tiered approach may be most effective: utilizing the high-throughput FAPGG assay for primary screening, followed by the more specific and sensitive HHL-HPLC method for validation and detailed characterization of promising candidates. This strategy balances the need for speed and efficiency with the requirement for accurate and reliable data.
References
- 1. salimetrics.com [salimetrics.com]
- 2. Determination of angiotensin I-converting enzyme activity in equine blood: lack of agreement between methods of analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Performance of two commonly used angiotensin-converting enzyme inhibition assays using FA-PGG and HHL as substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. ACE Liquid - A procedure to measure Angiotensin Converting Enzyme. [sentineldiagnostics.com]
- 8. Sensitive method for quantitation of angiotensin-converting enzyme (ACE) activity in tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Modification of the furanacryloyl-L-phenylalanylglycylglycine assay for determination of angiotensin-I-converting enzyme inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. e3s-conferences.org [e3s-conferences.org]
- 11. assaygenie.com [assaygenie.com]
A Comparative Guide to Angiotensin-Converting Enzyme (ACE) Activity Assays: An In-depth Look at the p-Hydroxyhippuryl-His-Leu Method
For researchers, scientists, and professionals in drug development, the accurate and reproducible measurement of Angiotensin-Converting Enzyme (ACE) activity is paramount. This guide provides a comprehensive comparison of the p-Hydroxyhippuryl-His-Leu (pHHHL) method with other common ACE activity assays, supported by experimental data to facilitate informed decisions in your research.
The selection of an appropriate assay for determining ACE activity is a critical step in the study of hypertension, cardiovascular diseases, and the development of ACE inhibitors. This guide delves into the specifics of the pHHHL method and contrasts it with established alternatives, focusing on their reproducibility and accuracy.
Comparison of ACE Activity Assay Performance
The choice of an ACE activity assay often involves a trade-off between sensitivity, throughput, and complexity. Below is a summary of quantitative data on the reproducibility of various methods.
| Method | Substrate | Detection Method | Reproducibility (Coefficient of Variation - CV%) |
| This compound (pHHHL) Method | This compound | Colorimetric | 3.3%[1] |
| Cushman & Cheung Method | Hippuryl-His-Leu (HHL) | Spectrophotometric / HPLC | ~7% (in the absence of inhibitor)[2][3] |
| FA-PGG Method | Furanacryloyl-Phe-Glu-Glu (FA-PGG) | Spectrophotometric | ~7% (in the absence of inhibitor)[2][3] |
| Fluorometric Method | o-aminobenzoylglycyl-p-nitrophenylalanilproline | Fluorometric | Not explicitly stated |
| Colorimetric (OPA) Method | Hippuryl-His-Leu (HHL) | Colorimetric | 1.7%[4] |
Note: The reported CVs can vary based on the specific laboratory conditions, sample matrix, and the presence of inhibitors.[2]
Signaling Pathway of the Renin-Angiotensin System (RAS)
The following diagram illustrates the central role of ACE in the Renin-Angiotensin System, the primary target of these enzymatic assays.
References
- 1. US4292404A - Method for determining the activity of the angiotensin-converting enzyme - Google Patents [patents.google.com]
- 2. Performance of two commonly used angiotensin-converting enzyme inhibition assays using FA-PGG and HHL as substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
A Comparative Guide to p-Hydroxyhippuryl-His-Leu and Alternative Substrates in Angiotensin-Converting Enzyme (ACE) Research
For Researchers, Scientists, and Drug Development Professionals
The study of Angiotensin-Converting Enzyme (ACE) activity is pivotal in cardiovascular research and the development of antihypertensive drugs. The choice of substrate for in vitro ACE activity assays is a critical determinant of assay sensitivity, specificity, and overall reliability. This guide provides a comprehensive comparison of p-Hydroxyhippuryl-His-Leu (pHHHL) and other commonly used substrates in ACE research, supported by available experimental data and detailed protocols.
Overview of ACE Substrates
Angiotensin-Converting Enzyme (ACE) is a dipeptidyl carboxypeptidase that plays a crucial role in the renin-angiotensin system (RAS) by converting angiotensin I to the potent vasoconstrictor angiotensin II. Accurate measurement of ACE activity is essential for screening potential inhibitors. A variety of synthetic substrates have been developed for this purpose, each with distinct advantages and disadvantages. This guide focuses on a comparative analysis of pHHHL against established alternatives such as Hippuryl-His-Leu (HHL), N-[3-(2-Furyl)acryloyl]-Phe-Gly-Gly (FAPGG), and fluorogenic substrates.
Comparison of ACE Substrates
While this compound is a recognized substrate for the colorimetric determination of ACE activity, detailed publicly available data on its kinetic parameters and direct comparative performance is limited. However, its structural similarity to the widely used Hippuryl-His-Leu (HHL) allows for inferred advantages and disadvantages. The addition of a hydroxyl group to the hippuryl moiety may influence its solubility and interaction with the enzyme's active site.
Here, we compare pHHHL with HHL, FAPGG, and a generic fluorogenic substrate.
Advantages and Disadvantages of Various ACE Substrates
| Substrate | Advantages | Disadvantages |
| This compound (pHHHL) | Potentially increased solubility due to the hydroxyl group. Suitable for colorimetric assays. | Limited publicly available data on kinetic parameters (Km, Vmax). Lack of direct comparative studies with other substrates. |
| Hippuryl-His-Leu (HHL) | Well-established and widely used. Can be used in various detection methods (HPLC, spectrophotometry, fluorometry).[1] Extensive literature available. | HPLC-based detection can be time-consuming.[2][3] Spectrophotometric assays can have lower sensitivity. |
| N-[3-(2-Furyl)acryloyl]-Phe-Gly-Gly (FAPGG) | Allows for a direct and continuous spectrophotometric assay.[2][3] Fewer steps, making it less time-consuming and more suitable for high-throughput screening.[2][3] | Can be less sensitive than fluorogenic assays. Assay performance can be influenced by the level of ACE activity. |
| Fluorogenic Substrates (e.g., Abz-Gly-Phe(NO2)-Pro) | High sensitivity and suitable for high-throughput screening.[4] Continuous monitoring of enzyme activity. | Can be more expensive than colorimetric substrates. Potential for interference from fluorescent compounds in test samples. |
Quantitative Data Comparison
Kinetic Parameters of Common ACE Substrates
| Substrate | Km (mM) | Vmax (µmol/min/mg) | Detection Method | Reference |
| Hippuryl-His-Leu (HHL) | 0.0308 | 1.3 | Colorimetric | [1] |
| N-[3-(2-Furyl)acryloyl]-Phe-Gly-Gly (FAPGG) | Not specified | Not specified | Spectrophotometric | [2][3] |
Note: The IC50 value for the ACE inhibitor Captopril (B1668294) is often used to compare assay performance. Using HHL and FAPGG, the IC50 for Captopril is in the nanomolar range (1.79-15.1 nM).[2]
Experimental Protocols
Detailed and validated experimental protocols are essential for reproducible results. Below are representative protocols for ACE activity assays using HHL and a fluorogenic substrate. A specific, detailed protocol for pHHHL is not widely published, but it would likely follow a similar principle to the HHL colorimetric assay.
Experimental Protocol: ACE Inhibition Assay using HHL (Colorimetric)
This protocol is based on the colorimetric reaction of the liberated hippuric acid with 2,4,6-trichloro-s-triazine (TT).
Materials:
-
Angiotensin-Converting Enzyme (ACE) from rabbit lung
-
Hippuryl-His-Leu (HHL)
-
Potassium phosphate (B84403) buffer
-
Sodium chloride
-
Hydrochloric acid (HCl)
-
2,4,6-trichloro-s-triazine (TT) in dioxane
-
Test inhibitors (e.g., Captopril)
-
Microplate reader
Procedure:
-
Prepare a solution of HHL (e.g., 0.3%) in potassium phosphate buffer containing sodium chloride.
-
In a microplate well, add 40 µL of the test inhibitor solution (or buffer for control).
-
Add 20 µL of ACE solution (e.g., 100 mU/mL) and incubate at 37°C for 5 minutes.
-
Initiate the enzymatic reaction by adding 100 µL of the HHL solution.
-
Incubate the mixture at 37°C for 45 minutes.
-
Stop the reaction by adding an appropriate volume of HCl.
-
Add the TT solution and a phosphate buffer to develop the color.
-
Centrifuge the plate to pellet any precipitate.
-
Measure the absorbance of the supernatant at 382 nm.
-
Calculate the percentage of ACE inhibition.
Experimental Protocol: ACE Inhibition Assay using a Fluorogenic Substrate
This protocol utilizes an intramolecularly quenched fluorescent substrate.
Materials:
-
Angiotensin-Converting Enzyme (ACE) from rabbit lung
-
Fluorogenic ACE substrate (e.g., Abz-Gly-p-nitro-Phe-Pro-OH)
-
Tris buffer with ZnCl2 and NaCl
-
Test inhibitors (e.g., Captopril)
-
Fluorescence microplate reader
Procedure:
-
Prepare the necessary buffers and substrate solutions as per the manufacturer's instructions.[4]
-
In a microplate well, add the test inhibitor solution at various concentrations.
-
Add the ACE enzyme solution to each well.
-
Initiate the reaction by adding the fluorogenic substrate solution.
-
Immediately place the plate in a fluorescence reader and monitor the increase in fluorescence over time (e.g., excitation at 320 nm, emission at 420 nm).
-
The rate of the reaction is determined from the slope of the fluorescence versus time plot.
-
Calculate the IC50 value for the inhibitor.
Visualizing Experimental Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for the described ACE assays.
Caption: Workflow for HHL Colorimetric vs. Fluorogenic ACE Assays.
The following diagram illustrates the general principle of ACE action on a substrate and its inhibition.
Caption: General Mechanism of ACE Action and Inhibition.
Conclusion
The selection of an appropriate substrate is a foundational step in designing robust and reliable ACE activity assays. While this compound presents a potential alternative for colorimetric assays, the current lack of comprehensive, publicly available data on its kinetic properties and comparative performance necessitates further investigation. For routine screening and high-throughput applications, substrates like FAPGG and various fluorogenic peptides offer advantages in terms of speed and sensitivity. Researchers are encouraged to validate their chosen substrate and assay conditions to ensure data accuracy and reproducibility. The protocols and comparative data provided in this guide serve as a valuable resource for making informed decisions in the dynamic field of ACE research.
References
- 1. researchgate.net [researchgate.net]
- 2. Measuring angiotensin-I converting enzyme inhibitory activity by micro plate assays: comparison using marine cryptides and tentative threshold determinations with captopril and losartan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
A Comparative Guide to Angiotensin-Converting Enzyme (ACE) Activity Assays: Focus on the Limitations of the p-Hydroxyhippuryl-His-Leu (HHL) Method
For researchers, scientists, and drug development professionals, the accurate measurement of Angiotensin-Converting Enzyme (ACE) activity is crucial for understanding cardiovascular diseases and developing novel therapeutics. The p-Hydroxyhippuryl-His-Leu (HHL) assay has been a long-standing method for this purpose. However, with the advent of newer technologies, its limitations have become more apparent. This guide provides an objective comparison of the HHL assay with alternative methods, supported by experimental data, to aid researchers in selecting the most appropriate assay for their specific research applications.
The HHL assay relies on the cleavage of a synthetic substrate, this compound or its predecessor hippuryl-histidyl-leucine, by ACE to produce hippuric acid (HA). The amount of HA generated is then quantified, traditionally through spectrophotometry following a solvent extraction step, or more recently by high-performance liquid chromatography (HPLC).[1][2][3][4] While widely used, this method possesses inherent drawbacks that can impact efficiency and data quality.
Key Limitations of the this compound Assay
The primary limitations of the HHL assay, particularly the traditional spectrophotometric method, revolve around its procedural complexity, susceptibility to interference, and comparatively lower sensitivity.
-
Cumbersome and Time-Consuming Workflow: The conventional HHL spectrophotometric assay necessitates an organic solvent extraction step to separate the hippuric acid product from the unreacted substrate.[1][3] This multi-step process is not only labor-intensive but also increases the potential for experimental error and variability.
-
Potential for Interference: The assay's accuracy can be compromised by various substances within the sample matrix. For instance, compounds present in complex biological samples or food protein hydrolysates may absorb light at the same wavelength as hippuric acid, leading to inaccurate measurements.[3] Furthermore, the assay's performance can be affected by the acidity and solubility of the sample.[1]
-
Lower Sensitivity and Precision: When compared to more modern techniques, the HHL assay, especially the spectrophotometric version, generally exhibits lower sensitivity and precision.[5][6] This can be a significant drawback when measuring low levels of ACE activity or when subtle differences between samples need to be detected.
Comparative Analysis of ACE Activity Assays
To overcome the limitations of the HHL assay, several alternative methods have been developed. The most prominent among these are fluorometric and liquid chromatography-mass spectrometry (LC-MS/MS) based assays.
| Assay Principle | Advantages | Disadvantages | Ideal Applications |
| This compound (HHL) Spectrophotometric Assay | - Well-established method- Relatively inexpensive instrumentation | - Cumbersome extraction step- Time-consuming- Lower sensitivity and precision- Prone to interference | - Initial screening where high throughput is not essential- Laboratories with limited access to specialized equipment |
| Fluorometric Assay | - High sensitivity and specificity- Simple, one-step procedure- No extraction required- Suitable for high-throughput screening | - Potential for quenching or autofluorescence from sample components- Requires a fluorescence plate reader | - High-throughput screening of ACE inhibitors- Routine measurement of ACE activity in various biological samples |
| LC-MS/MS Assay | - Highest sensitivity and specificity- Can measure multiple analytes simultaneously (e.g., ACE and ACE2 activity)- Uses natural peptide substrates | - Requires expensive, specialized equipment- Complex data analysis- Lower throughput compared to fluorometric assays | - In-depth mechanistic studies- Clinical research requiring high accuracy and the ability to measure multiple components of the renin-angiotensin system |
Experimental Data Highlights
Studies comparing different ACE assay methodologies have consistently highlighted the enhanced performance of fluorometric and LC-MS/MS techniques over the traditional HHL assay. For instance, a comparative study demonstrated that the IC50 values (a measure of inhibitor potency) for the ACE inhibitor captopril (B1668294) were significantly lower when determined by an HPLC-based HHL method compared to a visible spectrophotometric method, indicating higher sensitivity of the HPLC approach.[5] Another study showcased the development of a direct colorimetric HHL assay that eliminates the extraction step, improving throughput, yet still noted the superior sensitivity of HPLC and other advanced methods.[6]
Fluorometric assays, often available as commercial kits, provide a simplified workflow with high sensitivity, making them ideal for screening large numbers of samples.[7][8][9][10] LC-MS/MS methods represent the gold standard for specificity and sensitivity, allowing for the precise quantification of ACE activity even in complex biological matrices and the simultaneous analysis of related enzymes like ACE2.[11][12][13]
Experimental Protocols
This compound (HHL) Spectrophotometric Assay Protocol
This protocol is a generalized representation of the traditional HHL assay.
-
Reagent Preparation:
-
Prepare a stock solution of the HHL substrate in a suitable buffer (e.g., potassium phosphate (B84403) buffer with NaCl, pH 8.3).
-
Prepare a solution of ACE from a commercial source.
-
Have 1 M HCl, ethyl acetate (B1210297), and a suitable buffer for resuspension of the final product ready.
-
-
Assay Procedure:
-
To a microcentrifuge tube, add the sample or ACE inhibitor.
-
Add the ACE solution and incubate for a short period at 37°C.
-
Initiate the enzymatic reaction by adding the HHL substrate solution.
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding 1 M HCl.
-
Extract the hippuric acid product by adding ethyl acetate and vortexing.
-
Centrifuge to separate the phases.
-
Carefully transfer the upper ethyl acetate layer to a new tube.
-
Evaporate the ethyl acetate to dryness.
-
Resuspend the dried hippuric acid in a suitable buffer or water.
-
Measure the absorbance of the solution at 228 nm using a spectrophotometer.
-
-
Data Analysis:
-
Calculate the concentration of hippuric acid based on a standard curve.
-
Determine the ACE activity, typically expressed as units per milliliter or milligram of protein.
-
Fluorometric ACE Activity Assay Protocol
This protocol is based on the general principle of commercially available fluorometric ACE assay kits.
-
Reagent Preparation:
-
Prepare the assay buffer, fluorogenic substrate, and a positive control (ACE enzyme) as per the kit instructions.
-
Prepare a standard curve using the provided fluorescent standard.
-
-
Assay Procedure:
-
Add the sample or ACE inhibitor to the wells of a 96-well microplate.
-
Add the ACE enzyme to the wells (except for the blank).
-
Initiate the reaction by adding the fluorogenic substrate to all wells.
-
Incubate the plate at 37°C, protected from light, for a specified time (e.g., 30-60 minutes).
-
Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 320/405 nm).[8]
-
-
Data Analysis:
-
Subtract the background fluorescence (blank wells) from all readings.
-
Determine the ACE activity based on the standard curve.
-
LC-MS/MS ACE Activity Assay Protocol
This is a simplified overview of a complex procedure that requires significant optimization.
-
Sample Preparation:
-
Extract proteins from tissue or plasma samples.
-
Perform a protein quantification assay to normalize the results.
-
-
Enzymatic Reaction:
-
Incubate a defined amount of protein with a natural ACE substrate (e.g., Angiotensin I) in a specific reaction buffer at 37°C.
-
Include internal standards for accurate quantification.
-
Stop the reaction at various time points by adding a quenching solution (e.g., a strong acid or organic solvent).
-
-
LC-MS/MS Analysis:
-
Inject the reaction mixture into an HPLC system coupled to a mass spectrometer.
-
Separate the substrate and the product (e.g., Angiotensin II) using a suitable chromatography column and gradient.
-
Detect and quantify the parent and product ions using the mass spectrometer in multiple reaction monitoring (MRM) mode.
-
-
Data Analysis:
-
Calculate the amount of product formed over time to determine the reaction velocity and, consequently, the ACE activity.
-
Visualizing Key Pathways and Workflows
To further clarify the context and procedures discussed, the following diagrams illustrate the Renin-Angiotensin System and the comparative workflows of the ACE assays.
The Renin-Angiotensin System (RAS) signaling pathway.
Comparative experimental workflows of ACE assays.
Conclusion
The this compound assay, while historically significant, presents notable limitations in terms of workflow efficiency, sensitivity, and susceptibility to interference, particularly in its traditional spectrophotometric format. For modern research applications, especially those involving drug discovery, high-throughput screening, and detailed mechanistic studies, alternative methods such as fluorometric and LC-MS/MS assays offer superior performance. The choice of assay should be guided by the specific research question, the nature of the samples, the required throughput, and the available instrumentation. By understanding the strengths and weaknesses of each method, researchers can ensure the generation of reliable and accurate data in their investigation of the renin-angiotensin system.
References
- 1. ACE Inhibition Assay - Protocol - OneLab [onelab.andrewalliance.com]
- 2. Review of Angiotensin-converting Enzyme Inhibitory Assay: Rapid Method in Drug Discovery of Herbal Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Angiotensin converting enzyme activity in compensatory renal hypertrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Colorimetric, high-throughput assay for screening Angiotensin I-converting enzyme inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A fluorescence-based protocol for quantifying angiotensin-converting enzyme activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Renin–angiotensin system - Wikipedia [en.wikipedia.org]
- 9. Measurement of Angiotensin Converting Enzyme 2 Activity in Biological Fluid (ACE2) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Performance of two commonly used angiotensin-converting enzyme inhibition assays using FA-PGG and HHL as substrates [agris.fao.org]
- 11. ClinPGx [clinpgx.org]
- 12. ahajournals.org [ahajournals.org]
- 13. A fluorometric assay for angiotensin-converting enzyme activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Link: Correlation of In Vitro ACE Inhibition Assays with In Vivo Antihypertensive Efficacy
A comprehensive guide for researchers, scientists, and drug development professionals comparing the predictive power of the in vitro p-Hydroxyhippuryl-His-Leu (PHHL) assay with in vivo antihypertensive outcomes in spontaneously hypertensive rats (SHR). This guide provides a detailed analysis of experimental data, standardized protocols, and visual pathways to elucidate the translation from laboratory findings to physiological effects.
The development of novel antihypertensive agents frequently relies on the initial screening of compounds for their ability to inhibit the Angiotensin-Converting Enzyme (ACE). The in vitro assay utilizing the substrate this compound (PHHL), or its close analog Hippuryl-His-Leu (HHL), is a cornerstone of this primary evaluation. This guide delves into the critical aspect of how well the results from this widely used in vitro assay correlate with the actual blood pressure-lowering effects observed in a living organism, specifically the spontaneously hypertensive rat (SHR) model, a gold standard for hypertension research.
Quantitative Correlation: In Vitro IC50 vs. In Vivo Blood Pressure Reduction
The following table summarizes the quantitative data from various studies, comparing the in vitro ACE inhibitory activity (expressed as IC50 values) of different compounds with their corresponding in vivo antihypertensive effects (expressed as the maximum reduction in systolic blood pressure) in SHRs.
| Compound | In Vitro IC50 (HHL/PHHL Assay) | In Vivo Dose | Animal Model | Max. Systolic Blood Pressure Reduction (mmHg) | Reference |
| Captopril (B1668294) | 20 nM | 30 mg/kg, oral | SHR | Not specified, but significant inhibition of pressor responses | [1][2] |
| Enalapril (B1671234) | 12 (relative potency to SQ 29,852) | 20 mg/kg, oral | SHR | 60 mmHg (from 156 mmHg to 96 mmHg) | [3][4] |
| Lisinopril | 24 (relative potency to SQ 29,852) | 10 mg/kg, oral | SHR | Effective in lowering blood pressure | [3][5] |
| Azufrado bean protein hydrolysate | 3.68 µg/mL | Not specified | SHR | 41 mmHg | [6] |
| Lima bean peptide fraction (>3 kDa) | 172.62 µg/mL | Not specified | Rat | 64% reduction | [7] |
| RGL-(Hyp)-GL (Bovine bone gelatin peptide) | 1.44 µM | 30 mg/kg, oral | SHR | 31.3 mmHg | [8][9] |
| RGM-(Hyp)-GF (Bovine bone gelatin peptide) | 10.23 µM | 30 mg/kg, oral | SHR | 38.6 mmHg | [8][9] |
Note: The substrate used in the in vitro assays is predominantly HHL, which provides a reliable estimate of ACE inhibition comparable to PHHL. The data highlights a general trend where lower IC50 values in vitro are associated with a significant antihypertensive effect in vivo. However, the correlation is not always linear, and factors such as bioavailability, metabolism, and mechanism of action in the living system play a crucial role.
Visualizing the Underlying Mechanisms and Workflow
To better understand the biological context and the experimental process, the following diagrams have been generated.
References
- 1. Effects of captopril on vascular reactivity of SHR in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Comparisons in vitro, ex vivo, and in vivo of the actions of seven structurally diverse inhibitors of angiotensin converting enzyme (ACE) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Reducing blood pressure in SHR with enalapril provokes redistribution of NHE3, NaPi2, and NCC and decreases NaPi2 and ACE abundance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Lisinopril. A preliminary review of its pharmacodynamic and pharmacokinetic properties, and therapeutic use in hypertension and congestive heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. In vitro renin-angiotensin system inhibition and in vivo antihypertensive activity of peptide fractions from lima bean (Phaseolus lunatus L.) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antihypertensive Effects in Vitro and in Vivo of Novel Angiotensin-Converting Enzyme Inhibitory Peptides from Bovine Bone Gelatin Hydrolysate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Specificity of p-Hydroxyhippuryl-His-Leu for Angiotensin-Converting Enzyme: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of the specificity of the synthetic substrate p-Hydroxyhippuryl-His-Leu (HHL) for the angiotensin-converting enzyme (ACE). Its performance is objectively compared with other synthetic and natural ACE substrates, supported by experimental data to aid researchers in substrate selection for ACE activity assays and inhibitor screening.
Introduction to Angiotensin-Converting Enzyme and its Substrates
Angiotensin-converting enzyme (ACE) is a central component of the renin-angiotensin system (RAS), a critical regulator of blood pressure and cardiovascular homeostasis. ACE is a dipeptidyl carboxypeptidase that catalyzes the conversion of the decapeptide angiotensin I to the potent vasoconstrictor angiotensin II. ACE also inactivates the vasodilator bradykinin, contributing further to blood pressure regulation.
Somatic ACE is comprised of two homologous catalytic domains, the N-domain and the C-domain, which exhibit different substrate specificities. This dual functionality allows ACE to act on a variety of substrates, making the selection of a specific substrate crucial for accurate and reproducible experimental outcomes. An ideal substrate should exhibit high affinity and catalytic turnover by ACE, with minimal off-target effects. This compound is a widely utilized synthetic substrate for monitoring ACE activity.
The Renin-Angiotensin Signaling Pathway
The renin-angiotensin system is a cascade of enzymatic reactions that regulates blood pressure and fluid balance. The pathway is initiated by the release of renin from the kidneys, which cleaves angiotensinogen (B3276523) to produce angiotensin I. ACE then converts angiotensin I to angiotensin II, the primary effector of the RAS. Angiotensin II exerts its effects by binding to its receptors, primarily the AT1 receptor, leading to vasoconstriction, aldosterone (B195564) secretion, and increased sodium and water retention.
Caption: The Renin-Angiotensin Signaling Pathway.
Comparative Analysis of ACE Substrates
The specificity of an enzyme for its substrate is a critical parameter in biochemical assays. This is typically quantified by the Michaelis constant (Km), which represents the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax), and the catalytic efficiency (kcat/Km). A lower Km value indicates a higher affinity of the enzyme for the substrate, while a higher kcat/Km reflects greater catalytic efficiency.
While this compound is a commonly used substrate, its specificity, particularly concerning the individual ACE domains, warrants a comparative analysis with other available substrates.
Quantitative Comparison of ACE Substrates
| Substrate | Enzyme/Domain | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) |
| This compound (HHL) | Serum ACE | 900[1] | - | - |
| C-domain | Hydrolyzed 9-fold faster than N-domain[2] | - | - | |
| N-domain | - | - | - | |
| Furanacryloyl-Phe-Gly-Gly (FAPGG) | Rabbit Lung ACE | 300[3] | 317[3] | 1.06 x 106[3] |
| Angiotensin I | Full-length ACE | 16.9[4] | 1.1[4] | 6.8 x 104[4] |
| N-domain | - | - | 3.6 x 105[4] | |
| C-domain | - | - | 3.3 x 105[4] | |
| Angiotensin-(1-7) | N-domain | - | - | 6.1 (relative) |
| C-domain | - | - | 0.06 (relative) |
Note: A dash (-) indicates that the data was not available in the searched sources. The catalytic efficiency for Angiotensin-(1-7) is presented as a relative value from the source.
The data indicates that while a Km value for HHL with serum ACE is available, specific kinetic parameters for its interaction with the isolated N- and C-domains are not well-documented in the literature. However, qualitative evidence strongly suggests that the C-domain of ACE hydrolyzes HHL at a significantly higher rate than the N-domain[2]. In comparison, the synthetic substrate FAPGG exhibits a lower Km and a high catalytic efficiency. The natural substrate, Angiotensin I, shows high affinity and is efficiently cleaved by both ACE domains.
Experimental Protocols
Accurate determination of ACE activity is fundamental for studying its function and for screening potential inhibitors. The following is a detailed protocol for a common spectrophotometric assay using this compound as the substrate.
Spectrophotometric Assay for ACE Activity using HHL
This method is based on the quantification of hippuric acid, a product of HHL cleavage by ACE.
Materials:
-
Angiotensin-Converting Enzyme (ACE) from rabbit lung
-
This compound (HHL)
-
Sodium borate (B1201080) buffer (50 mM, pH 8.3) containing 300 mM NaCl
-
1 M HCl
-
Ethyl acetate (B1210297)
-
Deionized water
-
Spectrophotometer
Procedure:
-
Preparation of Reagents:
-
Prepare a 5 mM solution of HHL in sodium borate buffer.
-
Prepare a stock solution of ACE in deionized water (e.g., 100 mU/mL).
-
Prepare serial dilutions of the test compound (inhibitor) if applicable.
-
-
Enzymatic Reaction:
-
In a microcentrifuge tube, combine 50 µL of the 5 mM HHL solution with 20 µL of the ACE solution. For inhibitor screening, pre-incubate the enzyme with the inhibitor for a specified time before adding the substrate.
-
Incubate the reaction mixture at 37°C for 30-60 minutes.
-
-
Reaction Termination and Extraction:
-
Stop the reaction by adding 250 µL of 1 M HCl.
-
Add 1.5 mL of ethyl acetate to the reaction mixture and vortex for 15-30 seconds to extract the hippuric acid.
-
Centrifuge the mixture to separate the aqueous and organic layers.
-
-
Quantification:
-
Carefully transfer 1 mL of the upper ethyl acetate layer to a clean tube.
-
Evaporate the ethyl acetate to dryness using a vacuum concentrator or by heating at 95°C.
-
Re-dissolve the dried hippuric acid residue in 1 mL of deionized water.
-
Measure the absorbance of the solution at 228 nm using a spectrophotometer.
-
-
Calculation of ACE Activity:
-
A standard curve for hippuric acid should be generated to determine the concentration of the product in the samples.
-
ACE activity is typically expressed as the amount of product formed per unit of time per amount of enzyme. For inhibitor studies, the percentage of inhibition is calculated relative to a control reaction without the inhibitor.
-
Experimental Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. The influence of angiotensin converting enzyme mutations on the kinetics and dynamics of N-domain selective inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of angiotensin-converting enzyme (ACE), its homologue ACE2 and neprilysin in angiotensin peptide metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ACE Inhibition Assay - Protocol - OneLab [onelab.andrewalliance.com]
benchmarking new ACE inhibitory peptides against captopril using p-Hydroxyhippuryl-His-Leu.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of novel Angiotensin-Converting Enzyme (ACE) inhibitory peptides against the well-established synthetic drug, captopril (B1668294). The data presented herein is based on the widely utilized in vitro ACE inhibition assay using p-Hydroxyhippuryl-His-Leu (HHL) as a substrate. This document aims to serve as a valuable resource for researchers engaged in the discovery and development of new antihypertensive agents.
Introduction to ACE Inhibition
The Renin-Angiotensin System (RAS) is a critical hormonal cascade that regulates blood pressure and fluid balance. A key enzyme in this system, the Angiotensin-Converting Enzyme (ACE), catalyzes the conversion of the inactive decapeptide angiotensin I to the potent vasoconstrictor angiotensin II. Inhibition of ACE is a cornerstone of hypertension management, leading to reduced vasoconstriction and a decrease in blood pressure. While synthetic ACE inhibitors like captopril are highly effective, research into naturally derived peptides from various food and marine sources has identified promising alternatives with potentially fewer side effects.
Comparative Analysis of Inhibitory Potency
The half-maximal inhibitory concentration (IC50) is a standard measure of the effectiveness of an inhibitor. The following table summarizes the IC50 values for several novel ACE inhibitory peptides compared to captopril, as determined by assays utilizing the HHL substrate. Lower IC50 values indicate greater potency.
| Inhibitor | Source Organism/Method | IC50 Value (µM) | Reference |
| Captopril | Synthetic | 0.00179 - 0.02 | [1][2][3] |
| LSGYGP | Tilapia | 2.577 | [4] |
| KAPVA | Pork | 46.56 | [5] |
| PTPVP | Pork | 256.41 | [5] |
| FIGR | Sardine Hydrolysate | 0.60 (mg/mL) | [6] |
| FILR | Sardine Hydrolysate | 1.01 (mg/mL) | [6] |
| FQRL | Sardine Hydrolysate | 1.54 (mg/mL) | [6] |
| FRAL | Sardine Hydrolysate | 0.66 (mg/mL) | [6] |
| KFL | Sardine Hydrolysate | 0.61 (mg/mL) | [6] |
| KLF | Sardine Hydrolysate | 0.89 (mg/mL) | [6] |
| FGMPLDR | Ulva intestinalis | 219.35 | [7] |
| MELVLR | Ulva intestinalis | 236.85 | [7] |
| YYWK | Flammulina velutipes | 19.98 | [8] |
| FAGGP | Flammulina velutipes | 29.17 | [8] |
| FDGY | Flammulina velutipes | 91.55 | [8] |
| FHPGY | Flammulina velutipes | 14.79 | [8] |
| WADP | Flammulina velutipes | 41.27 | [8] |
Experimental Protocols
In Vitro ACE Inhibition Assay using this compound (HHL)
This protocol outlines a common method for determining the ACE inhibitory activity of peptides and captopril.
1. Materials and Reagents:
-
Angiotensin-Converting Enzyme (ACE) from rabbit lung
-
This compound (HHL) as the substrate
-
Test inhibitors (novel peptides, captopril) at various concentrations
-
Borate (B1201080) buffer (pH 8.3)
-
1N Hydrochloric acid (HCl) to stop the reaction
-
Ethyl acetate (B1210297) for extraction
-
Deionized water
-
High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer
2. Procedure:
-
Preparation of Solutions:
-
Dissolve ACE in borate buffer to a final concentration of a specific activity (e.g., 0.04 U/mL).
-
Dissolve HHL in borate buffer to a final concentration of 5 mM.
-
Prepare a series of dilutions for each test inhibitor (novel peptides and captopril) in borate buffer.
-
-
Enzyme-Inhibitor Pre-incubation:
-
In a microcentrifuge tube, add a specific volume of the ACE solution (e.g., 30 µL) and an equal volume of the inhibitor solution (or borate buffer for the control).
-
Pre-incubate the mixture at 37°C for 10 minutes.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding a specific volume of the HHL substrate solution (e.g., 50 µL) to the pre-incubated mixture.
-
Incubate the reaction mixture at 37°C for 60 minutes.
-
-
Reaction Termination:
-
Stop the enzymatic reaction by adding a specific volume of 1N HCl (e.g., 62.5 µL). Alternatively, the reaction can be stopped by immersing the tubes in a 95°C water bath for 10 minutes.[9]
-
-
Quantification of Hippuric Acid (HA):
-
The product of the enzymatic reaction, hippuric acid (HA), is quantified.
-
Using HPLC:
-
Extract the HA from the reaction mixture using a solvent like ethyl acetate.
-
After extraction, the ethyl acetate layer is evaporated, and the residue is redissolved in deionized water.
-
The concentration of HA is determined by HPLC analysis, typically with UV detection at 228 nm.
-
-
Using Spectrophotometry:
-
After extraction with ethyl acetate and evaporation, the resulting HA can be quantified directly by measuring its absorbance at 228 nm.[9]
-
-
-
Calculation of ACE Inhibition:
-
The percentage of ACE inhibition is calculated using the following formula: Inhibition (%) = [(A_control - A_inhibitor) / A_control] x 100 Where:
-
A_control is the absorbance of the control (without inhibitor).
-
A_inhibitor is the absorbance in the presence of the inhibitor.
-
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Visualizations
Signaling Pathway
Caption: The Renin-Angiotensin System (RAS) signaling cascade.
Experimental Workflow
Caption: Workflow for the in vitro ACE inhibition assay.
Logical Relationship of Inhibitors
Caption: Both novel peptides and captopril inhibit ACE activity.
References
- 1. Measuring angiotensin-I converting enzyme inhibitory activity by micro plate assays: comparison using marine cryptides and tentative threshold determinations with captopril and losartan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Comparison of an angiotensin-I-converting enzyme inhibitory peptide from tilapia (Oreochromis niloticus) with captopril: inhibition kinetics, in vivo effect, simulated gastrointestinal digestion and a molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ACEI-Inhibitory Peptides Naturally Generated in Meat and Meat Products and Their Health Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Preparation and Identification of ACE Inhibitory Peptides from the Marine Macroalga Ulva intestinalis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Safety Operating Guide
Prudent Disposal of p-Hydroxyhippuryl-His-Leu: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for the Proper Disposal of p-Hydroxyhippuryl-His-Leu
This document provides comprehensive guidance on the safe and compliant disposal of this compound, a peptide substrate commonly used in biochemical assays, particularly for measuring angiotensin-converting enzyme (ACE) activity. Adherence to these procedures is critical to ensure personnel safety, environmental protection, and regulatory compliance within a research environment. All researchers, scientists, and drug development professionals must consult their institution's specific Environmental Health and Safety (EHS) guidelines and the manufacturer's Safety Data Sheet (SDS) before handling and disposing of this compound. While this compound is not broadly classified as hazardous, its toxicological properties may not be fully characterized, warranting careful handling as a laboratory chemical.[1]
Immediate Safety and Handling Protocols
Prior to initiating any disposal procedures, it is imperative to follow established laboratory safety protocols. This includes the use of appropriate Personal Protective Equipment (PPE).
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (nitrile is a standard), safety glasses or goggles, and a laboratory coat.[2] When handling the lyophilized powder, which can become airborne, work within a fume hood or biosafety cabinet to prevent inhalation.[2]
-
Designated Work Area: Confine all handling and preparation for disposal to a designated and clearly labeled area to prevent cross-contamination.[2]
-
Spill Management: In the event of a spill, contain the material and clean the area with an appropriate absorbent material. Dispose of all contaminated materials as chemical waste.
Step-by-Step Disposal Protocol
The following protocol outlines the recommended steps for the disposal of both liquid and solid waste containing this compound.
1. Inactivation of Liquid Waste (Aqueous Solutions)
For aqueous solutions containing this compound, a chemical inactivation step is recommended as a best practice to denature the peptide before disposal.[1]
-
Chemical Hydrolysis: Treat the peptide solution with a 1 M sodium hydroxide (B78521) (NaOH) or 1 M hydrochloric acid (HCl) solution to hydrolyze the peptide bonds. The solution should be left for a minimum of 24 hours to ensure complete degradation.[1]
-
Neutralization: Following inactivation, carefully neutralize the solution to a pH between 6.0 and 8.0 by slowly adding a suitable neutralizing agent (e.g., sodium bicarbonate for acidic solutions or a dilute acid for basic solutions).[1]
-
Collection: Transfer the neutralized solution to a clearly labeled hazardous waste container designated for aqueous chemical waste. The label should include the words "Hazardous Waste," the full chemical name, and any associated hazards. Never dispose of peptide solutions down the sink.[3]
2. Disposal of Solid Waste
Solid waste contaminated with this compound must be segregated and disposed of as chemical waste.
-
Segregation: Place all contaminated solid materials, including unused lyophilized powder, vials, pipette tips, gloves, and absorbent materials from spill cleanups, into a designated solid chemical waste container.[1]
-
Labeling: The container must be clearly labeled as "Solid Chemical Waste" and list this compound as a contaminant.[1]
3. Storage and Final Disposal
Proper storage of waste pending collection is a critical step in maintaining a safe laboratory environment.
-
Storage: Store all labeled waste containers in a designated, secure secondary containment area away from incompatible materials.[1]
-
Collection and Disposal: Arrange for the collection of the chemical waste through your institution's EHS department or a licensed chemical waste disposal contractor.[1][2] Ensure all required documentation is completed accurately.
Quantitative Data and Handling Summary
The following table summarizes key quantitative data and handling recommendations for the disposal of this compound.
| Parameter | Recommendation | Rationale |
| Inactivation Reagent | 1 M HCl or 1 M NaOH | Sufficient concentration to achieve hydrolysis of peptide bonds.[1] |
| Inactivation Time | Minimum 24 hours | Ensures complete degradation of the peptide.[1] |
| Final pH of Aqueous Waste | 6.0 - 8.0 | Neutral pH is generally a requirement for institutional chemical waste streams.[1] |
| Waste Storage Temperature | Room Temperature (in a secure area) | Standard practice for non-hazardous chemical waste pending disposal.[1] |
Experimental Protocols Cited
The disposal procedures outlined are based on general best practices for laboratory peptide waste management. The key experimental protocol referenced is the chemical inactivation of peptides via hydrolysis, as described in safety guidelines for similar research-grade peptides.[1] This involves the addition of a strong acid or base to break down the peptide structure, followed by neutralization.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guide for Handling p-Hydroxyhippuryl-His-Leu
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling p-Hydroxyhippuryl-His-Leu. The following procedures are based on best practices for handling non-hazardous peptide compounds in a laboratory setting.
Personal Protective Equipment (PPE)
When handling this compound, particularly in its lyophilized powder form, adherence to proper PPE protocols is essential to minimize exposure and ensure personal safety. A risk assessment of the specific laboratory tasks should be conducted to determine if additional PPE is required.
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Safety Goggles | Required to protect against dust particles and splashes. Must meet appropriate safety standards (e.g., ANSI Z87.1).[1] |
| Face Shield | Recommended in addition to safety goggles when there is a significant splash hazard.[1] | |
| Hand Protection | Disposable Nitrile Gloves | Minimum requirement for incidental contact. Gloves should be changed immediately if they become contaminated.[1][2][3] |
| Body Protection | Laboratory Coat | Standard lab coats are required to protect skin and clothing.[1][2][3] |
| Respiratory Protection | Respirator/Dust Mask | Recommended when weighing or handling the lyophilized powder to avoid inhalation.[1][2] Work should ideally be conducted in a fume hood or biosafety cabinet.[2] |
| General Laboratory Attire | Long Pants and Closed-Toe Shoes | Minimum attire for working in a laboratory where chemical compounds are present.[3][4] |
Operational Plan: Handling and Storage
Proper handling and storage are critical to maintain the stability and integrity of this compound.
Receiving and Initial Storage:
-
Upon receipt, inspect the package for any damage.
-
Store the lyophilized peptide at -20°C or colder in a tightly sealed container, protected from light.[1][4][5]
Handling the Lyophilized Peptide:
-
Before opening, allow the container to warm to room temperature in a desiccator to prevent moisture absorption.[1][6]
-
When weighing the lyophilized powder, do so in a controlled environment, such as a fume hood, to minimize inhalation of dust particles.[2]
-
After weighing, tightly reseal the container and return it to the recommended storage temperature.[1]
Reconstitution:
-
Use a sterile, high-purity solvent such as sterile water or a suitable buffer for reconstitution.[4][6]
-
To dissolve the peptide, gently swirl or sonicate the vial.[1][4] Avoid vigorous shaking.
-
If the peptide is difficult to dissolve, organic solvents like DMSO or DMF may be used, followed by dilution with an aqueous buffer.[6][7]
Storage of Peptide Solutions:
-
For immediate use, peptide solutions can be stored at 2-8°C for a short period.[4]
-
For long-term storage, it is recommended to create single-use aliquots and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles.[1][4]
Disposal Plan
Dispose of all waste materials in accordance with institutional and local regulations. Never discard peptide waste in the regular trash or down the sink.[2][8]
Liquid Waste:
-
Collect all solutions containing this compound, including unused stock solutions and experimental waste, in a designated, clearly labeled hazardous waste container.[9]
-
While not always mandatory for non-hazardous peptides, inactivation through hydrolysis with a strong acid or base can provide an additional layer of safety before disposal.[10]
-
If inactivation is performed, neutralize the solution to a pH between 6.0 and 8.0 before collection by your institution's environmental health and safety (EHS) department.[10]
Solid Waste:
-
Place all solid waste contaminated with the peptide, such as empty vials, pipette tips, and gloves, into a designated solid chemical waste container.[9][10]
-
This container should be clearly labeled as "Non-Hazardous Chemical Waste" and list the contents.[10]
Decontamination:
-
The initial rinse of any non-disposable labware should be collected as liquid hazardous waste.[9]
-
After the initial rinse, labware can be decontaminated by soaking and washing with an enzymatic detergent solution, followed by a thorough rinse with distilled water.[9]
Experimental Workflow
Caption: Workflow for handling and disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. peptide24.store [peptide24.store]
- 3. Safe Handling & Lab PPE for Peptides | Compliance Research Guide [purepeptix.com]
- 4. realpeptides.co [realpeptides.co]
- 5. maxedoutcompounds.com [maxedoutcompounds.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Peptide Stability: Guidelines and SOPs for Handling and Storage [biolongevitylabs.com]
- 8. puretidestherapy.com [puretidestherapy.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
